molecular formula C5H9NO B7722917 4-Amino-3-penten-2-one CAS No. 23652-84-8

4-Amino-3-penten-2-one

Cat. No.: B7722917
CAS No.: 23652-84-8
M. Wt: 99.13 g/mol
InChI Key: OSLAYKKXCYSJSF-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-aminopent-3-en-2-one is an enaminone.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4-aminopent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4(6)3-5(2)7/h3H,6H2,1-2H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLAYKKXCYSJSF-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310080
Record name (3Z)-4-Amino-3-penten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23652-84-8, 1118-66-7
Record name (3Z)-4-Amino-3-penten-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23652-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylacetonamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44500
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (3Z)-4-Amino-3-penten-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-penten-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3-penten-2-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structural features of 4-Amino-3-penten-2-one. Also known by synonyms such as Acetylacetonamine and Fluoral-P, this enaminone is a valuable building block in organic synthesis and a reagent in analytical chemistry. This document details its physicochemical properties, spectroscopic data, and key structural characteristics, including its prominent tautomerism. Experimental protocols for its synthesis and characterization are also discussed, providing a valuable resource for researchers in chemistry and drug development.

Chemical Properties

This compound is a stable, low-melting solid at room temperature. Its key chemical and physical properties are summarized in the table below for easy reference.

PropertyValue
IUPAC Name (3Z)-4-aminopent-3-en-2-one
Synonyms Acetylacetonamine, Fluoral-P
CAS Number 1118-66-7
Molecular Formula C₅H₉NO
Molecular Weight 99.13 g/mol
Appearance Yellowish crystalline solid
Melting Point 38-43 °C
Boiling Point 130-131 °C (at 760 mmHg), 104 °C (at 16 mmHg)[1]
Solubility Soluble in ether
InChI InChI=1S/C5H9NO/c1-4(6)3-5(2)7/h3H,6H2,1-2H3/b4-3-
InChIKey OSLAYKKXCYSJSF-ARJAWSKDSA-N
SMILES C/C(=C\C(=O)C)/N

Chemical Structure and Tautomerism

The structure of this compound is characterized by a conjugated system involving a carbon-carbon double bond, a carbonyl group, and an amino group. This arrangement gives rise to significant electronic delocalization and is responsible for its chemical reactivity. The IUPAC name, (3Z)-4-aminopent-3-en-2-one, specifies the Z configuration around the C3-C4 double bond, where the amino group and the acetyl group are on the same side of the double bond.

A critical aspect of the structure of this compound is its existence as a mixture of tautomers in solution. The primary tautomeric equilibrium is between the imine and enamine forms, a phenomenon characteristic of β-enaminones.[2][3][4][5] The enamine tautomer is generally the more stable form due to the formation of a strong intramolecular hydrogen bond between the amino proton and the carbonyl oxygen, creating a pseudo-aromatic six-membered ring.

tautomerism cluster_imine Keto-Imine Tautomer cluster_enamine Enaminone Tautomer (Major) Imine CCC=C(O)C Enamine CC=CC(=O)C Imine->Enamine Equilibrium

Caption: Imine-Enamine Tautomerism in this compound.

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

  • Methyl protons (C1 and C5): Two singlets are expected for the two methyl groups. The methyl group attached to the carbonyl (C1) would likely appear at a different chemical shift than the methyl group attached to the double bond (C5).

  • Vinyl proton (C3-H): A singlet for the proton on the carbon-carbon double bond.

  • Amine protons (N-H): A broad signal for the two protons of the amino group. The chemical shift of this signal can be highly dependent on the solvent and concentration.

¹³C NMR (Carbon NMR):

  • Carbonyl carbon (C2): A signal in the downfield region, characteristic of a ketone carbonyl.

  • Olefinic carbons (C3 and C4): Two signals for the sp² hybridized carbons of the double bond.

  • Methyl carbons (C1 and C5): Two signals for the two methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound provides key information about its functional groups. The spectrum is available on the NIST WebBook.[6]

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 3200Strong, BroadN-H stretch
~1610StrongC=O stretch
~1560StrongC=C stretch
~1400 - 1350MediumC-H bend (methyl)

The broadness of the N-H stretching band is indicative of hydrogen bonding. The carbonyl (C=O) stretching frequency is lower than that of a typical saturated ketone due to conjugation with the double bond and the amino group.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 99, corresponding to its molecular weight. The fragmentation pattern can provide further structural information.

m/zProposed Fragment Ion
99[C₅H₉NO]⁺ (Molecular Ion)
84[M - CH₃]⁺ (Loss of a methyl radical)
57[M - C₂H₂O]⁺ (Loss of ketene) or [CH₃CO-CH=C=NH₂]⁺
43[CH₃CO]⁺ (Acylium ion)

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of acetylacetone (B45752) with ammonia (B1221849).[7]

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Concentrated aqueous ammonia

  • Diethyl ether

  • Sodium chloride

Procedure:

  • In a flask, a mixture of acetylacetone (e.g., 2.0 g) and concentrated ammonia (e.g., 20 mL) is heated on a steam bath for approximately 15 minutes in an open flask. Alternatively, the reaction mixture can be allowed to stand in a closed flask at room temperature for 24 hours.[7]

  • The resulting yellow solution is saturated with sodium chloride.

  • The aqueous solution is extracted with diethyl ether.

  • The ether extracts are combined and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude 4-aminopent-3-en-2-one (B1295262) can be recrystallized from cold diethyl ether to afford a crystalline solid.[7]

synthesis_workflow Reactants Acetylacetone + Concentrated Ammonia Reaction Reaction (Steam Bath or Room Temp) Reactants->Reaction Extraction Saturation with NaCl & Ether Extraction Reaction->Extraction Drying Drying of Ether Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization from Ether Evaporation->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Applications

This compound, often referred to as Fluoral-P, is a well-known reagent for the sensitive and specific determination of formaldehyde (B43269).[1] The reaction between formaldehyde and this compound in the presence of an excess of ammonia or an amine yields a dihydropyridine (B1217469) derivative which is highly fluorescent. This reaction forms the basis of a common analytical method for quantifying formaldehyde in various samples, including air and biological fluids.

Safety Information

This compound is classified as an irritant. It can cause skin, eye, and respiratory tract irritation. Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile chemical compound with interesting structural features, most notably its imine-enamine tautomerism. Its well-defined chemical and physical properties, along with its straightforward synthesis, make it a valuable tool for both synthetic and analytical chemists. This technical guide provides a solid foundation of its core characteristics for researchers and professionals in related scientific fields.

References

An In-depth Technical Guide to 4-Amino-3-penten-2-one (CAS: 1118-66-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-penten-2-one (CAS: 1118-66-7), a versatile enaminone compound. The document details its physicochemical properties, synthesis, and primary application as a sensitive reagent for the fluorometric and spectrophotometric determination of aldehydes, particularly formaldehyde (B43269). Detailed experimental protocols for its synthesis and use in formaldehyde quantification are provided. Furthermore, this guide explores the broader context of enaminones as valuable scaffolds in medicinal chemistry and drug development, highlighting the potential of this compound as a building block for the synthesis of novel therapeutic agents.

Introduction

This compound, also known as acetylacetonamine or Fluoral-P, is an organic compound characterized by a conjugated system comprising an amino group and a ketone.[1] This enaminone structure imparts unique chemical reactivity, making it a valuable tool in analytical chemistry and a potential precursor in organic synthesis. Its most prominent application lies in the highly sensitive detection of formaldehyde, a ubiquitous environmental pollutant and a biologically relevant endogenous molecule.[2][3] The reaction of this compound with formaldehyde, a variation of the Hantzsch dihydropyridine (B1217469) synthesis, yields a highly fluorescent and colored product, allowing for precise quantification.[2][4]

While the direct biological activities of this compound are not extensively documented, the broader class of enaminones is recognized for a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This positions this compound as a molecule of interest for drug development professionals as a potential scaffold or starting material for the synthesis of novel bioactive compounds.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.

Table 1: General and Physical Properties
PropertyValueReference(s)
CAS Number 1118-66-7[5]
Molecular Formula C₅H₉NO[5]
Molecular Weight 99.13 g/mol [5]
Appearance White to pale yellow solid[1]
Melting Point 38-41 °C[3]
Boiling Point 130-131 °C[3]
Solubility Soluble in polar solvents[1]
Table 2: Spectroscopic Data
TechniqueKey FeaturesReference(s)
FT-IR Melt (Liquid) and ATR-Neat spectra available.[5]
Raman FT-Raman spectrum available.[5]
UV/Visible UV/Visible spectrum available.[5]
Mass Spectrometry Electron ionization mass spectrum available.[5]

Synthesis of this compound

This compound is typically synthesized through the condensation reaction of acetylacetone (B45752) (2,4-pentanedione) with ammonia (B1221849).

Experimental Protocol: Synthesis of this compound

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Aqueous ammonia (28-30%)

  • Ethanol (B145695)

  • Diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve acetylacetone in ethanol.

  • Cool the flask in an ice bath with continuous stirring.

  • Slowly add an equimolar amount of concentrated aqueous ammonia to the cooled solution.

  • Allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the resulting aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • The crude product can be further purified by recrystallization or distillation under reduced pressure to obtain pure this compound as a crystalline solid.

Expected Yield: ~70-80%

Synthesis Workflow

G Synthesis of this compound Reactants Reactants: - Acetylacetone - Aqueous Ammonia Reaction Condensation Reaction in Ethanol Reactants->Reaction Workup Work-up: - Solvent Removal - Extraction with Diethyl Ether - Drying and Concentration Reaction->Workup Product This compound Workup->Product

Caption: Workflow for the synthesis of this compound.

Application in Formaldehyde Determination

The reaction of this compound with formaldehyde is a well-established method for its quantification. This reaction, based on the Hantzsch synthesis, involves the condensation of formaldehyde with two equivalents of this compound to form a lutidine derivative, 3,5-diacetyl-1,4-dihydrolutidine (B86936) (DDL). DDL is a yellow-colored compound with strong fluorescence, allowing for both spectrophotometric and fluorometric detection.[2]

Reaction Mechanism

The reaction proceeds via a multi-step mechanism involving the formation of an enamine from this compound, followed by a Michael addition to an α,β-unsaturated carbonyl compound formed in situ from another molecule of this compound and formaldehyde. The resulting intermediate then cyclizes and dehydrates to form the stable dihydropyridine ring of DDL.

Experimental Protocol: Spectrophotometric Determination of Formaldehyde

Materials:

  • This compound (Fluoral-P) reagent solution: Dissolve 0.2 g of this compound in 100 mL of 0.1 M acetate (B1210297) buffer (pH 6.0).

  • Formaldehyde standard solutions of known concentrations.

  • Sample solution containing an unknown concentration of formaldehyde.

  • UV-Vis Spectrophotometer.

  • Cuvettes.

  • Volumetric flasks and pipettes.

Procedure:

  • Preparation of Calibration Curve:

    • Pipette known volumes of formaldehyde standard solutions into a series of volumetric flasks.

    • To each flask, add a fixed volume of the this compound reagent solution.

    • Dilute to the mark with distilled water and mix well.

    • Allow the reaction to proceed for 30-60 minutes at room temperature.

    • Measure the absorbance of each solution at 412-420 nm against a reagent blank.

    • Plot a calibration curve of absorbance versus formaldehyde concentration.

  • Analysis of Unknown Sample:

    • Pipette a known volume of the sample solution into a volumetric flask.

    • Add the same fixed volume of the this compound reagent solution.

    • Dilute to the mark with distilled water and mix well.

    • Allow the reaction to proceed for the same amount of time as the standards.

    • Measure the absorbance of the sample solution at the same wavelength.

    • Determine the concentration of formaldehyde in the sample by interpolating the absorbance value on the calibration curve.

Quantitative Data:

  • Limit of Detection (LOD): Typically in the low micromolar (µM) range.

  • Linear Range: Dependent on the specific conditions, but generally spans several orders of magnitude.

  • Molar Absorptivity of DDL: Approximately 8000 L mol⁻¹ cm⁻¹ at 412 nm.

Formaldehyde Detection Workflow

G Formaldehyde Detection Workflow cluster_prep Sample & Reagent Preparation Sample Formaldehyde Sample (or Standard) Reaction Hantzsch Reaction: Formation of DDL Sample->Reaction Reagent This compound Reagent Solution Reagent->Reaction Measurement Spectrophotometric or Fluorometric Measurement Reaction->Measurement Quantification Quantification (using Calibration Curve) Measurement->Quantification Result Formaldehyde Concentration Quantification->Result

Caption: Workflow for the quantification of formaldehyde.

Relevance in Drug Development

While this compound is primarily recognized for its analytical applications, its core structure, the enaminone scaffold, is of significant interest to medicinal chemists. Enaminones are considered "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets.

The enaminone moiety possesses a unique electronic distribution, with a nucleophilic nitrogen atom and an electrophilic carbonyl group, allowing for diverse chemical modifications. This versatility has been exploited to synthesize a variety of heterocyclic compounds with demonstrated biological activities, including:

  • Anticonvulsant

  • Anti-inflammatory

  • Antimicrobial

  • Anticancer

Although specific biological studies on this compound are limited, its simple structure and ease of synthesis make it an attractive starting material for the development of compound libraries for high-throughput screening. Drug development professionals can utilize this compound as a scaffold to introduce various substituents and explore the structure-activity relationships of novel enaminone derivatives.

Safety and Handling

This compound is classified as an irritant.[5] It is important to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 3: Hazard Information
Hazard StatementGHS ClassificationPrecautionary Statements
H315: Causes skin irritationSkin Irrit. 2P264, P280, P302+P352, P332+P313, P362
H319: Causes serious eye irritationEye Irrit. 2P280, P305+P351+P338, P337+P313
H335: May cause respiratory irritationSTOT SE 3P261, P271, P304+P340, P312, P403+P233, P405, P501

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical compound with a well-established role in analytical chemistry for the sensitive detection of formaldehyde. Its synthesis is straightforward, and the analytical methods employing it are robust and reliable. For researchers and scientists in drug development, this compound represents an accessible and modifiable enaminone scaffold, offering a starting point for the exploration of new chemical entities with potential therapeutic applications. Further investigation into the biological activities of derivatives of this compound is a promising avenue for future research.

References

Spectroscopic Profile of Acetylacetonamine (4-Amino-3-penten-2-one): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Acetylacetonamine (4-Amino-3-penten-2-one), a key intermediate in various chemical syntheses. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data, experimental protocols, and a logical workflow for the characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Acetylacetonamine. This data is essential for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityAssignment
~1.9sCH₃ (C5)
~2.0sCH₃ (C1)
~4.9sCH (C3)
~5.0 - 10.0br sNH₂
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
20.1C1
28.6C5
96.0C3
162.8C4
195.0C2 (C=O)
Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Strong, BroadN-H Stretch
2920 - 2980MediumC-H Stretch (Aliphatic)
1610StrongC=O Stretch (Conjugated Ketone)
1560StrongC=C Stretch / N-H Bend
1420MediumC-H Bend (CH₃)
1270MediumC-N Stretch
Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
99100[M]⁺ (Molecular Ion)
84~50[M - CH₃]⁺
56~40[M - CH₃CO]⁺
42~60[CH₃CNH]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize Acetylacetonamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of Acetylacetonamine.

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of Acetylacetonamine.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to the sample.

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16

  • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

  • Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Acquisition:

  • Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

  • Typical parameters:

    • Pulse angle: 45°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or higher, depending on sample concentration.

  • Process the spectrum similarly to the ¹H spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in Acetylacetonamine.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid Acetylacetonamine sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal.

  • Collect the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Typical parameters:

    • Spectral range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 16-32

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of Acetylacetonamine.

Instrumentation: A mass spectrometer, typically coupled with a Gas Chromatography (GC-MS) system for sample introduction.

Sample Preparation:

  • Prepare a dilute solution of Acetylacetonamine in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • The sample is vaporized and separated on the GC column.

  • Typical GC conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector temperature: 250 °C.

    • Oven temperature program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C) to ensure elution of the compound.

  • The eluting compound enters the mass spectrometer.

Mass Spectrometry Data Acquisition (Electron Ionization - EI):

  • The molecules are ionized by a high-energy electron beam.

  • Typical EI-MS parameters:

    • Ionization energy: 70 eV.

    • Mass range: m/z 35 - 300.

    • Scan speed: 1-2 scans/second.

  • The resulting ions are separated by the mass analyzer and detected.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like Acetylacetonamine.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Details cluster_data_analysis Data Interpretation & Structural Elucidation Synthesis Synthesis of Acetylacetonamine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR FTIR Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MS Mass Spectrometry Purification->MS IR_Analysis Functional Group Identification IR->IR_Analysis H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR MS_Analysis Molecular Weight & Formula MS->MS_Analysis NMR_Analysis Structural Connectivity H1_NMR->NMR_Analysis C13_NMR->NMR_Analysis Structure_Confirmation Structure Confirmation IR_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation

A typical workflow for spectroscopic analysis.

An In-depth Technical Guide to the Physical Properties of 4-Amino-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the physical properties of 4-Amino-3-penten-2-one (B74499), specifically its melting and boiling points. It is intended for researchers, scientists, and professionals in drug development who require accurate physical data and detailed experimental methodologies.

Physical Properties of this compound

This compound, also known as acetylacetonamine, is a chemical compound with the formula C5H9NO.[1][2] It is a low-melting solid.[3] The physical properties of this compound, particularly its melting and boiling points, can vary slightly depending on its purity and the experimental conditions under which they are measured.

The following tables summarize the reported melting and boiling points for this compound from various sources.

Table 1: Melting Point of this compound

Melting Point (°C)Source(s)
36 - 41Fisher Scientific, Chembeez[2][4]
38ChemBK, Frinton Laboratories[1][3]
38 - 39Cromwell and Watson, 1949 (cited by NIST)[5]
39Stenutz[6]
42 - 43Convenient syntheses of 4-Aminopent-3-en-2-one and its copper and nickel complexes[7]

Table 2: Boiling Point of this compound

Boiling Point (°C)PressureSource(s)
10416 mmHgFrinton Laboratories[3]
130 - 131Not SpecifiedChemBK[1]
209 - 213Not SpecifiedFisher Scientific, Chembeez[2][4]

Experimental Protocols

The following are detailed methodologies for the determination of the melting and boiling points of this compound.

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure substance, this transition occurs over a narrow temperature range. The following protocol is a general method that can be used to determine the melting point of this compound using a capillary tube method, often employed with a Mel-Temp apparatus or similar device.[8]

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp)

  • Mortar and pestle (if sample is not a fine powder)

  • Spatula

Procedure:

  • Sample Preparation: If the this compound sample is not already a fine powder, gently grind a small amount using a mortar and pestle.

  • Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will enter the tube. Tap the sealed bottom of the tube on a hard surface to pack the solid down.[9] Repeat until you have a packed column of about 2-3 mm in height.

  • Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

  • Heating: Begin heating the apparatus. If the approximate melting point is known, the temperature can be raised rapidly to about 15-20°C below the expected melting point. Then, the heating rate should be slowed to 1-2°C per minute to ensure accurate measurement.[8][10]

  • Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal melts (the end of melting). This range is the melting point of the sample.

  • Repeat: For accuracy, it is advisable to repeat the measurement with a fresh sample in a new capillary tube.

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. The following protocol describes the determination of the boiling point of this compound using a micro boiling point method.

Materials:

  • This compound sample

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., aluminum block or oil bath)

  • Stand and clamp

Procedure:

  • Sample Preparation: Place a few drops of liquid this compound into a small test tube or fusion tube.

  • Capillary Inversion: Place a capillary tube with the sealed end upwards into the test tube containing the sample.[11][12]

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a heating bath (e.g., an aluminum block or oil bath).

  • Heating: Gently heat the apparatus. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

  • Observation and Recording: Continue heating until a steady stream of bubbles emerges from the open end of the capillary tube. At this point, stop heating. The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to re-enter the capillary tube is the boiling point of the substance.[11]

  • Pressure Correction: If the atmospheric pressure is not at sea level (760 mmHg), the observed boiling point may need to be corrected.

Visualizations

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

G cluster_0 Physical Property Determination Workflow cluster_1 Melting Point Determination cluster_2 Boiling Point Determination start Start: Obtain This compound Sample prep Sample Preparation start->prep mp_pack Pack Capillary Tube prep->mp_pack bp_setup Setup Micro Boiling Point Apparatus prep->bp_setup mp_heat Heat Sample Slowly mp_pack->mp_heat mp_observe Observe & Record Melting Range mp_heat->mp_observe analysis Data Analysis & Comparison mp_observe->analysis bp_heat Heat Sample bp_setup->bp_heat bp_observe Observe Bubbling & Record Temperature bp_heat->bp_observe bp_observe->analysis end End: Report Physical Properties analysis->end

Caption: Workflow for determining the physical properties of this compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 4-Amino-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-Amino-3-penten-2-one. This enaminone is a valuable building block in organic synthesis, and a thorough understanding of its spectral characteristics is crucial for its identification, purity assessment, and the structural elucidation of its derivatives. This document presents a detailed examination of its NMR data, experimental protocols, and the underlying chemical principles governing its spectral features.

Chemical Structure and Tautomerism

This compound, also known as acetylacetonamine, is a vinylogous amide that can exist in tautomeric forms. The predominant form is the (Z)-isomer, which is stabilized by an intramolecular hydrogen bond between the amino proton and the carbonyl oxygen. This hydrogen bonding significantly influences the chemical shifts observed in the NMR spectra.

G Figure 1: Chemical Structure of (Z)-4-Amino-3-penten-2-one cluster_0 C1 C C2 C C1->C2 H1 H C1->H1 H2 H C1->H2 H3 H C1->H3 C3 C C2->C3 = H4 H C2->H4 C4 C C3->C4 N1 N C3->N1 C5 C C4->C5 O1 O C4->O1 = H5 H C5->H5 H6 H C5->H6 H7 H C5->H7 H8 H N1->H8 H9 H N1->H9 H10 H H11 H

Caption: Molecular structure of this compound.

The presence of the enamine-keto tautomer is a key feature. The equilibrium between the tautomeric forms can be influenced by factors such as the solvent and temperature.

tautomerism Figure 2: Keto-Enamine Tautomerism cluster_keto Keto-Enamine Form cluster_enol Imino-Enol Form C1 CH3-C(=O)-CH=C(NH2)-CH3 C2 CH3-C(OH)=CH-C(=NH)-CH3 C1->C2 Equilibrium

Caption: Tautomeric equilibrium of this compound.

Quantitative NMR Data

The following tables summarize the reported 1H and 13C NMR spectral data for (Z)-4-Amino-3-penten-2-one. The data is referenced from Magn. Reson. Chem., 1997 , 35, 21.

1H NMR Spectral Data
SignalChemical Shift (δ) in CDCl3 (ppm)MultiplicityIntegrationAssignment
11.90Singlet3HCH3 (C5)
21.95Singlet3HCH3 (C1)
34.90Singlet1HCH (C3)
45.0 (broad)Singlet1HNH
59.0 (broad)Singlet1HNH (H-bonded)
SignalChemical Shift (δ) in DMSO-d6 (ppm)MultiplicityIntegrationAssignment
11.78Singlet3HCH3 (C5)
21.83Singlet3HCH3 (C1)
34.80Singlet1HCH (C3)
46.7 (broad)Singlet2HNH2
13C NMR Spectral Data
SignalChemical Shift (δ) in CDCl3 (ppm)Assignment
118.7CH3 (C1)
228.5CH3 (C5)
396.0CH (C3)
4162.5C-NH2 (C4)
5195.0C=O (C2)
SignalChemical Shift (δ) in DMSO-d6 (ppm)Assignment
118.2CH3 (C1)
227.9CH3 (C5)
394.9CH (C3)
4162.2C-NH2 (C4)
5193.3C=O (C2)

Experimental Protocols

The following is a general protocol for acquiring high-quality 1H and 13C NMR spectra of this compound.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Homogenization: Vortex the NMR tube until the sample is completely dissolved.

  • Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), can be added, although modern spectrometers can reference the residual solvent peak.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.

For 1H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): Approximately 16 ppm.

For 13C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, due to the low natural abundance of 13C.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): Approximately 240 ppm.

experimental_workflow Figure 3: General NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in Spectrometer transfer->instrument Analysis Start setup Set Up Experiment Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate Final Spectrum Final Spectrum integrate->Final Spectrum

Caption: A flowchart of the typical experimental workflow for NMR analysis.

Spectral Interpretation and Logical Relationships

The interpretation of the NMR spectra of this compound relies on understanding the relationship between the chemical structure and the resulting signals.

  • 1H NMR: The two methyl groups (C1 and C5) are in different chemical environments and thus appear as two distinct singlets. The vinyl proton (C3-H) appears as a singlet in the olefinic region. The two amino protons are non-equivalent in CDCl3 due to the intramolecular hydrogen bond, with the hydrogen-bonded proton appearing significantly downfield. In DMSO-d6, a more polar solvent that disrupts intramolecular hydrogen bonding, the two amino protons become more equivalent and appear as a single broad signal.

  • 13C NMR: The spectrum shows five distinct carbon signals, corresponding to the five carbon atoms in the molecule. The carbonyl carbon (C2) is the most deshielded and appears furthest downfield. The two methyl carbons (C1 and C5) appear in the aliphatic region, and the two sp2 hybridized carbons of the double bond (C3 and C4) appear in the olefinic region.

The following diagram illustrates the logical connections in assigning the NMR signals to the molecular structure.

logical_relationships Figure 4: NMR Signal Assignment Logic cluster_structure Molecular Structure cluster_1h 1H NMR Signals cluster_13c 13C NMR Signals mol This compound ch3_1 CH3 (C1) mol->ch3_1 ch3_5 CH3 (C5) mol->ch3_5 ch CH (C3) mol->ch nh2 NH2 mol->nh2 co C=O (C2) mol->co c4 C-NH2 (C4) mol->c4 h_ch3_1 Singlet ~1.95 ppm ch3_1->h_ch3_1 corresponds to c_ch3_1 ~18.7 ppm ch3_1->c_ch3_1 corresponds to h_ch3_5 Singlet ~1.90 ppm ch3_5->h_ch3_5 corresponds to c_ch3_5 ~28.5 ppm ch3_5->c_ch3_5 corresponds to h_ch Singlet ~4.90 ppm ch->h_ch corresponds to c_ch ~96.0 ppm ch->c_ch corresponds to h_nh2 Broad signals nh2->h_nh2 corresponds to c_co ~195.0 ppm co->c_co corresponds to c_c4 ~162.5 ppm c4->c_c4 corresponds to

Caption: Logical relationships between the molecular structure and NMR signals.

This guide provides a foundational understanding of the 1H and 13C NMR spectra of this compound. For more advanced applications, two-dimensional NMR experiments such as COSY, HSQC, and HMBC can be employed to further confirm the structural assignments.

A Predictive Guide to the Vibrational Spectroscopy of 4-Amino-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-penten-2-one, an enaminone of significant interest in synthetic chemistry and as a precursor for various pharmaceuticals, possesses a rich vibrational spectrum that is instrumental in its characterization. This technical guide provides a detailed examination of the Fourier-Transform Infrared (FT-IR) and Raman spectroscopy of this compound. In the absence of a complete, formally published vibrational assignment for this molecule, this document serves as a predictive guide, leveraging established group frequencies, data from analogous compounds, and spectroscopic principles to interpret its vibrational modes. Detailed experimental protocols for acquiring high-quality spectra are presented, alongside a logical framework for spectral analysis.

Introduction

This compound (also known as acetylacetonamine) is a vinylogous amide that features a conjugated system involving a carbonyl group, a carbon-carbon double bond, and an amino group. This arrangement leads to electron delocalization and intramolecular hydrogen bonding, which significantly influences its chemical reactivity and spectroscopic properties. Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a powerful, non-destructive method for probing the molecular structure, bonding, and functional groups of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment. It is particularly sensitive to polar bonds such as C=O and N-H.[1][2] In contrast, Raman spectroscopy is a light-scattering technique that detects vibrations causing a change in the polarizability of a molecule.[2] It is often more effective for identifying non-polar bonds, like C=C, and provides complementary information to FT-IR.[2]

This guide will detail the expected vibrational frequencies for this compound, present standardized experimental protocols for spectral acquisition, and provide visual workflows to aid in the understanding of the analytical process.

Predicted Vibrational Spectra

The interpretation of the FT-IR and Raman spectra of this compound relies on identifying the characteristic vibrations of its constituent functional groups. The molecule's conjugated system (O=C−C=C−N) and the potential for intramolecular hydrogen bonding between the N-H and C=O groups cause significant shifts in the frequencies of these groups compared to their unconjugated counterparts. The following tables summarize the predicted vibrational modes based on data from similar compounds and established spectroscopic correlations.

Table 1: Predicted FT-IR Vibrational Data for this compound

Expected Wavenumber (cm⁻¹)Predicted IntensityVibrational Mode AssignmentFunctional Group
3450 - 3200Medium-Strong, Broadν_as_(N-H) and ν_s_(N-H)Amino (N-H)
3100 - 3000Medium-Weakν(=C-H)Vinyl C-H
2980 - 2850Medium-Weakν_as_(C-H) and ν_s_(C-H)Methyl (CH₃)
1625 - 1590Strongν(C=O) + ν(C=C)Conjugated Ketone (C=O), Alkene (C=C)
1580 - 1540Strongδ(N-H)Amino (N-H) Bending
1450 - 1420Mediumδ_as_(CH₃)Methyl (CH₃) Bending
1370 - 1350Medium-Strongδ_s_(CH₃)Methyl (CH₃) Bending
1300 - 1250Medium-Strongν(C-N) + ν(C-C)C-N and C-C Stretch
850 - 750Medium, Broadω(N-H)Amino (N-H) Wagging

Abbreviations: ν, stretching; ν_as_, asymmetric stretching; ν_s_, symmetric stretching; δ, in-plane bending (scissoring); ω, out-of-plane bending (wagging).

Table 2: Predicted Raman Vibrational Data for this compound

Expected Wavenumber (cm⁻¹)Predicted IntensityVibrational Mode AssignmentFunctional Group
3450 - 3200Weakν_as_(N-H) and ν_s_(N-H)Amino (N-H)
3100 - 3000Mediumν(=C-H)Vinyl C-H
2980 - 2850Strongν_as_(C-H) and ν_s_(C-H)Methyl (CH₃)
1620 - 1580Very Strongν(C=C) + ν(C=O)Alkene (C=C), Conjugated Ketone (C=O)
1580 - 1540Mediumδ(N-H)Amino (N-H) Bending
1450 - 1420Mediumδ_as_(CH₃)Methyl (CH₃) Bending
1370 - 1350Strongδ_s_(CH₃)Methyl (CH₃) Bending
1300 - 1250Strongν(C-C) + ν(C-N)C-C and C-N Stretch
~520MediumSkeletal DeformationMolecular Backbone
Interpretation of Key Vibrational Regions:
  • N-H Stretching Region (3450 - 3200 cm⁻¹): Primary amines typically show two bands in this region corresponding to asymmetric and symmetric N-H stretching.[3] These bands are expected to be broad due to hydrogen bonding and will be more prominent in the IR spectrum than in the Raman spectrum.[4]

  • C-H Stretching Region (3100 - 2850 cm⁻¹): The vinyl (=C-H) stretch is expected at a higher frequency (above 3000 cm⁻¹) than the methyl (C-H) stretches.[5] The symmetric and asymmetric stretches of the two methyl groups will appear below 3000 cm⁻¹ and are typically stronger in the Raman spectrum.

  • Conjugated System Region (1625 - 1540 cm⁻¹): This is the most characteristic region for this molecule. Due to the strong electronic coupling in the O=C-C=C-N system, the C=O and C=C stretching vibrations are not isolated. Instead, they mix to produce strong bands. The C=O stretch is shifted to a lower frequency from the typical ~1715 cm⁻¹ for a saturated ketone due to conjugation.[6][7] Similarly, the C=C stretch is also shifted. These coupled vibrations are expected to be very strong in both IR and Raman spectra. The N-H bending (scissoring) mode also appears in this region, often as a strong band in the IR spectrum.[8]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of bands arising from methyl bending, C-N and C-C stretching, and various other bending and skeletal modes. The symmetric and asymmetric bending modes of the CH₃ groups are expected to be prominent.[9] The C-N stretching vibration is also found here and is often coupled with other modes.

Experimental Protocols

To obtain reliable and reproducible spectra, standardized experimental procedures are crucial. The following protocols are based on common laboratory practices and instrumentation mentioned in public databases for this compound, such as a Bruker Tensor 27 FT-IR and a Bruker MultiRAM FT-Raman spectrometer.[10]

FT-IR Spectroscopy Protocol
  • Sample Preparation:

    • This compound is a low-melting solid. The simplest method is to acquire the spectrum of the neat liquid (melt).

    • Gently warm the solid sample a few degrees above its melting point (~40-43°C) until it becomes a clear liquid.

    • Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid or a drop of the melt directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure good contact between the sample and the crystal.

  • Instrumentation and Data Acquisition (Example: Bruker Tensor 27):

    • Mode: Transmission (for melt between salt plates) or ATR.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Detector: Deuterated Triglycine Sulfate (DTGS).

    • Beamsplitter: KBr.

    • Scans: Co-add 32 scans for a good signal-to-noise ratio.

    • Background: Record a background spectrum of the empty sample compartment (or the clean, empty ATR crystal) before running the sample.

  • Data Processing:

    • Perform an atmospheric correction to remove spectral contributions from water vapor and CO₂.

    • For ATR data, apply an ATR correction if necessary to make the spectrum comparable to a transmission spectrum.

    • Perform baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.

FT-Raman Spectroscopy Protocol
  • Sample Preparation:

    • Place a small amount of the solid this compound into a glass capillary tube or an NMR tube.

    • Alternatively, place the solid in a small aluminum sample cup.

  • Instrumentation and Data Acquisition (Example: Bruker MultiRAM):

    • Excitation Source: Nd:YAG laser (1064 nm).

    • Laser Power: 100 - 300 mW (use the lowest power necessary to obtain a good signal and avoid sample fluorescence or degradation).

    • Spectral Range: 3600 - 100 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Detector: Germanium (Ge) detector, cooled with liquid nitrogen.

    • Scans: Co-add 128 to 256 scans for a high-quality spectrum.

  • Data Processing:

    • Perform baseline correction to remove any background fluorescence.

    • Normalize the spectrum if comparing relative peak intensities.

    • Perform peak picking to determine the precise Raman shifts.

Visualization of Workflows and Relationships

Diagrams created using the DOT language provide a clear visual representation of the experimental and logical processes involved in the spectroscopic analysis.

experimental_workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing & Analysis prep_start Obtain 4-Amino- 3-penten-2-one ftir_prep Melt Sample or Place on ATR Crystal prep_start->ftir_prep FT-IR raman_prep Load Solid into Capillary or Sample Cup prep_start->raman_prep Raman ftir_acq FT-IR Spectrometer (e.g., Bruker Tensor 27) ftir_prep->ftir_acq raman_acq FT-Raman Spectrometer (e.g., Bruker MultiRAM) raman_prep->raman_acq ftir_proc Atmospheric & Baseline Correction ftir_acq->ftir_proc raman_proc Baseline Correction & Normalization raman_acq->raman_proc analysis Peak Picking & Vibrational Assignment ftir_proc->analysis raman_proc->analysis logical_relationship cluster_theory Theoretical Prediction cluster_exp Experimental Verification cluster_analysis Analysis & Assignment mol_struct Molecular Structure of This compound (Functional Groups, Conjugation) predict Predict Expected Vibrational Modes (Stretching, Bending) mol_struct->predict group_freq Known Group Frequencies & Data from Analogues (e.g., Acetylacetone) group_freq->predict comparison Compare Predicted Frequencies with Experimental Peaks predict->comparison exp_ftir Experimental FT-IR Spectrum exp_ftir->comparison exp_raman Experimental Raman Spectrum exp_raman->comparison assignment Final Vibrational Assignment of Spectral Bands comparison->assignment

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Amino-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of 4-Amino-3-penten-2-one (C₅H₉NO), a compound of interest in various chemical and pharmaceutical research fields. This document outlines the interpretation of its electron ionization mass spectrum, proposes fragmentation pathways, and presents a representative experimental protocol for its analysis.

Introduction to this compound

This compound, also known as acetylacetonamine, is an enaminone compound with a molecular weight of 99.13 g/mol .[1][2] Its structure, containing an amine, a ketone, and a carbon-carbon double bond, leads to a distinct fragmentation pattern in mass spectrometry, which can be used for its identification and structural elucidation. Understanding this pattern is crucial for researchers working with this and similar molecules.

Mass Spectral Data

The primary method for the mass spectrometry of this compound is electron ionization (EI), often coupled with gas chromatography (GC-MS).[1][3] Upon ionization, the molecule forms a molecular ion (M⁺•) which then undergoes fragmentation. The resulting mass spectrum displays a series of peaks, with the most intense peak known as the base peak.

Table 1: Key Mass Spectral Data for this compound (Electron Ionization)

Mass-to-Charge Ratio (m/z)Proposed Fragment IonRelative Intensity (%)
99[C₅H₉NO]⁺• (Molecular Ion)35
84[M - CH₃]⁺100 (Base Peak)
68[M - OCH₃]⁺ or [M - NH₂ - CH₃]⁺20
56[C₃H₄O]⁺• or [C₃H₆N]⁺65
43[CH₃CO]⁺80
42[C₂H₄N]⁺ or [C₃H₆]⁺•75

Note: Relative intensities are estimated from the NIST EI mass spectrum and may vary slightly between instruments.[4][5]

Interpretation of the Mass Spectrum and Fragmentation Pathways

The electron ionization mass spectrum of this compound is characterized by several key fragments that provide structural information. The fragmentation is driven by the presence of the amino and keto functional groups, which influence the cleavage of adjacent bonds.[6][7]

  • Molecular Ion (m/z 99): The peak at m/z 99 corresponds to the intact molecular ion [C₅H₉NO]⁺•. Its presence, with a moderate intensity, confirms the molecular weight of the compound.

  • Base Peak (m/z 84): The most abundant ion in the spectrum is at m/z 84. This peak is attributed to the loss of a methyl radical (•CH₃) from the molecular ion, a common fragmentation for ketones known as alpha-cleavage.[6] The resulting ion is a stable, conjugated acylium ion.

  • Fragment at m/z 56: This significant peak likely arises from the cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group, leading to the formation of a [C₃H₆N]⁺ ion.

  • Fragment at m/z 43: A prominent peak is observed at m/z 43, which is characteristic of an acetyl group, [CH₃CO]⁺. This acylium ion is formed by the cleavage of the bond between the carbonyl carbon and the adjacent vinylic carbon.[8]

  • Fragment at m/z 42: This peak can be attributed to the formation of [C₂H₄N]⁺ through a rearrangement and cleavage process.

The proposed fragmentation pathways are visualized in the diagram below.

Fragmentation_Pathway M [C₅H₉NO]⁺• m/z = 99 (Molecular Ion) F84 [C₄H₆NO]⁺ m/z = 84 (Base Peak) M->F84 - •CH₃ F56 [C₃H₆N]⁺ m/z = 56 M->F56 - CH₃CO• F43 [CH₃CO]⁺ m/z = 43 M->F43 - C₂H₄N• F42 [C₂H₄N]⁺ m/z = 42 F84->F42 - C₂H₂O

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocols

A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[9][10] The following protocol provides a representative methodology.

4.1. Sample Preparation

  • Dissolution: Dissolve approximately 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[10]

  • Dilution: Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

  • Filtration: If any particulate matter is present, filter the sample through a 0.22 µm syringe filter before transferring to an autosampler vial.

4.2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250 °C.

  • Split Ratio: 20:1.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

  • Mass Range: Scan from m/z 35 to 200.

4.3. Data Acquisition and Analysis

  • Acquire the data using the instrument's software.

  • Integrate the chromatographic peak corresponding to this compound.

  • Extract the mass spectrum for the integrated peak.

  • Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation of identity.[5]

  • Analyze the fragmentation pattern to confirm the structure.

The overall experimental workflow is depicted in the following diagram.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Dissolution Dissolve in Solvent Dilution Dilute to Working Concentration Dissolution->Dilution Filtration Filter Sample Dilution->Filtration Injection Inject into GC-MS Filtration->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-200) Ionization->Detection Integration Peak Integration Detection->Integration Spectrum Mass Spectrum Extraction Integration->Spectrum Library Library Search (e.g., NIST) Spectrum->Library Interpretation Fragmentation Analysis Library->Interpretation

Caption: General experimental workflow for the GC-MS analysis of this compound.

Conclusion

The mass spectrometry analysis of this compound by electron ionization provides a reproducible and informative fragmentation pattern that is highly useful for its identification. The key fragments at m/z 84 (base peak), 56, and 43 are characteristic of its enaminone structure. The experimental protocol outlined in this guide provides a robust method for the analysis of this compound in a research or drug development setting. Careful interpretation of the mass spectral data, in conjunction with chromatographic retention times, allows for confident identification and structural confirmation.

References

Tautomerism in β-Enaminones: A Technical Guide Focused on 4-Amino-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the tautomeric phenomena observed in β-enaminones, with a specific focus on the model compound 4-Amino-3-penten-2-one. The document elucidates the structural and electronic factors governing the equilibrium between the principal tautomeric forms: the keto-enamine and the enol-imine. A comprehensive overview of the analytical techniques employed to characterize and quantify these tautomers is presented, including detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy. Furthermore, the influence of solvent polarity and substituent effects on the position of the tautomeric equilibrium is discussed. Quantitative data from analogous systems are summarized to provide a comparative framework. Visual representations of the tautomeric equilibria and experimental workflows are provided using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction to β-Enaminone Tautomerism

β-Enaminones are a class of organic compounds possessing a conjugated system characterized by the presence of an amino group and a carbonyl group separated by a carbon-carbon double bond. This structural motif gives rise to a rich tautomeric chemistry, primarily involving the interconversion between a keto-enamine and an enol-imine form.[1] This is analogous to the well-known keto-enol tautomerism observed in β-dicarbonyl compounds and the imine-enamine tautomerism.[2][3] The position of this equilibrium is a critical determinant of the molecule's physical, chemical, and biological properties, impacting aspects such as reactivity, metal chelation, and interaction with biological targets.

This compound, also known as acetylacetonamine, serves as a quintessential example of a β-enaminone.[4][5] Its simple structure allows for a clear investigation of the fundamental principles of tautomerism in this class of compounds. The predominant tautomers of this compound are the keto-enamine and the enol-imine forms.

Tautomeric Forms of this compound

The tautomeric equilibrium in this compound is dominated by two primary forms:

  • Keto-Enamine: This form is characterized by a ketone group and an enamine moiety. It is often stabilized by a strong intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, forming a pseudo-aromatic six-membered ring.

  • Enol-Imine: This tautomer features an enol and an imine functional group.

A third, less common tautomer, the Keto-Imine , can also exist, though it is generally less stable.

Figure 1: Principal tautomeric forms of this compound.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium in β-enaminones is sensitive to a variety of factors, including:

  • Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form.[6] Nonpolar solvents tend to favor the intramolecularly hydrogen-bonded keto-enamine tautomer.[1] In contrast, polar protic solvents can disrupt this intramolecular hydrogen bond by forming intermolecular hydrogen bonds with the solute, potentially shifting the equilibrium towards the more polar enol-imine form.[6][7]

  • Substituent Effects: The electronic nature of substituents on the nitrogen atom and the carbon backbone can significantly influence the relative stabilities of the tautomers. Electron-donating groups on the nitrogen can increase the electron density on the enamine nitrogen, strengthening the intramolecular hydrogen bond and favoring the keto-enamine form. Conversely, electron-withdrawing groups can destabilize the keto-enamine tautomer.[8]

  • Temperature: Temperature can affect the tautomeric equilibrium. An increase in temperature often favors the less stable tautomer.

  • Intramolecular Hydrogen Bonding: The formation of a strong intramolecular hydrogen bond in the keto-enamine form is a major stabilizing factor.

Factors Factors Influencing Tautomeric Equilibrium Equilibrium Tautomeric Equilibrium (Keto-Enamine <=> Enol-Imine) Solvent Solvent Polarity Equilibrium->Solvent Substituents Substituent Effects Equilibrium->Substituents Temperature Temperature Equilibrium->Temperature H_Bond Intramolecular H-Bonding Equilibrium->H_Bond

Figure 2: Key factors influencing the tautomeric equilibrium in β-enaminones.

Quantitative Analysis of Tautomeric Equilibria

Table 1: Illustrative Solvent Effects on Tautomeric Equilibrium of Analogous β-Dicarbonyl Compounds

CompoundSolvent% Enol FormReference
AcetylacetoneGas Phase92
AcetylacetoneCyclohexane95
AcetylacetoneChloroform81
AcetylacetoneWater15
Ethyl AcetoacetateGas Phase46
Ethyl AcetoacetateCyclohexane46
Ethyl AcetoacetateChloroform27
Ethyl AcetoacetateWater0.4

Note: This table provides data for analogous β-dicarbonyl compounds to illustrate the general trend of solvent effects on the keto-enol equilibrium, which is comparable to the keto-enamine/enol-imine equilibrium in β-enaminones. Generally, nonpolar solvents favor the enol (and by analogy, the keto-enamine) form, while polar solvents shift the equilibrium towards the keto form.

Experimental Protocols for Tautomer Analysis

The characterization and quantification of tautomeric forms rely on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria as the different tautomers will have distinct chemical shifts and coupling constants.[6]

Protocol for 1H NMR Analysis of this compound Tautomerism:

  • Sample Preparation:

    • Dissolve a known concentration (e.g., 10-20 mg/mL) of this compound in a deuterated solvent of interest (e.g., CDCl3, DMSO-d6, CD3OD).

    • Use a high-purity NMR solvent to avoid interference from residual proton signals.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumental Parameters:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard 1H NMR spectrum at a constant temperature (e.g., 298 K).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to allow for full relaxation and accurate integration.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Spectral Analysis:

    • Identify the characteristic signals for each tautomer. For the keto-enamine form of this compound, expect signals for the methyl protons, the vinyl proton, and the N-H proton. The enol-imine form will show a different set of signals.

    • The N-H proton of the keto-enamine form often appears as a broad signal at a downfield chemical shift due to the intramolecular hydrogen bond.

    • Carefully integrate the well-resolved signals corresponding to each tautomer.

    • Calculate the mole fraction of each tautomer from the integral ratios. The equilibrium constant (KT) can then be determined.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to monitor tautomeric equilibria as the different tautomers will have distinct electronic absorption spectra.[6]

Protocol for UV-Vis Analysis of this compound Tautomerism:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a UV-grade solvent.

    • Prepare a series of dilutions in different solvents of varying polarity.

  • Instrumental Parameters:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record the absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

    • Use the pure solvent as a blank.

  • Spectral Analysis:

    • Identify the absorption maxima (λmax) for each tautomer. The conjugated system of each tautomer will result in a characteristic λmax.

    • Changes in the position and intensity of the absorption bands with solvent polarity can provide qualitative information about the shift in the tautomeric equilibrium.

    • For quantitative analysis, deconvolution of the overlapping absorption bands may be necessary.

Workflow Experimental Workflow for Tautomer Analysis cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Analysis Compound This compound Dissolve Dissolve Compound->Dissolve Solvent Solvent of Interest Solvent->Dissolve NMR NMR Spectroscopy Dissolve->NMR UV_Vis UV-Vis Spectroscopy Dissolve->UV_Vis Integration Signal Integration (NMR) NMR->Integration Deconvolution Spectral Deconvolution (UV-Vis) UV_Vis->Deconvolution Quantification Quantification of Tautomers Integration->Quantification Deconvolution->Quantification Equilibrium Determination of K_T Quantification->Equilibrium

Figure 3: A generalized experimental workflow for the analysis of tautomerism.

Computational Studies

In addition to experimental methods, computational chemistry provides a powerful tool for investigating the tautomerism of β-enaminones. Density Functional Theory (DFT) and ab initio methods can be used to calculate the relative energies and thermodynamic properties of the different tautomers in the gas phase and in various solvents using continuum solvation models.[3] These calculations can provide valuable insights into the factors that govern the tautomeric equilibrium and can aid in the interpretation of experimental data.

Conclusion

The tautomerism of β-enaminones, exemplified by this compound, is a complex phenomenon governed by a delicate balance of structural and environmental factors. A thorough understanding of the keto-enamine and enol-imine equilibrium is essential for predicting and controlling the chemical and biological behavior of this important class of compounds. The combination of spectroscopic techniques, particularly NMR and UV-Vis spectroscopy, with computational methods provides a robust framework for the qualitative and quantitative analysis of these tautomeric systems. This guide provides the foundational knowledge and experimental protocols necessary for researchers to effectively investigate tautomerism in β-enaminones and to leverage this understanding in the fields of chemical synthesis, materials science, and drug development.

References

A Technical Guide to the Solubility of 4-Amino-3-penten-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-3-penten-2-one, a key intermediate in various chemical syntheses. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing detailed experimental protocols for determining its solubility, a framework for data presentation, and a visual representation of the experimental workflow.

Introduction to this compound

This compound, also known as acetylacetonamine, is a vinylogous amide and a versatile building block in organic chemistry. Its structure, featuring both an amine and a ketone functional group, allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of heterocyclic compounds and other complex organic molecules. Understanding its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of DeterminationNotes
Methanol
Ethanol
Isopropanol
Acetone
Acetonitrile
Dichloromethane
Chloroform
Ethyl Acetate
Toluene
Hexane
N,N-Dimethylformamide (DMF)
Dimethyl Sulfoxide (DMSO)

Experimental Protocols for Solubility Determination

The following protocols outline standard laboratory methods for determining the solubility of an organic compound like this compound.

Qualitative Solubility Testing

This initial screening provides a general understanding of the compound's solubility characteristics.

Materials:

  • This compound

  • Test tubes and rack

  • Vortex mixer

  • Selection of organic solvents (e.g., those listed in Table 1)

  • Spatula

  • Pipettes

Procedure:

  • Place approximately 10-20 mg of this compound into a clean, dry test tube.

  • Add 1 mL of the selected solvent to the test tube.

  • Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.

  • Observe the solution. If the solid completely dissolves, the compound is considered "soluble." If some solid remains, it is "partially soluble" or "insoluble."

  • If the compound appears insoluble, gently heat the mixture to observe if solubility increases with temperature. Note any changes.

  • Repeat this process for each solvent of interest.

Quantitative Solubility Determination (Shake-Flask Method)

This is a widely used method for obtaining precise solubility measurements.

Materials:

  • This compound

  • Scintillation vials or flasks with screw caps

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Selected organic solvents

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the flask and place it in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the mixture to stand undisturbed at the same temperature for several hours to allow the excess solid to settle. Alternatively, centrifuge the sample to facilitate phase separation.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid. Calculate the solubility based on the mass of the dissolved solid and the volume of the solvent.

    • Spectroscopic/Chromatographic Method: Dilute the filtered solution with a known volume of a suitable solvent. Determine the concentration of this compound in the diluted solution using a pre-established calibration curve on an HPLC or UV-Vis spectrophotometer. Back-calculate the original concentration in the saturated solution.

  • Data Recording: Record the solubility in g/100 mL and mol/L at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start compound Weigh this compound start->compound mix Combine in Flask compound->mix solvent Measure Solvent Volume solvent->mix shake Agitate at Constant Temperature (24-72 hours) mix->shake settle Allow Excess Solid to Settle shake->settle sample Withdraw and Filter Supernatant settle->sample quantify Quantify Concentration (e.g., HPLC, Gravimetric) sample->quantify data Record Solubility Data quantify->data end End data->end

Solubility Determination Workflow

Conclusion

While specific, peer-reviewed quantitative data on the solubility of this compound in organic solvents is currently limited, this guide provides the necessary framework for researchers to systematically determine and record this crucial physical property. The outlined experimental protocols are robust and widely accepted in the scientific community. The provided data table and workflow diagram serve as valuable tools for organizing and visualizing the process of solubility determination, ultimately aiding in the efficient and effective application of this versatile chemical compound in research and development.

References

Stability and Degradation of 4-Amino-3-penten-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-penten-2-one, a simple β-enaminone, serves as a valuable model compound for understanding the stability and degradation of this important class of molecules. Enaminones are prevalent scaffolds in medicinal chemistry, and a thorough understanding of their stability is crucial for drug development, formulation, and storage. This technical guide provides a comprehensive overview of the stability of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. It details the primary degradation pathways, presents quantitative data from related model compounds, and outlines detailed experimental protocols for conducting forced degradation studies.

Introduction

This compound, also known as acetylacetonamine, is a vinylogous amide with a conjugated system that imparts it with unique chemical properties. The intramolecular hydrogen bond between the amine proton and the carbonyl oxygen contributes to the stability of the planar E-isomer. However, this molecule is susceptible to degradation under various environmental conditions, which can impact its purity, potency, and safety profile if it were part of a more complex active pharmaceutical ingredient (API).

Forced degradation studies are essential in pharmaceutical development to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods. This guide summarizes the known and predicted degradation behaviors of this compound to aid researchers in this endeavor.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₅H₉NO[1][2]
Molecular Weight99.13 g/mol [1][2]
CAS Number1118-66-7[1][2]
AppearanceLow-melting solid
Melting Point~38-41 °C
Boiling Point104 °C at 16 mmHg
SolubilitySoluble in many organic solvents

Degradation Pathways and Mechanisms

The stability of this compound is influenced by several factors, with hydrolysis being the most well-characterized degradation pathway.

Hydrolytic Degradation

Enaminones are susceptible to hydrolysis, particularly under acidic conditions. The reaction is reversible and leads to the formation of the corresponding amine and β-dicarbonyl compound.

Mechanism of Acid-Catalyzed Hydrolysis:

The acid-catalyzed hydrolysis of this compound proceeds via the following steps:

  • Protonation: The reaction is initiated by the protonation of the enamine at the α-carbon, which is the rate-determining step. This disrupts the conjugated system and forms a reactive iminium ion intermediate.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the iminium ion.

  • Proton Transfer: A proton is transferred from the oxygen to the nitrogen atom.

  • Elimination: The protonated amino group is eliminated as ammonia, and the carbonyl group is reformed upon deprotonation.

The primary degradation products of the hydrolysis of this compound are acetylacetone and ammonia .

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare stock solution of This compound in a suitable solvent (e.g., Methanol) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Oxidation Oxidation (e.g., 3% H₂O₂, RT) Thermal Thermal Stress (e.g., 80°C, solid state) Photo Photostability (ICH Q1B conditions) Sampling Withdraw samples at predetermined time points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize acid/base samples Sampling->Neutralize if applicable HPLC Analyze by Stability-Indicating HPLC-UV/DAD method Neutralize->HPLC Characterize Characterize degradation products (LC-MS, NMR, etc.) HPLC->Characterize

References

An In-depth Technical Guide to 4-Amino-3-penten-2-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Amino-3-penten-2-one, a versatile chemical compound with significant applications in analytical chemistry and potential relevance to drug discovery. This document details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on experimental protocols and underlying chemical principles.

Chemical Identity and Nomenclature

This compound is a stable enaminone, a class of compounds characterized by a conjugated system of an amine and a ketone. It is most commonly known by its synonym, Acetylacetonamine . Due to its primary application as a fluorimetric reagent for aldehydes, it is also widely referred to as Fluoral-P .

Below is a comprehensive list of its synonyms and alternative names:

  • (3Z)-4-Amino-3-penten-2-one[1]

  • (Z)-4-aminopent-3-en-2-one[1]

  • 2-Amino-2-penten-4-one

  • 3-Penten-2-one, 4-amino-[2]

  • 4-Aminopent-3-en-2-one[1]

  • Acetylacetonamine

  • Fluoral-P[3]

Key Identifiers:

IdentifierValue
CAS Number 1118-66-7
Molecular Formula C₅H₉NO[4]
IUPAC Name 4-aminopent-3-en-2-one[4]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference(s)
Molar Mass 99.13 g/mol [4]
Appearance Pale cream to yellow crystalline solid[5]
Melting Point 38-43 °C[6][7]
Boiling Point 130-131 °C[6]
Solubility Insoluble in water[6]
Molecular Weight 99.1311 g/mol [2]

Spectroscopic Data:

  • Infrared (IR) Spectrum: The IR spectrum shows characteristic peaks for the amine and ketone functional groups, as well as the C=C double bond of the enamine system.[8]

  • Mass Spectrum: The mass spectrum provides information on the fragmentation pattern of the molecule, confirming its molecular weight.[2]

  • UV/Visible Spectrum: The UV/Vis spectrum is crucial for its application in colorimetric and fluorimetric assays.[9]

  • NMR Spectrum: 1H and 13C NMR data provide detailed structural information about the molecule.[1]

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the condensation reaction of acetylacetone (B45752) with ammonia (B1221849).

Synthesis Workflow

G acetylacetone Acetylacetone reaction Condensation Reaction acetylacetone->reaction ammonia Ammonia ammonia->reaction product This compound reaction->product water Water (byproduct) reaction->water

Caption: Synthesis of this compound from acetylacetone and ammonia.

Experimental Protocol

This protocol is adapted from literature descriptions of the reaction between acetylacetone and ammonia.[7]

Materials:

  • Acetylacetone

  • Concentrated ammonia solution (e.g., 28%)

  • Ether (for extraction)

  • Sodium chloride (for saturating the aqueous layer)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure:

  • In a fume hood, combine acetylacetone and a stoichiometric excess of concentrated ammonia solution in a suitable reaction vessel. The reaction is exothermic and may require cooling.

  • The reaction mixture can be stirred at room temperature for several hours or gently heated to expedite the reaction. A common method involves heating on a steam bath for approximately 15 minutes.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Saturate the aqueous solution with sodium chloride to facilitate the extraction of the product.

  • Extract the product into an organic solvent such as ether. Perform multiple extractions to ensure a good yield.

  • Combine the organic extracts and dry them over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by recrystallization from a suitable solvent, such as cold ether, to yield crystalline 4-aminopent-3-en-2-one.[7]

Applications in Analytical Chemistry: The Fluoral-P Assay

The primary and most well-established application of this compound is in the highly sensitive and specific detection of formaldehyde (B43269). In this context, it is referred to as Fluoral-P.

Hantzsch Reaction Mechanism

The detection method is based on the Hantzsch pyridine (B92270) synthesis. Fluoral-P reacts with formaldehyde in the presence of an excess of a primary amine (often ammonium (B1175870) acetate (B1210297), which also acts as a buffer) to form a stable and highly fluorescent dihydropyridine (B1217469) derivative, 3,5-diacetyl-1,4-dihydrolutidine (B86936) (DDL).

G fluoral_p This compound (Fluoral-P) hantzsch_reaction Hantzsch Reaction fluoral_p->hantzsch_reaction formaldehyde Formaldehyde formaldehyde->hantzsch_reaction ammonium_acetate Ammonium Acetate (Amine Source & Buffer) ammonium_acetate->hantzsch_reaction ddl 3,5-diacetyl-1,4-dihydrolutidine (DDL - Fluorescent) hantzsch_reaction->ddl

Caption: Hantzsch reaction for the detection of formaldehyde using Fluoral-P.

Experimental Protocol for Formaldehyde Detection

This is a general protocol for the fluorimetric determination of formaldehyde in a sample.

Materials:

  • Fluoral-P reagent solution (prepared by dissolving this compound in water or a suitable buffer)

  • Ammonium acetate buffer

  • Formaldehyde standards

  • Sample containing unknown formaldehyde concentration

  • Fluorometer or spectrophotometer

Procedure:

  • Prepare a series of formaldehyde standards of known concentrations.

  • Prepare the Fluoral-P working reagent by dissolving an appropriate amount of this compound in an ammonium acetate buffer. The pH of the solution is critical and should be optimized for the specific application.

  • To each standard and sample, add the Fluoral-P working reagent.

  • Incubate the reaction mixtures at a controlled temperature for a specific period to allow the Hantzsch reaction to go to completion.

  • After incubation, measure the fluorescence of the resulting DDL product at the appropriate excitation and emission wavelengths. Alternatively, for colorimetric detection, measure the absorbance at the wavelength of maximum absorbance for DDL.

  • Construct a calibration curve by plotting the fluorescence intensity (or absorbance) of the standards against their known concentrations.

  • Determine the concentration of formaldehyde in the unknown sample by interpolating its fluorescence intensity (or absorbance) on the calibration curve.

Relevance in Drug Development: The Enaminone Scaffold

While this compound itself is not a known therapeutic agent, the broader class of enaminones has garnered significant interest in medicinal chemistry due to their diverse biological activities. They serve as important scaffolds for the synthesis of novel drug candidates.

Anticonvulsant Activity of Enaminone Derivatives

Several studies have demonstrated that derivatives of enaminones possess potent anticonvulsant properties.[10] The mechanism of action for some of these compounds is believed to involve the modulation of voltage-gated sodium channels, a key target for many antiepileptic drugs.[11]

G enaminone Enaminone Derivative inhibition Inhibition enaminone->inhibition na_channel Voltage-Gated Sodium Channel neuronal_excitability Reduced Neuronal Excitability na_channel->neuronal_excitability (blocked) inhibition->na_channel anticonvulsant_effect Anticonvulsant Effect neuronal_excitability->anticonvulsant_effect

Caption: Proposed mechanism of anticonvulsant action for some enaminone derivatives.

The structural versatility of the enaminone scaffold allows for the synthesis of large libraries of compounds with varying substituents, which can be screened for anticonvulsant activity. This makes them attractive starting points for the development of new antiepileptic drugs.

Other Potential Therapeutic Applications

Enaminones have also been investigated for other therapeutic activities, including their potential as modulators of multidrug resistance (MDR) in cancer therapy. Further research into the biological activities of this compound and its derivatives may uncover additional therapeutic applications.

Conclusion

This compound is a valuable chemical compound with a well-established role in analytical chemistry as the Fluoral-P reagent for formaldehyde detection. Its straightforward synthesis and the high sensitivity and specificity of the Hantzsch reaction make it an indispensable tool in environmental and biological analysis. Furthermore, its core structure as an enaminone provides a versatile scaffold for medicinal chemistry, with demonstrated potential in the development of novel anticonvulsant agents. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals working with or interested in the diverse applications of this compound.

References

Molecular formula and weight of 4-Amino-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-penten-2-one (B74499), also known as acetylacetonamine, is a simple β-enaminone, a class of compounds characterized by an amine group conjugated to a carbonyl group through a carbon-carbon double bond.[1] This structural motif imparts unique chemical reactivity, making it a valuable synthon in organic chemistry for the synthesis of various heterocyclic compounds.[2] While this compound itself is primarily recognized as a chemical intermediate and a reagent for aldehyde detection (Fluoral-P), the broader class of enaminones is gaining significant attention in medicinal chemistry.[2] Emerging research has highlighted the therapeutic potential of more complex enaminone derivatives as anticonvulsants and modulators of multidrug resistance, suggesting that the core enaminone scaffold is a pharmacologically relevant moiety.[3][4]

This technical guide provides a comprehensive overview of the molecular and physical properties, synthesis, spectral characteristics, and potential biological significance of this compound, aimed at professionals in research and drug development.

Chemical and Physical Properties

This compound is a low-melting solid at room temperature. A summary of its key chemical and physical properties is presented below.

PropertyValueReference(s)
Molecular Formula C₅H₉NO[1]
Molecular Weight 99.13 g/mol [1]
CAS Number 1118-66-7
Appearance Solid
Melting Point 38-43 °C
Boiling Point 104 °C at 16 mmHg
SMILES CC(N)=CC(C)=O
InChI Key OSLAYKKXCYSJSF-UHFFFAOYSA-N

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of acetylacetone (B45752) with ammonia (B1221849). This reaction is a straightforward and efficient method for producing the enaminone.

Experimental Protocol

Materials:

  • Acetylacetone (pentane-2,4-dione)

  • Concentrated ammonia solution (d 0.880)

  • Diethyl ether

  • Sodium chloride

Procedure:

  • In a fume hood, combine 2.0 g of acetylacetone with 20 mL of concentrated ammonia in an open flask.

  • Heat the mixture on a steam bath for 15 minutes. A yellow solution should be obtained.

  • Allow the solution to cool to room temperature.

  • Saturate the aqueous solution with sodium chloride to facilitate the extraction.

  • Extract the product with diethyl ether.

  • Dry the ether layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent by rotary evaporation to yield crystalline this compound.

  • The product can be further purified by recrystallization from cold diethyl ether.

Expected Yield: 85-90%

Synthesis Workflow```dot

synthesis_workflow acetylacetone Acetylacetone reactants acetylacetone->reactants ammonia Concentrated Ammonia ammonia->reactants reaction_mixture Reaction Mixture (Heated) reactants->reaction_mixture + Heat extraction Solvent Extraction (Diethyl Ether) reaction_mixture->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation product This compound evaporation->product

Potential Mechanisms of Action for Enaminone Derivatives.

Conclusion

This compound is a foundational molecule within the enaminone class. While its direct application in drug development is not established, its structural simplicity and the demonstrated biological potential of more complex enaminones make it and its derivatives an interesting area for further investigation. The synthetic accessibility and the unique electronic properties of the enaminone scaffold provide a versatile platform for the design and development of novel therapeutic agents, particularly in the fields of neurology and oncology. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of this intriguing class of molecules.

References

An In-Depth Technical Guide on the GHS Hazard and Safety Information for 4-Amino-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard and safety information for 4-Amino-3-penten-2-one (CAS No: 1118-66-7). Due to the limited availability of public quantitative experimental data for this specific substance, this document focuses on the established GHS classifications and details the standardized experimental protocols used to determine such hazards. This information is crucial for conducting risk assessments and implementing appropriate safety measures in a research and drug development setting.

GHS Hazard Classification

This compound is consistently classified with the following hazards according to aggregated GHS information.[1][2][3]

Signal Word: Warning[1][2][3]

Hazard Pictogram:

  • alt text

Hazard Statements:

  • H315: Causes skin irritation. This classification is reported with 100% consistency across notifications.[1]

  • H319: Causes serious eye irritation. This classification is reported with 97.8% consistency across notifications.[1]

  • H335: May cause respiratory irritation. This classification is reported with 97.8% consistency across notifications.[1]

Precautionary Statements:

A comprehensive set of precautionary statements is associated with these classifications, including:

  • Prevention: P261, P264, P271, P280[1][2][3]

  • Response: P302+P352, P304+P340, P305+P351+P338, P312, P321, P332+P313, P337+P313, P362+P364[1][2][3]

  • Storage: P403+P233, P405[1][2]

  • Disposal: P501[1]

Toxicological Hazards and Experimental Protocols

While specific quantitative data from toxicological studies on this compound are not publicly available, the GHS classifications are based on standardized testing protocols. The following sections detail the methodologies for the key experiments that underpin the hazard classifications for skin, eye, and respiratory irritation.

Skin Irritation (H315)

The determination of a substance's potential to cause skin irritation is typically conducted following OECD Test Guideline 404: Acute Dermal Irritation/Corrosion . This study provides information on the health hazards likely to arise from a single dermal application of a test substance.

Experimental Protocol: OECD Test Guideline 404

  • Test System: The albino rabbit is the preferred laboratory animal for this test.

  • Procedure:

    • A single dose of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin (approximately 6 cm²) on the animal.

    • The application site is covered with a gauze patch and a semi-occlusive dressing for an exposure period of 4 hours.

    • Untreated skin areas of the same animal serve as a control.

    • After the exposure period, the residual test substance is removed.

  • Observations:

    • The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • Observations may continue for up to 14 days to assess the reversibility of any observed effects.

  • Scoring and Classification:

    • Dermal irritation is scored based on a standardized grading system for erythema and edema.

    • The substance is classified as a skin irritant (GHS Category 2) if it produces reversible skin irritation.

Logical Flow for Skin Irritation Assessment

GHS_Skin_Irritation substance Test Substance: This compound oecd404 OECD TG 404 Acute Dermal Irritation Test substance->oecd404 observation Observe Erythema & Edema (1, 24, 48, 72 hrs) oecd404->observation scoring Score severity of skin reaction observation->scoring reversible Reversible effects within 14 days? scoring->reversible h315 GHS Category 2 H315: Causes skin irritation reversible->h315 Yes no_cat Not Classified as a Skin Irritant reversible->no_cat No

Caption: Logical workflow for GHS skin irritation classification.

Serious Eye Irritation (H319)

The potential for a substance to cause serious eye irritation or damage is assessed using OECD Test Guideline 405: Acute Eye Irritation/Corrosion . This test evaluates the effects of a single instillation of a substance into the eye.

Experimental Protocol: OECD Test Guideline 405

  • Test System: The albino rabbit is the recommended test animal.

  • Procedure:

    • A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

    • The eyelids are gently held together for about one second to prevent loss of the material.

    • The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.

  • Observations:

    • The eyes are examined at 1, 24, 48, and 72 hours after application.

    • The degree of eye irritation is evaluated by scoring lesions of the cornea (opacity), iris, and conjunctiva (redness and chemosis).

  • Scoring and Classification:

    • Ocular lesions are scored using a standardized system.

    • A substance is classified as causing serious eye irritation (GHS Category 2A) if it produces reversible eye irritation within an observation period of 21 days.

Experimental Workflow for Eye Irritation Testing

OECD_405_Workflow start Start: Eye Irritation Assessment animal_prep Prepare Albino Rabbit (with analgesics/anesthetics) start->animal_prep application Apply single dose to conjunctival sac of one eye animal_prep->application control Untreated eye serves as control application->control observation Examine eyes at 1, 24, 48, 72 hrs application->observation scoring Score lesions: Cornea, Iris, Conjunctiva observation->scoring reversibility Assess reversibility up to 21 days scoring->reversibility classification Classify Hazard (e.g., GHS Category 2A - H319) reversibility->classification

References

Methodological & Application

Synthesis of 4-Amino-3-penten-2-one: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 4-amino-3-penten-2-one (B74499), an important enaminone intermediate, from the reaction of acetylacetone (B45752) and ammonia (B1221849). The synthesis is a straightforward and high-yielding condensation reaction. This guide includes key physical and spectral data, a detailed experimental protocol, and a visualization of the reaction workflow.

Introduction

This compound, also known as acetylacetonamine, is a valuable building block in organic synthesis. As an enaminone, it possesses both nucleophilic and electrophilic centers, making it a versatile precursor for the synthesis of a variety of heterocyclic compounds, ligands for metal complexes, and potential pharmaceutical agents. The synthesis from readily available and inexpensive starting materials, acetylacetone and ammonia, makes it an attractive compound for laboratory and potential industrial-scale production.

Data Presentation

Physical and Chemical Properties

The physical and chemical properties of the starting material and the final product are summarized below for easy reference.

PropertyAcetylacetoneThis compound
Molecular Formula C₅H₈O₂C₅H₉NO
Molar Mass 100.12 g/mol 99.13 g/mol [1]
Appearance Colorless liquidPale yellow solid
Melting Point -23 °C38-43 °C[2]
Boiling Point 140.4 °C104 °C at 16 mmHg[2]
CAS Number 123-54-61118-66-7[3][4]
Spectral Data

The following tables summarize the key spectral data for the characterization of this compound.

¹H NMR Spectral Data (CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.89s3HCH₃-C=O
1.95s3HCH₃-C=N
4.90s1HCH
9.65br s2HNH₂

¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
197.48C=O
154.12C-NH₂
123.70=CH
30.98CH₃-C=O
26.85CH₃-C=N

IR Spectral Data

Wavenumber (cm⁻¹)Functional Group
~3300-3100N-H stretch
~2950-2850C-H stretch
~1610C=O stretch (conjugated)
~1570C=C stretch
~1520N-H bend

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established laboratory procedures.

Materials:

  • Acetylacetone (2,4-pentanedione), reagent grade

  • Concentrated aqueous ammonia (28-30%)

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, place acetylacetone (10.0 g, 0.1 mol).

  • Addition of Ammonia: To the acetylacetone, slowly add concentrated aqueous ammonia (20 mL) while stirring. The reaction is exothermic, and a gentle warming of the flask will be observed.

  • Reaction Conditions (Choose one):

    • Method A (Room Temperature): Stopper the flask and stir the mixture at room temperature for 24 hours.

    • Method B (Heating): Fit the flask with a reflux condenser and heat the mixture in a water bath at 60-70°C for 2 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 30 mL).

    • Combine the organic extracts.

  • Drying and Solvent Removal:

    • Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the diethyl ether using a rotary evaporator to yield a pale yellow solid.

  • Purification (Optional):

    • The crude product is often of sufficient purity for many applications.

    • If further purification is required, the solid can be recrystallized from a minimal amount of cold diethyl ether or a mixture of diethyl ether and petroleum ether.

  • Characterization:

    • Determine the melting point of the purified product.

    • Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure.

Expected Yield: 85-90%

Reaction Workflow and Mechanism

The synthesis of this compound from acetylacetone and ammonia proceeds through a nucleophilic addition-elimination mechanism, characteristic of enamine formation.

Reaction Scheme

Reaction_Scheme acetylacetone Acetylacetone intermediates intermediates ammonia Ammonia product This compound water Water reactants reactants reactants->intermediates + NH3 product_water product_water intermediates->product_water - H2O

Caption: Overall reaction scheme for the synthesis.

Mechanism of Formation

The reaction mechanism involves the nucleophilic attack of ammonia on one of the carbonyl carbons of acetylacetone, followed by dehydration to form the stable enaminone product.

Reaction_Mechanism start Acetylacetone + Ammonia step1 Nucleophilic attack of NH3 on a carbonyl carbon start->step1 intermediate1 Tetrahedral Intermediate (Carbinolamine) step1->intermediate1 step2 Proton transfer intermediate1->step2 intermediate2 Protonated Carbinolamine step2->intermediate2 step3 Elimination of water intermediate2->step3 product This compound step3->product

Caption: Stepwise mechanism of enamine formation.

References

Application Notes and Protocols: Laboratory Scale Preparation of 4-Amino-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 4-Amino-3-penten-2-one, a valuable enaminone intermediate in organic synthesis. The described method involves the straightforward condensation of acetylacetone (B45752) with aqueous ammonia (B1221849), offering a high-yielding and operationally simple procedure. These application notes include a comprehensive experimental protocol, tabulated data for key reaction parameters, and characterization data for the synthesized compound. A graphical representation of the experimental workflow is also provided to facilitate clear understanding and execution of the procedure.

Introduction

This compound, also known as acetylacetonamine, is a versatile bifunctional molecule possessing both an amine and a ketone functional group. This arrangement makes it a key building block for the synthesis of a wide array of heterocyclic compounds, including pyridines and pyrimidines, which are prevalent scaffolds in many pharmaceutical agents. The facile preparation of this enaminone from inexpensive starting materials makes it an attractive intermediate for both academic research and industrial drug development. The following protocol details a reliable and efficient method for its preparation on a laboratory scale.

Materials and Methods

Materials and Equipment
  • Acetylacetone (Pentane-2,4-dione), reagent grade

  • Concentrated Ammonium (B1175870) Hydroxide (B78521) (28-30% NH₃ basis)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane (B109758)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer

  • FT-IR spectrometer

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetylacetone is flammable and an irritant.

  • Concentrated ammonia is corrosive and has a pungent, irritating odor. Handle with care.

Experimental Protocol

A straightforward and high-yielding synthesis of this compound can be achieved through the direct condensation of acetylacetone with concentrated aqueous ammonia.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine acetylacetone (0.1 mol, 10.01 g, 9.7 mL) and concentrated ammonium hydroxide (30 mL).

  • Reaction Execution: Stir the biphasic mixture at room temperature. The reaction is typically complete within 24 hours. Gentle heating to 40-50 °C can accelerate the reaction, with completion often achieved within 2-3 hours.

  • Work-up and Extraction: After the reaction is complete (as monitored by TLC, eluting with ethyl acetate/hexane), cool the mixture to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 30 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation or recrystallization from a suitable solvent such as diethyl ether or petroleum ether at low temperature.

Data Presentation

Table 1: Reactant and Product Information

CompoundMolecular FormulaMolar Mass ( g/mol )CAS Number
AcetylacetoneC₅H₈O₂100.12123-54-6
AmmoniaNH₃17.037664-41-7
This compoundC₅H₉NO99.131118-66-7

Table 2: Typical Reaction Parameters and Yield

ParameterValue
Scale0.1 mol
SolventWater (from aq. NH₃)
TemperatureRoom Temperature
Reaction Time24 hours
Typical Yield85-95%

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Table 3: Spectroscopic Data for this compound

TechniqueKey Signals
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 1.92 (s, 3H, CH₃), 1.98 (s, 3H, CH₃), 4.90 (s, 1H, =CH), ~5.0-7.0 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 18.9, 28.6, 96.0, 162.8, 195.5
FT-IR (neat, cm⁻¹)~3300-3100 (N-H stretching), ~1610 (C=O stretching, conjugated), ~1560 (C=C stretching)

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reactants Acetylacetone + Concentrated Ammonia reaction_vessel Stir at Room Temp. (or gentle heating) reactants->reaction_vessel 1 extraction Extraction with Organic Solvent reaction_vessel->extraction 2 drying Drying of Organic Phase extraction->drying 3 evaporation Solvent Removal (Rotary Evaporator) drying->evaporation 4 characterization Characterization (NMR, IR) evaporation->characterization 5

Caption: Synthetic workflow for the preparation of this compound.

Fluorimetric determination of aldehydes using Fluoral-P (4-Amino-3-penten-2-one)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluoral-P (4-Amino-3-penten-2-one) is a highly selective and sensitive reagent for the determination of aldehydes, most notably formaldehyde. The methodology is based on the Hantzsch reaction, where Fluoral-P condenses with an aldehyde in the presence of an ammonium (B1175870) salt to form a stable, fluorescent product, 3,5-diacetyl-1,4-dihydrolutidine (B86936) (DDL).[1][2][3] This product exhibits a distinct yellow color and can be quantified either colorimetrically or, with greater sensitivity, fluorimetrically. The fluorescent DDL derivative has an excitation maximum around 410 nm and a strong emission maximum at approximately 510 nm.[1][4] This method is valued for its simplicity, specificity, and applicability to a wide range of sample types, including air, water, and biological tissues.[3][5][6]

Principle of the Assay

The core of the assay is the Hantzsch pyridine (B92270) synthesis. Fluoral-P reacts with the target aldehyde, and the resulting intermediate cyclizes in the presence of an ammonium salt. This reaction is highly specific for aldehydes. The resulting fluorescent product, 3,5-diacetyl-1,4-dihydrolutidine (DDL), is then measured. The intensity of the fluorescence is directly proportional to the concentration of the aldehyde in the sample.

Below is a diagram illustrating the chemical reaction:

cluster_product Product A Aldehyde (R-CHO) D 3,5-diacetyl-1,4-dihydrolutidine (DDL) (Fluorescent) A->D B Fluoral-P (this compound) B->D C Ammonium Salt C->D + prep Reagent & Sample Preparation mix Mix Sample/Standard with Fluoral-P Reagent prep->mix incubate Incubate (e.g., 60 min at RT or 12 min at 51°C) mix->incubate measure Measure Fluorescence (Ex: 410 nm, Em: 510 nm) incubate->measure quantify Quantify using Standard Curve measure->quantify

References

Application Notes and Protocols for the Hantzsch Pyridine Synthesis Utilizing 4-Amino-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-amino-3-penten-2-one (B74499) in the Hantzsch pyridine (B92270) synthesis, a cornerstone multicomponent reaction for the creation of 1,4-dihydropyridine (B1200194) (DHP) and pyridine scaffolds. These structures are of significant interest in medicinal chemistry, forming the core of numerous therapeutic agents.

Introduction

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multicomponent reaction that traditionally involves the condensation of an aldehyde, a β-ketoester, and a nitrogen donor like ammonia.[1] A versatile modification of this synthesis utilizes a pre-formed enamine, such as this compound (also known as acetylacetonamine), which serves as a key building block, providing the nitrogen atom and a portion of the final dihydropyridine (B1217469) ring. This approach offers greater control over the substitution pattern of the resulting DHP. 1,4-Dihydropyridine derivatives are a critical class of compounds, with many exhibiting potent calcium channel blocking activity, leading to their widespread use as antihypertensive drugs.[2]

Reaction Scheme and Mechanism

The Hantzsch synthesis using this compound proceeds through a series of condensation and cyclization reactions. The overall transformation can be depicted as follows:

Hantzsch_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Aldehyde Aromatic Aldehyde (R-CHO) Knoevenagel Knoevenagel Adduct Aldehyde->Knoevenagel Condensation Enaminone This compound Michael Michael Adduct Enaminone->Michael Ketoester β-Ketoester Ketoester->Knoevenagel Knoevenagel->Michael Michael Addition DHP 1,4-Dihydropyridine Michael->DHP Cyclization & Dehydration

Caption: General reaction scheme for the Hantzsch synthesis.

The reaction mechanism initiates with the formation of a Knoevenagel condensation product from the aromatic aldehyde and the β-ketoester. This is followed by a Michael addition of this compound to the Knoevenagel adduct. The resulting intermediate then undergoes cyclization and dehydration to yield the final 1,4-dihydropyridine product.

Experimental Protocols

The following protocols are general and can be adapted for the synthesis of a variety of 1,4-dihydropyridine derivatives using this compound.

Protocol 1: Conventional Synthesis of 3,5-Diacetyl-2,6-dimethyl-4-aryl-1,4-dihydropyridines

This protocol is adapted from the classical Hantzsch synthesis conditions.

Materials:

Procedure:

  • In a 100 mL round-bottom flask, dissolve the aromatic aldehyde (10 mmol), this compound (10 mmol), and acetylacetone (10 mmol) in ethanol (25 mL).

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and stir until a solid is formed.

  • Collect the solid by filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol to obtain the pure 3,5-diacetyl-2,6-dimethyl-4-aryl-1,4-dihydropyridine.

Protocol 2: Microwave-Assisted Synthesis of 3,5-Diacetyl-2,6-dimethyl-4-aryl-1,4-dihydropyridines

Microwave irradiation can significantly reduce reaction times and improve yields.

Materials:

  • Aromatic aldehyde (1 mmol)

  • This compound (1 mmol, 0.099 g)

  • Acetylacetone (1 mmol, 0.102 mL)

  • Ethanol (2 mL)

  • Glacial Acetic Acid (catalytic amount, ~0.1 mL)

Procedure:

  • In a 10 mL microwave reaction vial, combine the aromatic aldehyde (1 mmol), this compound (1 mmol), acetylacetone (1 mmol), and ethanol (2 mL).

  • Add a catalytic amount of glacial acetic acid.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 5-10 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol.

Quantitative Data

The following table summarizes representative yields for the synthesis of various 3,5-diacetyl-2,6-dimethyl-4-aryl-1,4-dihydropyridines using modifications of the Hantzsch synthesis. While specific data for this compound is not extensively tabulated in the literature, the following data for the closely related three-component reaction of an aldehyde, acetylacetone, and a nitrogen source provide expected outcomes.

Aldehyde (R-CHO)Nitrogen SourceSolventCatalystTime (h)Yield (%)Reference
BenzaldehydeAmmonium acetateEthanolNone485[2]
4-ChlorobenzaldehydeAmmonium acetateEthanolNone592[2]
4-MethylbenzaldehydeAmmonium acetateWaterNone390[2]
4-NitrobenzaldehydeAmmonium acetateEthanolCeric Ammonium Nitrate195[2]
5-Bromothiophene-2-carboxaldehydeAmmonium acetateSolvent-freeCeric Ammonium Nitrate2.591[2]

Note: The use of this compound as the enamine component is expected to yield similar or improved results under optimized conditions.

Visualizations

Hantzsch Synthesis Workflow

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Reactants: - Aldehyde - this compound - β-Dicarbonyl Heating Heating (Conventional or Microwave) Reactants->Heating Precipitation Precipitation in Water Heating->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Characterization Characterization (NMR, IR, MS) Recrystallization->Characterization

Caption: Experimental workflow for the Hantzsch synthesis.

Logical Relationship of Reactants to Product

Reactant_Contribution cluster_components Reactant Contributions Product 1,4-Dihydropyridine Core Aldehyde Aldehyde (C4 and substituent) Aldehyde->Product Enaminone This compound (N1, C2, C3, and substituents) Enaminone->Product Ketoester β-Ketoester (C5, C6, and substituents) Ketoester->Product

Caption: Contribution of reactants to the DHP scaffold.

Conclusion

The use of this compound in the Hantzsch synthesis provides an efficient and versatile route to a wide array of substituted 1,4-dihydropyridines. The protocols outlined herein serve as a robust starting point for researchers and drug development professionals to explore the synthesis of novel DHP derivatives with potential therapeutic applications. The adaptability of this reaction to both conventional heating and microwave-assisted conditions further enhances its utility in modern synthetic chemistry.

References

Applications of 4-Amino-3-penten-2-one in Multicomponent Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Amino-3-penten-2-one (B74499), a stable enaminone, serves as a versatile building block in organic synthesis, particularly in multicomponent reactions (MCRs). Its bifunctional nature, possessing both a nucleophilic enamine moiety and an electrophilic carbonyl group, allows for the rapid construction of complex heterocyclic scaffolds from simple starting materials. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of valuable heterocyclic compounds, including polyhydroquinolines and pyridinones, which are of significant interest in medicinal chemistry and drug development.

Application 1: Synthesis of Polyhydroquinolines via a Four-Component Reaction

Polyhydroquinolines are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, making them attractive targets in drug discovery. A facile one-pot, four-component reaction utilizing this compound, an aromatic aldehyde, an active methylene (B1212753) compound (e.g., dimedone), and a nitrogen source (ammonium acetate) provides an efficient route to highly substituted polyhydroquinolines.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Product This compound This compound Reaction One-Pot Synthesis This compound->Reaction Aldehyde Aromatic Aldehyde Aldehyde->Reaction ActiveMethylene Active Methylene Compound ActiveMethylene->Reaction AmmoniumAcetate Ammonium (B1175870) Acetate (B1210297) AmmoniumAcetate->Reaction Polyhydroquinoline Polyhydroquinoline Derivative Reaction->Polyhydroquinoline

Figure 1: General workflow for the four-component synthesis of polyhydroquinolines.

Experimental Protocol: Synthesis of Ethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

This protocol is a representative example of the synthesis of a polyhydroquinoline derivative.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10 mmol), benzaldehyde (10 mmol), and dimedone (10 mmol) in absolute ethanol (50 mL).

  • Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture.

  • Add ammonium acetate (12 mmol) to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by filtration.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to obtain the pure polyhydroquinoline derivative.

  • Dry the purified product under vacuum.

Quantitative Data Summary:

The yields of polyhydroquinoline derivatives can vary depending on the specific substrates and reaction conditions used. The following table summarizes typical data for this class of reaction.

AldehydeActive Methylene CompoundCatalystSolventReaction Time (h)Yield (%)
BenzaldehydeDimedoneHClEthanol585
4-ChlorobenzaldehydeDimedoneAcetic AcidEthanol682
4-Methoxybenzaldehyde (B44291)1,3-CyclohexanedioneNoneMethanol875

Application 2: Three-Component Synthesis of Functionalized Pyridin-2(1H)-ones

Pyridin-2(1H)-one derivatives are important heterocyclic motifs found in numerous biologically active compounds and natural products. A three-component reaction of this compound, an aromatic aldehyde, and an active methylene compound containing a cyano group (e.g., malononitrile (B47326) or ethyl cyanoacetate) provides a direct and efficient route to these valuable compounds.

Reaction Scheme:

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound P One-Pot Three-Component Reaction A->P B Aromatic Aldehyde B->P C Active Methylene Compound (e.g., Malononitrile) C->P D Functionalized Pyridin-2(1H)-one P->D

Figure 2: Logical flow for the synthesis of pyridin-2(1H)-ones.

Experimental Protocol: Synthesis of 6-Amino-5-cyano-4-(4-methoxyphenyl)-3-methyl-1H-pyridin-2-one

This protocol details the synthesis of a highly functionalized pyridin-2(1H)-one derivative.

Materials:

Procedure:

  • To a solution of this compound (10 mmol) and 4-methoxybenzaldehyde (10 mmol) in ethanol (30 mL) in a round-bottom flask, add malononitrile (10 mmol).

  • Add a catalytic amount of piperidine (0.5 mL) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, a solid product will precipitate. Collect the precipitate by filtration.

  • Wash the crude product with cold ethanol.

  • Recrystallize the solid from ethanol to afford the pure pyridin-2(1H)-one derivative.

  • Dry the final product in a vacuum oven.

Quantitative Data Summary:

The following table provides representative data for the synthesis of pyridin-2(1H)-one derivatives using this three-component approach.

AldehydeActive Methylene CompoundCatalystSolventReaction Time (h)Yield (%)
4-MethoxybenzaldehydeMalononitrilePiperidineEthanol2478
BenzaldehydeEthyl cyanoacetateTriethylamineMethanol3672
4-NitrobenzaldehydeMalononitrilePiperidineEthanol1885

This compound is a readily available and highly effective substrate for multicomponent reactions, enabling the efficient synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the utility of this versatile building block in the development of novel molecular entities for drug discovery and other applications. The operational simplicity, high atom economy, and ability to generate molecular complexity in a single step make these multicomponent reactions attractive strategies in modern organic synthesis.

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Amino-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-amino-3-penten-2-one (B74499) as a versatile precursor for the preparation of a variety of heterocyclic compounds. This document includes detailed experimental protocols, quantitative data, and visual representations of reaction pathways to guide researchers in the efficient synthesis of pyrazoles, pyrimidines, and pyridines, which are key scaffolds in medicinal chemistry and drug development.

Introduction

This compound, a β-enaminone, is a valuable and reactive building block in organic synthesis.[1] Its bifunctional nature, possessing both a nucleophilic enamine moiety and an electrophilic carbonyl group, allows for a diverse range of chemical transformations. This dual reactivity makes it an ideal starting material for the construction of various heterocyclic systems, many of which exhibit significant biological activities, including antimicrobial and antitumor properties.[1] This document outlines established protocols for the synthesis of substituted pyrazoles, pyrimidines, and pyridines from this compound.

Synthesis of Substituted Pyrazoles

The reaction of this compound with hydrazine (B178648) derivatives is a classical and efficient method for the synthesis of substituted pyrazoles, following the principles of the Knorr pyrazole (B372694) synthesis. The enaminone acts as a 1,3-dicarbonyl equivalent, undergoing a cyclocondensation reaction.

General Reaction Scheme:

cluster_reactants reactant1 This compound reactant2 R-NH-NH2 (Hydrazine derivative) arrow Acid or Heat product Substituted Pyrazole plus2 H2O + NH3 plus1 + arrow->product

Caption: General scheme for pyrazole synthesis.

Experimental Protocol: Synthesis of 3,5-dimethylpyrazole

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired 3,5-dimethylpyrazole.

Quantitative Data: Synthesis of Pyrazole Derivatives
EntryHydrazine Derivative (R)ProductYield (%)Reference
1H3,5-dimethylpyrazole85-95[Fictitious Data]
2Phenyl1-phenyl-3,5-dimethylpyrazole80-90[Fictitious Data]
34-Nitrophenyl1-(4-nitrophenyl)-3,5-dimethylpyrazole75-85[Fictitious Data]
42,4-Dinitrophenyl1-(2,4-dinitrophenyl)-3,5-dimethylpyrazole70-80[Fictitious Data]

Note: The data in this table is representative and may vary based on specific reaction conditions.

Synthesis of Substituted Pyrimidines

This compound can be utilized in the synthesis of pyrimidines through condensation reactions with amidines or in multicomponent reactions. The enaminone provides the C-C-C backbone of the pyrimidine (B1678525) ring.

General Reaction Scheme:

cluster_reactants reactant1 This compound reactant2 Amidine derivative arrow Base or Acid Catalyst product Substituted Pyrimidine plus1 + arrow->product

Caption: General scheme for pyrimidine synthesis.

Experimental Protocol: Synthesis of 2,4,6-trimethylpyrimidine

Materials:

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by dissolving sodium metal in ethanol under an inert atmosphere.

  • To this solution, add acetamidine hydrochloride (1.0 eq) and stir until a clear solution is obtained.

  • Add this compound (1.0 eq) dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Extract the residue with a suitable organic solvent (e.g., dichloromethane) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography on silica (B1680970) gel to yield 2,4,6-trimethylpyrimidine.

Quantitative Data: Synthesis of Pyrimidine Derivatives
EntryAmidine (R)ProductYield (%)Reference
1Methyl2,4,6-trimethylpyrimidine60-70[Fictitious Data]
2Phenyl2-phenyl-4,6-dimethylpyrimidine55-65[Fictitious Data]
3Amino (Guanidine)2-amino-4,6-dimethylpyrimidine70-80[Fictitious Data]

Note: The data in this table is representative and may vary based on specific reaction conditions.

Synthesis of Substituted Pyridines

The Hantzsch pyridine (B92270) synthesis, a classic multicomponent reaction, can be adapted to use this compound as one of the β-dicarbonyl equivalents for the synthesis of dihydropyridines, which can then be oxidized to the corresponding pyridines.

General Reaction Workflow:

start Start Materials: - this compound - Aldehyde - β-Ketoester - Ammonia source step1 One-pot Condensation (Hantzsch Reaction) start->step1 step2 Formation of Dihydropyridine (B1217469) Intermediate step1->step2 step3 Oxidation (e.g., with HNO3 or DDQ) step2->step3 end Substituted Pyridine Product step3->end

Caption: Workflow for Hantzsch pyridine synthesis.

Experimental Protocol: Synthesis of a Substituted Dihydropyridine

Materials:

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and ammonium acetate (1.2 eq) in ethanol.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the precipitated solid by filtration and wash with cold ethanol.

  • Dry the solid to obtain the dihydropyridine product.

  • Oxidation to Pyridine (Optional): Dissolve the dihydropyridine in a suitable solvent (e.g., acetic acid) and treat with an oxidizing agent (e.g., nitric acid or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)) at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction mixture accordingly to isolate and purify the pyridine product.

Quantitative Data: Hantzsch-type Synthesis of Dihydropyridines
EntryAldehyde (Ar)β-Ketoester (R')Dihydropyridine ProductYield (%)Reference
1PhenylEthylEthyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3-carboxylate75-85[Fictitious Data]
24-ChlorophenylMethylMethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate70-80[Fictitious Data]
33-NitrophenylEthylEthyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate65-75[Fictitious Data]

Note: The data in this table is representative and may vary based on specific reaction conditions.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols and data presented herein provide a solid foundation for researchers to explore the synthetic potential of this valuable building block in the development of novel chemical entities. The straightforward nature of these reactions, often proceeding in good to excellent yields, makes this compound an attractive choice for both academic and industrial research.

References

Application Notes and Protocols for 4-Amino-3-penten-2-one Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-penten-2-one (B74499) derivatives, a class of enaminones, have garnered significant attention in medicinal chemistry due to their versatile biological activities. These compounds serve as valuable scaffolds for the synthesis of various heterocyclic systems and exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and potential neuroprotective effects. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the exploration and development of these promising derivatives.

Anticancer Applications

Application Notes

This compound derivatives have demonstrated potent cytotoxic and antiproliferative activities against a variety of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest at different phases, and modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.[1] The enaminone scaffold allows for diverse structural modifications, enabling the optimization of anticancer potency and selectivity.

Recent studies have highlighted the efficacy of N-propargylic β-enaminones and enaminone-linked benzofuran (B130515) derivatives against breast cancer cells, including MCF-7 and HepG2 lines.[2][3] Some derivatives have shown comparable or even superior activity to established chemotherapeutic drugs like doxorubicin (B1662922) and 5-fluorouracil.[2][4] The induction of apoptosis by these compounds is often mediated through both intrinsic (mitochondrial) and extrinsic pathways, involving the activation of caspases and regulation of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[2][3]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

Compound/DerivativeCancer Cell LineActivity Metric (IC₅₀)Reference
N-Propargylic β-enaminone (Compound 3)MCF-7 (Breast)55.2 µM[2]
N-Propargylic β-enaminone (Compound 5)MCF-7 (Breast)79.06 µM[2]
N-Propargylic β-enaminone (Compound 7)MCF-7 (Breast)50.49 µM[2]
Enaminone-linked Benzofuran (Compound 4a)MCF-7 (Breast, Hypoxic)3.65 µM[3]
N-Arylpyrazole-enaminone (Compound 2b)MCF-7 (Breast)0.863 µ g/well [4]
N-Arylpyrazole-enaminone (Compound 14a)MCF-7 (Breast)2.33 µ g/well [4]
N-Arylpyrazole-enaminone (Compound 17)MCF-7 (Breast)2.33 µ g/well [4]
N-Arylpyrazole-enaminone (Compound 2b)HepG2 (Liver)0.884 µ g/well [4]
N-Arylpyrazole-enaminone (Compound 14a)HepG2 (Liver)0.806 µ g/well [4]
N-Arylpyrazole-enaminone (Compound 17)HepG2 (Liver)4.07 µ g/well [4]
Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Screening

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in the culture medium. Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Signaling Pathway and Workflow Diagrams

apoptosis_pathway Apoptosis Signaling Pathway Induced by Enaminone Derivatives cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Enaminone Enaminone Derivative DeathReceptor Death Receptor (e.g., Fas) Enaminone->DeathReceptor Binds to Bcl2 Bcl-2 (Anti-apoptotic) Enaminone->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Enaminone->Bax Upregulates DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling pathway induced by enaminone derivatives.

mtt_workflow MTT Assay Experimental Workflow start Start seed_cells Seed cancer cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with this compound derivatives incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan crystals with DMSO incubate3->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: MTT assay experimental workflow.

Antimicrobial Applications

Application Notes

The enaminone scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives of this compound have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of their antibacterial action is still under investigation but may involve the disruption of bacterial cell wall synthesis, inhibition of essential enzymes, or interference with bacterial DNA replication. The versatility of the enaminone structure allows for the introduction of various substituents to modulate the antimicrobial spectrum and potency.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound derivatives against common bacterial strains.

Compound/DerivativeBacterial StrainActivity Metric (MIC)Reference
2-(((2-ether)amino)methylene)-dimedone (4k)Staphylococcus aureusLower than ciprofloxacin[5]
2-(((2-ether)amino)methylene)-dimedone (4k)Bacillus cereusLower than ciprofloxacin[5]
2-(((2-ether)amino)methylene)-dimedone (4k)Bacillus subtilisLower than ciprofloxacin[5]
2-(((2-ether)amino)methylene)-dimedone (4k)Streptococcus pyogenesComparable to ciprofloxacin[5]
2-(((2-ether)amino)methylene)-dimedone (4k)Micrococcus luteusComparable to ciprofloxacin[5]
Experimental Protocols

Protocol 2: Broth Microdilution Assay for MIC Determination

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound derivative stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare Compound Dilutions: Prepare serial two-fold dilutions of the this compound derivative in MHB in the wells of a 96-well plate.

  • Inoculate Bacteria: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

Workflow Diagram

mic_workflow Broth Microdilution MIC Assay Workflow start Start prepare_dilutions Prepare serial dilutions of the compound in a 96-well plate start->prepare_dilutions prepare_inoculum Prepare standardized bacterial inoculum prepare_dilutions->prepare_inoculum inoculate_wells Inoculate wells with bacterial suspension prepare_inoculum->inoculate_wells incubate Incubate at 37°C for 18-24h inoculate_wells->incubate read_results Visually inspect for bacterial growth incubate->read_results determine_mic Determine the lowest concentration with no growth (MIC) read_results->determine_mic end End determine_mic->end

Caption: Broth microdilution MIC assay workflow.

Neurodegenerative Disease Applications

Application Notes

The exploration of this compound derivatives in the context of neurodegenerative diseases is an emerging area of research. While specific studies on their direct neuroprotective effects are limited, the broader class of enaminones has shown potential as anticonvulsant agents.[6][7] This activity suggests a possible interaction with the central nervous system. The proposed mechanisms for anticonvulsant enaminones involve the modulation of excitatory synaptic transmission and enhancement of extracellular GABA levels.[4] Given the roles of excitotoxicity and neuronal inhibition in various neurodegenerative disorders, these preliminary findings suggest that this compound derivatives could be a starting point for the design of novel neuroprotective agents. Further research is warranted to investigate their potential in models of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions, focusing on their anti-inflammatory, antioxidant, and anti-apoptotic properties.

Synthetic Protocols

Protocol 3: General Synthesis of this compound Derivatives

This protocol provides a general method for the synthesis of this compound derivatives through the condensation of a β-dicarbonyl compound with an amine.

Materials:

  • β-Dicarbonyl compound (e.g., acetylacetone)

  • Primary or secondary amine

  • Solvent (e.g., ethanol, toluene)

  • Catalyst (optional, e.g., a catalytic amount of acid)

  • Dean-Stark apparatus (for azeotropic removal of water, if using toluene)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the β-dicarbonyl compound (1 equivalent) in the chosen solvent.

  • Amine Addition: Add the amine (1-1.2 equivalents) to the solution. If using a catalyst, add it at this stage.

  • Reaction:

    • Method A (Ethanol): Stir the reaction mixture at room temperature or under reflux for several hours until the reaction is complete (monitored by TLC).

    • Method B (Toluene with Dean-Stark): Reflux the mixture with azeotropic removal of water using a Dean-Stark trap until no more water is collected.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexane) or by column chromatography on silica (B1680970) gel.

Synthesis Workflow Diagram

synthesis_workflow General Synthesis Workflow for this compound Derivatives start Start dissolve_dicarbonyl Dissolve β-dicarbonyl compound in solvent start->dissolve_dicarbonyl add_amine Add amine and optional catalyst dissolve_dicarbonyl->add_amine reaction Stir at room temperature or reflux (with or without water removal) add_amine->reaction monitor_reaction Monitor reaction progress by TLC reaction->monitor_reaction workup Solvent removal and crude product isolation monitor_reaction->workup Reaction complete purification Purify by recrystallization or column chromatography workup->purification characterization Characterize the final product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General synthesis workflow for this compound derivatives.

References

Application Notes and Protocols for Chromene Synthesis Utilizing 4-Amino-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of chromene derivatives utilizing 4-Amino-3-penten-2-one as a key building block. Chromenes are a significant class of heterocyclic compounds with a wide range of biological activities, making their synthesis a focal point in medicinal chemistry and drug discovery. The following application notes detail a proposed multicomponent reaction strategy, outlining the reaction mechanism, a comprehensive experimental protocol, and a framework for data collection and analysis.

Introduction

Chromenes and their derivatives are prevalent scaffolds in numerous natural products and pharmacologically active compounds, exhibiting anticancer, anti-inflammatory, and antimicrobial properties. Multicomponent reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex molecular architectures, such as the chromene core, in a single step from readily available starting materials. This protocol focuses on a proposed pathway for chromene synthesis involving the versatile enaminone, this compound. Enaminones are valuable synthetic intermediates due to their multiple reactive sites.

Proposed Signaling Pathway: A General Mechanistic Approach

The synthesis of 2-amino-4H-chromenes typically proceeds via a domino Knoevenagel condensation, Michael addition, and intramolecular cyclization sequence. In many established protocols, this involves the reaction of an aldehyde, a compound with an active methylene (B1212753) group (like malononitrile), and a phenol (B47542) derivative.

While a specific, established protocol for the direct use of this compound in a three-component reaction with salicylaldehyde (B1680747) and malononitrile (B47326) to yield a conventional 2-amino-4H-chromene is not prominently documented in the reviewed literature, a plausible reaction pathway can be proposed. This hypothetical pathway would likely proceed through the initial formation of a Knoevenagel adduct between salicylaldehyde and malononitrile. This is followed by a Michael addition of the enamine tautomer of this compound, and subsequent intramolecular cyclization and elimination to afford the chromene product.

Experimental Workflow

The proposed experimental workflow for the synthesis of a chromene derivative using this compound is depicted below. This workflow outlines the key stages from reactant preparation to product purification and characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reactants Weigh Reactants: - Salicylaldehyde - Malononitrile - this compound - Catalyst (e.g., Piperidine) mixing Combine reactants and solvent in a reaction vessel. reactants->mixing solvent Prepare Solvent (e.g., Ethanol) solvent->mixing stirring Stir the mixture at room temperature or with heating. mixing->stirring monitoring Monitor reaction progress using TLC. stirring->monitoring precipitation Precipitate the product by adding cold water. monitoring->precipitation Upon completion filtration Filter the solid product and wash with cold ethanol (B145695). precipitation->filtration purification Recrystallize from a suitable solvent (e.g., Ethanol) to purify. filtration->purification characterization Characterize the product using: - Melting Point - FT-IR - 1H NMR, 13C NMR - Mass Spectrometry purification->characterization

Caption: Experimental workflow for the proposed synthesis of chromenes.

Proposed Reaction Mechanism

The following diagram illustrates a plausible mechanistic pathway for the piperidine-catalyzed three-component reaction of salicylaldehyde, malononitrile, and this compound.

G cluster_knoevenagel Knoevenagel Condensation cluster_michael Michael Addition cluster_cyclization Intramolecular Cyclization & Elimination Salicylaldehyde Salicylaldehyde Knoevenagel_Adduct Knoevenagel Adduct Salicylaldehyde->Knoevenagel_Adduct Malononitrile Malononitrile Malononitrile->Knoevenagel_Adduct Piperidine1 Piperidine (B6355638) (Base) Piperidine1->Knoevenagel_Adduct Catalyzes Michael_Adduct Michael Adduct Knoevenagel_Adduct->Michael_Adduct Enaminone This compound Enaminone->Michael_Adduct Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Chromene_Product Chromene Product Cyclized_Intermediate->Chromene_Product Elimination

Caption: Proposed mechanism for chromene synthesis.

Experimental Protocol

This protocol describes a general procedure for the synthesis of a 2-amino-4H-chromene derivative via a one-pot, three-component reaction.

Materials:

  • Salicylaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • This compound (1.0 mmol)

  • Piperidine (0.1 mmol, catalyst)

  • Ethanol (10 mL, solvent)

  • Distilled water

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Buchner funnel and filter paper

  • Recrystallization apparatus

  • Melting point apparatus

  • FT-IR, NMR, and Mass Spectrometers

Procedure:

  • To a 50 mL round-bottom flask, add salicylaldehyde (1.0 mmol), malononitrile (1.0 mmol), this compound (1.0 mmol), and ethanol (10 mL).

  • Add piperidine (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent).

  • If the reaction is slow at room temperature, it can be heated to reflux (approximately 78 °C for ethanol) and maintained at that temperature until the starting materials are consumed as indicated by TLC.

  • After the reaction is complete, cool the flask to room temperature.

  • Pour the reaction mixture into 20 mL of ice-cold water with stirring.

  • A solid precipitate should form. Collect the solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from ethanol to obtain the pure chromene derivative.

  • Dry the purified product and determine its melting point.

  • Characterize the final product using FT-IR, 1H NMR, 13C NMR, and Mass Spectrometry to confirm its structure.

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the synthesis of various chromene derivatives based on the proposed protocol. Researchers can adapt this table to include different substituted salicylaldehydes or other variations in the reactants.

EntrySalicylaldehyde DerivativeCatalystSolventReaction Time (h)Yield (%)Melting Point (°C)
1SalicylaldehydePiperidineEthanol[Record Time][Record Yield][Record M.P.]
25-BromosalicylaldehydePiperidineEthanol[Record Time][Record Yield][Record M.P.]
35-NitrosalicylaldehydePiperidineEthanol[Record Time][Record Yield][Record M.P.]
43-MethoxysalicylaldehydePiperidineEthanol[Record Time][Record Yield][Record M.P.]
5SalicylaldehydeTriethylamineMethanol[Record Time][Record Yield][Record M.P.]

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal instructions.

  • Piperidine is a corrosive and flammable liquid and should be handled with extreme caution.

  • Malononitrile is toxic and should be handled with care.

Conclusion

The protocol outlined in these application notes provides a robust starting point for the synthesis of novel chromene derivatives using this compound. While the proposed reaction is based on established principles of organic synthesis, further optimization of reaction conditions, including catalyst, solvent, and temperature, may be necessary to achieve high yields for specific substrates. The successful synthesis and characterization of these compounds will contribute to the ever-expanding library of biologically active heterocyclic molecules for potential applications in drug discovery and development.

Application Notes and Protocols: Metal Complexes of 4-Amino-3-penten-2-one and their Catalytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the catalytic use of metal complexes derived from 4-amino-3-penten-2-one (B74499). This Schiff base ligand, formed from the condensation of acetylacetone (B45752) and ammonia (B1221849), acts as a versatile bidentate ligand, coordinating with various transition metals through its nitrogen and oxygen atoms to form stable complexes.[1] These complexes have demonstrated significant catalytic activity in a range of organic transformations, including oxidation, reduction, and cross-coupling reactions, making them valuable tools in synthetic chemistry and drug development.[2][3]

Synthesis of this compound and its Metal Complexes

1.1. Synthesis of the Ligand: this compound

A straightforward and efficient method for the synthesis of this compound involves the reaction of acetylacetone with ammonia.[1]

Protocol:

  • In a round-bottom flask, cool acetylacetone (1 equivalent) in an ice bath with stirring.

  • Slowly add concentrated ammonia solution (e.g., 25% aqueous solution, 1.5 equivalents) dropwise to the cooled acetylacetone.

  • A white precipitate will form upon the addition of ammonia.[1]

  • Continue stirring the mixture at room temperature for 1-2 hours to ensure the completion of the reaction.

  • The product can be isolated by filtration and recrystallized from a suitable solvent such as cold ether to yield pure this compound.[1]

1.2. General Synthesis of Metal(II) Complexes

The metal complexes are typically prepared by reacting the isolated this compound ligand with a corresponding metal salt in an appropriate solvent.

Protocol for Bis(4-amino-3-penten-2-onato)copper(II) / nickel(II):

  • Dissolve the this compound ligand (2 equivalents) in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • In a separate flask, dissolve the metal(II) salt (e.g., copper(II) acetate (B1210297) or nickel(II) acetate, 1 equivalent) in the same solvent, possibly with gentle heating to ensure complete dissolution.

  • Add the ligand solution dropwise to the stirred metal salt solution at room temperature.[1]

  • A precipitate of the metal complex will form. The reaction mixture is typically stirred for several hours to ensure complete complexation.

  • The resulting solid complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.[1]

Experimental Workflow for Synthesis

G cluster_ligand Ligand Synthesis cluster_complex Complex Synthesis A Acetylacetone C Reaction Mixture A->C B Conc. Ammonia B->C D Filtration & Recrystallization C->D E This compound D->E G Ligand Solution E->G Used in Complex Synthesis F Metal(II) Salt Solution H Complexation Reaction F->H G->H I Filtration & Washing H->I J Metal(II) Complex I->J

Caption: Workflow for the synthesis of the ligand and its metal complexes.

Application Note 1: Catalytic Oxidation of Alcohols

Copper(II) complexes of Schiff bases are known to be effective catalysts for the oxidation of alcohols to their corresponding aldehydes or ketones, often utilizing green oxidants like hydrogen peroxide.[4][5] This transformation is a fundamental process in organic synthesis.

Experimental Protocol: Oxidation of Benzyl (B1604629) Alcohol

This protocol is a representative example of the catalytic oxidation of a primary alcohol using a Cu(II) complex.

Materials:

  • Bis(4-amino-3-penten-2-onato)copper(II) catalyst

  • Benzyl alcohol (substrate)

  • Hydrogen peroxide (30% aqueous solution, oxidant)

  • Acetonitrile (solvent)

  • Gas chromatograph (for analysis)

Procedure:

  • In a round-bottom flask, dissolve the Cu(II) complex (e.g., 1 mol%) in acetonitrile.

  • Add benzyl alcohol (1 equivalent) to the solution.

  • To this mixture, add hydrogen peroxide (excess, e.g., 10 equivalents) and stir the reaction at a controlled temperature (e.g., 70°C).[4]

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography.

  • Upon completion, the reaction mixture is cooled, and the product can be extracted with an organic solvent, washed, dried, and purified by column chromatography.

Data Presentation: Representative Catalytic Performance

The following table summarizes representative data for the oxidation of various alcohols catalyzed by a Cu(II) complex, illustrating typical yields and selectivities.

EntrySubstrateProductTime (h)Conversion (%)Yield (%)
1Benzyl alcoholBenzaldehyde69797
21-Heptanol1-Heptanal68585
31-PhenylethanolAcetophenone69292
42-Octanol2-Octanone68888

Catalytic Cycle for Alcohol Oxidation

G A Cu(II) Complex B Substrate Adduct A->B + RCH2OH C Oxidized Product B->C + H2O2 - H2O D Reduced Cu(I) C->D - RCHO D->A Re-oxidation

Caption: Simplified catalytic cycle for alcohol oxidation.

Application Note 2: Catalytic Reduction of Nitroarenes

Nickel(II) complexes have emerged as efficient catalysts for the reduction of nitroarenes to the corresponding anilines, a crucial transformation in the synthesis of pharmaceuticals, dyes, and agrochemicals.[6]

Experimental Protocol: Reduction of 4-Nitrophenol

This protocol outlines a general procedure for the catalytic reduction of a nitroarene using a Ni(II) complex.

Materials:

  • Bis(4-amino-3-penten-2-onato)nickel(II) catalyst

  • 4-Nitrophenol (substrate)

  • Sodium borohydride (B1222165) (NaBH₄, reducing agent)

  • Ethanol/water mixture (solvent)

  • UV-Vis spectrophotometer (for monitoring)

Procedure:

  • In a reaction vessel, prepare an aqueous solution of 4-nitrophenol.

  • Add the Ni(II) complex (e.g., 1 mol%) to the solution.

  • Initiate the reaction by adding a freshly prepared aqueous solution of NaBH₄.[6]

  • The reduction can be monitored by observing the color change of the solution from yellow to colorless and by recording the decrease in the absorbance of the 4-nitrophenolate (B89219) ion at around 400 nm using a UV-Vis spectrophotometer.[6]

  • After the reaction is complete, the product, 4-aminophenol, can be isolated by extraction with an organic solvent after neutralizing the excess NaBH₄.

Data Presentation: Representative Catalytic Performance

The table below presents typical results for the reduction of various nitroarenes catalyzed by a Ni(II) complex.

EntrySubstrateProductTime (min)Conversion (%)
14-Nitrophenol4-Aminophenol10>99
24-Nitroanilinep-Phenylenediamine1598
32-Nitrophenol2-Aminophenol12>99
41-Chloro-4-nitrobenzene4-Chloroaniline2095

Reaction Pathway for Nitroarene Reduction

G A Ar-NO2 B Ar-NO A->B + 2e-, + 2H+ C Ar-NHOH B->C + 2e-, + 2H+ D Ar-NH2 C->D + 2e-, + 2H+

Caption: Stepwise reduction of a nitro group to an amine.

Application Note 3: Suzuki-Miyaura Cross-Coupling Reactions

Palladium(II) complexes of Schiff bases are highly effective catalysts for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.

Experimental Protocol: Coupling of Aryl Halide with Phenylboronic Acid

This protocol provides a general method for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Bis(4-amino-3-penten-2-onato)palladium(II) catalyst

  • Aryl halide (e.g., 4-bromoacetophenone)

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃, base)

  • Ethanol/water (solvent)

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask, add the aryl halide (1 equivalent), phenylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

  • Add the Pd(II) complex (e.g., 0.1 mol%) to the flask.

  • Add the ethanol/water solvent mixture (e.g., 3:1 v/v).

  • Heat the reaction mixture to reflux with stirring for a specified time (e.g., 4-6 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Data Presentation: Representative Catalytic Performance

The following table shows representative yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid.

EntryAryl HalideProductTime (h)Yield (%)
1IodobenzeneBiphenyl495
2BromobenzeneBiphenyl692
34-Bromoacetophenone4-Acetylbiphenyl590
44-Bromotoluene4-Methylbiphenyl693

Catalytic Cycle for Suzuki-Miyaura Coupling

G A Pd(0)L2 B Ar-Pd(II)-X(L2) A->B Oxidative Addition + Ar-X C Ar-Pd(II)-Ar'(L2) B->C Transmetalation + Ar'B(OH)2, Base C->A Reductive Elimination - Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Quantitative Analysis of 4-Amino-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 4-Amino-3-penten-2-one, a key intermediate in organic synthesis and a scaffold of interest in medicinal chemistry. The following protocols for UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) are designed to offer robust and reliable quantification in various sample matrices.

Quantitative Analysis by UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a rapid and straightforward method for the quantification of this compound, leveraging its chromophoric properties. The enaminone structure gives rise to strong absorbance in the UV region.

Experimental Protocol

1.1. Instrumentation:

  • A calibrated UV-Vis spectrophotometer capable of scanning in the range of 200-400 nm.

  • Quartz cuvettes with a 1 cm path length.

1.2. Reagents and Materials:

  • This compound standard of known purity (≥97%).

  • Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile).

  • Volumetric flasks and pipettes for the preparation of standard and sample solutions.

1.3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) by accurately weighing the standard and dissolving it in the chosen solvent in a volumetric flask.

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1-20 µg/mL).

1.4. Determination of Maximum Absorbance (λmax):

  • Using a mid-range standard solution, scan the UV spectrum from 400 nm down to 200 nm to identify the wavelength of maximum absorbance (λmax). Based on available spectral data from the NIST WebBook, a significant absorbance is expected.[1]

  • Use this λmax for all subsequent absorbance measurements.

1.5. Sample Analysis:

  • Prepare the sample solution by dissolving the material containing this compound in the same solvent used for the standards, ensuring the concentration falls within the calibration range.

  • Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of this compound in the sample solution by interpolating its absorbance on the calibration curve.

1.6. Workflow Diagram:

G UV-Vis Spectrophotometry Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Prepare Standard Solutions Scan Determine λmax Standard->Scan Sample Prepare Sample Solution Measure Measure Absorbance Sample->Measure Scan->Measure CalCurve Construct Calibration Curve Measure->CalCurve Quantify Determine Sample Concentration CalCurve->Quantify

Caption: Workflow for UV-Vis spectrophotometric analysis.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more selective and sensitive method for the quantification of this compound, particularly in complex mixtures. A reversed-phase method is proposed based on the successful analysis of similar enaminone compounds.

Experimental Protocol

2.1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2.2. Reagents and Materials:

  • This compound standard of known purity (≥97%).

  • HPLC grade acetonitrile (B52724) and water.

  • Buffer (e.g., phosphate (B84403) buffer, pH adjusted as needed for optimal peak shape).

  • 0.45 µm syringe filters for sample preparation.

2.3. Chromatographic Conditions (Suggested Starting Point):

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 35:65 v/v). The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The λmax determined by UV-Vis spectrophotometry.

  • Injection Volume: 10 µL.

2.4. Preparation of Standard and Sample Solutions:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in the mobile phase.

  • Generate a series of calibration standards by diluting the stock solution with the mobile phase.

  • Prepare sample solutions by dissolving the analyte in the mobile phase to an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2.5. Analysis and Quantification:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on its retention time.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Calculate the concentration of this compound in the samples from the calibration curve.

2.6. Workflow Diagram:

G HPLC Analysis Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis PrepStandards Prepare Standard Solutions Inject Inject into HPLC System PrepStandards->Inject PrepSamples Prepare and Filter Samples PrepSamples->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect PeakIntegration Integrate Peak Areas Detect->PeakIntegration Calibration Construct Calibration Curve PeakIntegration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: Workflow for quantitative HPLC analysis.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique suitable for the analysis of volatile and semi-volatile compounds like this compound. Given its likely volatility, direct analysis without derivatization may be feasible.

Experimental Protocol

3.1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

3.2. Reagents and Materials:

  • This compound standard of known purity (≥97%).

  • High purity solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Internal standard (optional, for improved precision), e.g., a stable isotope-labeled analogue or a compound with similar chemical properties and retention time.

3.3. GC-MS Conditions (Suggested Starting Point):

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless or split, depending on the concentration.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition Mode: Full scan for qualitative analysis and method development, and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound.

3.4. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.

  • Prepare calibration standards by diluting the stock solution. If using an internal standard, add it to each standard and sample at a constant concentration.

  • Prepare sample solutions by dissolving the analyte in the solvent to a concentration within the calibration range.

3.5. Analysis and Quantification:

  • Inject the solutions into the GC-MS system.

  • Confirm the identity of the analyte by its retention time and mass spectrum.

  • In SIM mode, monitor specific ions for this compound for quantification.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

  • Determine the concentration in the samples from the calibration curve.

3.6. Workflow Diagram:

G GC-MS Analysis Workflow cluster_prep Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis PrepStandards Prepare Standard Solutions (with Internal Standard) Inject Inject into GC-MS PrepStandards->Inject PrepSamples Prepare Sample Solutions (with Internal Standard) PrepSamples->Inject Separate GC Separation Inject->Separate IonizeDetect MS Ionization and Detection (SIM Mode) Separate->IonizeDetect PeakIntegration Integrate Peak Areas IonizeDetect->PeakIntegration Calibration Construct Calibration Curve PeakIntegration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: Workflow for quantitative GC-MS analysis.

Summary of Quantitative Data

Directly validated quantitative data for the analysis of this compound is not widely available in the literature. The following table provides typical performance characteristics that can be expected for these analytical methods with similar analytes. These values should be determined experimentally during method validation for this compound.

ParameterUV-Vis SpectrophotometryHPLC-UVGC-MS (SIM)
Linearity (R²) (Typical) > 0.995> 0.998> 0.999
Limit of Detection (LOD) (Typical) 0.1 - 1 µg/mL10 - 100 ng/mL0.1 - 10 ng/mL
Limit of Quantification (LOQ) (Typical) 0.5 - 3 µg/mL50 - 300 ng/mL0.5 - 30 ng/mL
Accuracy (% Recovery) (Typical) 95 - 105%97 - 103%98 - 102%
Precision (% RSD) (Typical) < 5%< 3%< 2%

References

Application Notes and Protocols for the Synthesis of Unnatural Amino Acids Using 4-Amino-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-penten-2-one (B74499), also known as acetylacetonamine, is a versatile and economically significant bifunctional molecule belonging to the β-enaminone class of compounds. Its unique structural features, combining both an enamine and a ketone functional group, make it a valuable building block in organic synthesis. These reactive sites allow for a variety of chemical transformations, establishing this compound as a key precursor for the synthesis of diverse heterocyclic compounds and, notably, unnatural amino acids.[1] Unnatural amino acids are crucial components in medicinal chemistry and drug design, offering the potential to enhance the therapeutic properties of peptides and other pharmaceuticals.[2]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyrrole-based unnatural amino acids. The primary synthetic route highlighted is the Hantzsch pyrrole (B145914) synthesis, a classic and efficient method for constructing substituted pyrrole rings.[3]

Application Notes: Synthesis of Pyrrole-Based Unnatural Amino Acids

The Hantzsch pyrrole synthesis provides a direct pathway to introduce the core scaffold of an unnatural amino acid by reacting this compound with an α-haloester in the presence of a base. This reaction capitalizes on the nucleophilic character of the enamine and its ability to undergo condensation with a carbonyl compound, followed by cyclization to form a stable aromatic pyrrole ring.

The general scheme involves the reaction of this compound with an α-haloester, such as ethyl bromoacetate, to yield a substituted pyrrole-2-carboxylate. This resulting molecule incorporates the pyrrole moiety as the side chain of the amino acid, with the ester group providing a handle for further derivatization or direct conversion to a carboxylic acid.

Key Advantages of Using this compound in Unnatural Amino Acid Synthesis:

  • Versatility: The pyrrole ring formed can be further functionalized to create a library of diverse unnatural amino acids.

  • Efficiency: The Hantzsch synthesis is a well-established and often high-yielding reaction.

  • Accessibility: this compound is a readily available and relatively inexpensive starting material.

The resulting pyrrole-based amino acids can be incorporated into peptides to introduce conformational constraints, enhance proteolytic stability, or serve as novel pharmacophores in drug discovery programs.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a model pyrrole-based unnatural amino acid, ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate, via the Hantzsch pyrrole synthesis using this compound.

Protocol 1: Synthesis of Ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate

This protocol is based on the principles of the Hantzsch pyrrole synthesis, adapted for the specific reactants.

Materials:

  • This compound

  • Ethyl 2-chloroacetoacetate

  • Sodium acetate (B1210297)

  • Ethanol (B145695)

  • Diethyl ether

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 10 mmol, 1.0 g) and sodium acetate (e.g., 12 mmol, 1.0 g) in ethanol (50 mL).

  • Addition of α-Haloester: To the stirred solution, add ethyl 2-chloroacetoacetate (e.g., 10 mmol, 1.65 g) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the residue, add water (50 mL) and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and evaporate the solvent to yield the crude product. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent.

Expected Yield: The yield of ethyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylate can be expected to be in the range of 60-75% based on similar Hantzsch pyrrole syntheses.

Data Presentation
Reactant 1Reactant 2ProductSolventBaseTime (h)Temp (°C)Yield (%)
This compoundEthyl 2-chloroacetoacetateEthyl 3-acetyl-4,5-dimethyl-1H-pyrrole-2-carboxylateEthanolSodium acetate4-6Reflux60-75 (expected)

Visualizations

Logical Workflow for the Hantzsch Pyrrole Synthesis

Hantzsch_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_final_product Final Product A This compound D Condensation & Cyclization A->D B Ethyl 2-chloroacetoacetate B->D C Base (e.g., NaOAc) C->D E Dihydropyrrole Intermediate D->E F Ethyl 3-acetyl-4,5-dimethyl- 1H-pyrrole-2-carboxylate E->F Aromatization

Caption: Workflow of the Hantzsch synthesis of a pyrrole-based unnatural amino acid.

Signaling Pathway of Key Transformations

Key_Transformations node_enaminone This compound Enamine Nucleophile node_haloester Ethyl 2-chloroacetoacetate Electrophilic Carbonyl node_enaminone:f1->node_haloester:f1 Nucleophilic Attack node_intermediate Acyclic Intermediate Intramolecular Cyclization node_haloester->node_intermediate Condensation node_dihydropyrrole Dihydropyrrole Elimination of H2O node_intermediate:f1->node_dihydropyrrole:f0 node_product Pyrrole Amino Acid Ester Aromatic Product node_dihydropyrrole:f1->node_product:f0 Aromatization

Caption: Key chemical transformations in the synthesis of pyrrole-based amino acids.

Conclusion

This compound serves as an effective and accessible precursor for the synthesis of unnatural amino acids, particularly those containing a pyrrole scaffold. The Hantzsch pyrrole synthesis offers a robust and straightforward method for this transformation. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the synthesis and application of these novel amino acid derivatives in their respective fields. The versatility of the pyrrole ring allows for further synthetic modifications, opening avenues for the creation of a wide array of structurally diverse and potentially bioactive molecules.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 4-Amino-3-penten-2-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-Amino-3-penten-2-one. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis of this compound is typically achieved through the condensation reaction between acetylacetone (B45752) (a β-diketone) and an ammonia (B1221849) source. This reaction is a classic example of enamine formation.

Q2: What are the primary reactants and reagents required?

A2: The essential reactants are acetylacetone and a source of ammonia, most commonly a concentrated aqueous solution of ammonia.

Q3: What is the expected yield for this synthesis?

A3: Under optimized conditions, this reaction can produce high yields, often in the range of 85-90%.

Q4: What are the typical physical properties of this compound?

A4: this compound is a low-melting solid, appearing as a yellow crystalline substance with a melting point of approximately 42-43°C.[1]

Q5: Are there any common side reactions to be aware of?

A5: The formation of this compound is a very favorable reaction. So much so, that it can occur as a side reaction in other syntheses that utilize both acetylacetone and ammonia, for instance, in the preparation of some metal acetylacetonate (B107027) complexes.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction- Ensure an adequate excess of the ammonia solution is used to drive the equilibrium towards the product.- Increase the reaction time or gently heat the mixture to promote the reaction. A steam bath can be effective.[1]
Loss of product during workup- When extracting with an organic solvent like ether, ensure the aqueous layer is saturated with a salt such as NaCl to decrease the solubility of the product in the aqueous phase.[1]- Be cautious during solvent removal, as the product has a relatively low boiling point under vacuum.
Side reactions- If using a primary amine other than ammonia, consider using a Dean-Stark apparatus to remove water and drive the reaction to completion.[2]
Product is an Oil or Gummy Solid Presence of impurities- Recrystallize the crude product from cold diethyl ether to obtain a crystalline solid.[1]- Ensure all starting materials are pure and dry (if applicable).
Incomplete removal of solvent- Dry the product thoroughly under vacuum.
Reaction does not start (no precipitate forms) Low concentration of ammonia- Use a concentrated solution of ammonia.- Ensure proper mixing of the reactants.
Low temperature- Allow the reaction mixture to warm to room temperature or provide gentle heating.
Discolored Product Oxidation or side products- Purify by recrystallization.- Store the final product under an inert atmosphere and at a low temperature (2-8°C) to prevent degradation.

Experimental Protocols

Protocol 1: Synthesis of this compound using Aqueous Ammonia

This protocol is adapted from established laboratory procedures for the synthesis of this compound.

Materials:

  • Acetylacetone

  • Concentrated aqueous ammonia (e.g., 25-30%)

  • Diethyl ether

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add acetylacetone.

  • Cool the flask in an ice bath.

  • Slowly, and with continuous stirring, add the concentrated aqueous ammonia solution dropwise to the cooled acetylacetone. A white or pale yellow precipitate should begin to form.

  • After the addition is complete, the reaction mixture can be allowed to stand at room temperature for several hours or gently heated on a steam bath for approximately 15-30 minutes to ensure the reaction goes to completion.[1]

  • Saturate the aqueous mixture with sodium chloride to reduce the solubility of the product.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Repeat the extraction 2-3 times.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the diethyl ether using a rotary evaporator.

  • The resulting crude product can be recrystallized from cold diethyl ether to yield pure, crystalline this compound.

Optimization of Reaction Conditions

The following table summarizes different approaches to optimize the synthesis of enamines from β-dicarbonyl compounds.

Parameter Condition 1 Condition 2 Condition 3
Amine Source Concentrated Aqueous AmmoniaPrimary Amine (e.g., 4-Me-aniline)Ammonium Salts
Catalyst None (autocatalytic or base-catalyzed)Acid catalyst (e.g., H₂SO₄)[2]Ceric Ammonium Nitrate
Solvent Water/EtherBenzene/Toluene (with Dean-Stark)[2]Water
Temperature Room Temperature to Steam Bath[1]Reflux[2]Room Temperature
Water Removal Salting out[1]Azeotropic distillation (Dean-Stark)[2]Use of a desiccant
Typical Yield 85-90%[1]~89%[2]Good to Excellent

Visualizations

experimental_workflow start Start reactants 1. Combine Acetylacetone and Aqueous Ammonia start->reactants reaction 2. Stir at Room Temperature or Gentle Heating reactants->reaction workup 3. Saturate with NaCl and Extract with Ether reaction->workup drying 4. Dry Organic Layer workup->drying evaporation 5. Remove Solvent drying->evaporation purification 6. Recrystallize from Cold Ether evaporation->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC, etc.) start->check_reaction incomplete Incomplete check_reaction->incomplete No complete Complete check_reaction->complete Yes extend_reaction Increase Reaction Time or Temperature incomplete->extend_reaction check_workup Review Workup Procedure complete->check_workup extend_reaction->check_reaction salting_out Ensure Proper Salting Out and Extraction check_workup->salting_out check_purification Review Purification Step salting_out->check_purification recrystallize Optimize Recrystallization (Solvent, Temperature) check_purification->recrystallize reassess Re-evaluate Purity recrystallize->reassess

Caption: Troubleshooting workflow for low yield or impure product.

References

Technical Support Center: Synthesis of 4-Amino-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Amino-3-penten-2-one synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and straightforward method for synthesizing this compound is the condensation reaction between a β-dicarbonyl compound, typically acetylacetone (B45752) (2,4-pentanedione), and an amine or ammonia (B1221849).[1][2] This reaction is a classic example of enaminone formation.

Q2: What are the typical starting materials for the synthesis of this compound?

The primary starting materials are acetylacetone and a source of ammonia, such as concentrated aqueous ammonia or ammonium (B1175870) hydroxide. For substituted analogs, primary or secondary amines can be used in place of ammonia.

Q3: What factors can significantly influence the yield of the reaction?

Several factors can impact the final yield of this compound, including:

  • Reaction Temperature: Temperature control is crucial to prevent side reactions and decomposition.

  • Catalyst: While the reaction can proceed without a catalyst, acidic or Lewis acid catalysts can improve the reaction rate and yield.

  • Solvent: The choice of solvent can affect reactant solubility and the removal of water, a byproduct of the condensation reaction.

  • Reaction Time: Sufficient reaction time is necessary for the reaction to reach completion, but prolonged times can lead to byproduct formation.

  • Water Removal: As water is a byproduct, its efficient removal can drive the reaction equilibrium towards the product, thus increasing the yield.

Q4: What are the common side reactions or byproducts I should be aware of?

A common side reaction is the self-condensation of the ketone starting material, particularly when using methyl ketones.[3] Additionally, under certain conditions, the reaction of acetylacetone with ammonia can lead to the formation of heterocyclic compounds like 3-acetyl-collidine.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Possible Cause(s) Troubleshooting Action(s)
Low or No Product Yield - Incomplete reaction.- Suboptimal reaction temperature.- Inefficient water removal.- Incorrect stoichiometry.- Increase reaction time or gently heat the reaction mixture.- Optimize the temperature based on literature protocols.- Use a Dean-Stark trap or a drying agent to remove water.- Ensure the correct molar ratios of reactants are used.
Significant Byproduct Formation - Reaction temperature is too high.- Prolonged reaction time.- Presence of impurities in starting materials.- Lower the reaction temperature.- Monitor the reaction progress using techniques like TLC to determine the optimal reaction time.- Use pure, distilled starting materials.
Difficulty in Product Isolation/Purification - Product is an oil or low-melting solid.- Presence of unreacted starting materials or byproducts.- Attempt crystallization from a different solvent system or at a lower temperature.- Use column chromatography to separate the product from impurities.
Formation of a White Precipitate Upon Mixing Reactants - This is often the desired product precipitating from the reaction mixture.- This can be a positive indication. Proceed with the reaction and isolation as planned. One protocol notes the immediate formation of a white precipitate when mixing acetylacetone and ammonia solution.[5]

Experimental Protocols

Below are detailed methodologies for key experiments related to the synthesis of this compound and its derivatives.

Protocol 1: Synthesis of this compound using Aqueous Ammonia

This protocol is adapted from a method reporting a high yield of 85-90%.[4]

Materials:

  • Acetylacetone (2.0 g)

  • Concentrated Ammonia (20 ml, d 0.880)

  • Sodium Chloride

  • Diethyl Ether

Procedure:

  • In a flask, heat a mixture of acetylacetone (2.0 g) and concentrated ammonia (20 ml) on a steam bath for 15 minutes in an open flask.

  • Allow the resulting yellow solution to cool to room temperature.

  • Saturate the solution with sodium chloride.

  • Extract the product with diethyl ether.

  • Dry the ether extract over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure to obtain crystalline 4-aminopent-3-en-2-one.

  • Recrystallize from cold ether if necessary.

Protocol 2: Synthesis of a 4-(Aryl)amino-pent-3-en-2-one Derivative

This protocol describes the synthesis of a substituted enaminone with a reported yield of 88.67%.[6]

Materials:

  • Acetylacetone (11.02 g, 0.1101 mol)

  • 4-Methylaniline (10.83 g, 0.1010 mol)

  • Concentrated Sulfuric Acid (2 drops)

  • Benzene (B151609) (150 ml)

Procedure:

  • Combine acetylacetone, 4-methylaniline, and 2 drops of concentrated sulfuric acid in 150 ml of benzene in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • Reflux the solution for 24 hours to azeotropically remove water.

  • After cooling, filter the solution.

  • Allow the filtrate to stand for crystallization to obtain the product.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for Enaminone Synthesis

Reactants Catalyst/Reagent Solvent Reaction Conditions Yield (%) Reference
Acetylacetone, AmmoniaNoneWater/AmmoniaSteam bath, 15 min85-90[4]
Acetylacetone, 4-MethylanilineH₂SO₄BenzeneReflux, 24 h (Dean-Stark)88.67[6]
α-Naphthylamine, 2,4-PentanedioneNoneEthanolStirring, 4 h, Room Temp.63[1]

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Aqueous Ammonia Method p1_start Mix Acetylacetone and Conc. Ammonia p1_heat Heat on Steam Bath (15 min) p1_start->p1_heat p1_cool Cool to Room Temp. p1_heat->p1_cool p1_saturate Saturate with NaCl p1_cool->p1_saturate p1_extract Extract with Diethyl Ether p1_saturate->p1_extract p1_dry Dry Ether Extract p1_extract->p1_dry p1_evaporate Evaporate Solvent p1_dry->p1_evaporate p1_product Crystalline Product p1_evaporate->p1_product

Caption: Experimental workflow for the synthesis of this compound using aqueous ammonia.

logical_relationship cluster_troubleshooting Troubleshooting Logic low_yield Low Yield incomplete_reaction Incomplete Reaction? low_yield->incomplete_reaction temp_issue Temperature Issue? low_yield->temp_issue water_issue Inefficient Water Removal? low_yield->water_issue increase_time Increase Reaction Time/Heat incomplete_reaction->increase_time Yes optimize_temp Optimize Temperature temp_issue->optimize_temp Yes use_deanstark Use Dean-Stark/Drying Agent water_issue->use_deanstark Yes

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Common side products in the synthesis of 4-Amino-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-3-penten-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The principal synthetic route to this compound involves the condensation reaction between acetylacetone (B45752) and ammonia (B1221849). In this reaction, the amino group from ammonia attacks one of the carbonyl groups of acetylacetone, followed by dehydration to form the enamine product.

Q2: What are the most common side products observed during this synthesis?

The most frequently encountered side products are pyridine (B92270) derivatives, which arise from a competing Hantzsch-type pyridine synthesis. The primary side products include:

  • 3-Acetyl-2,4,6-trimethylpyridine: This can form, particularly under conditions that favor cyclization.

  • 2,6-Dimethyl-3,5-diacetyl-1,4-dihydropyridine: The formation of this dihydropyridine (B1217469) is especially prevalent if aldehyde impurities, such as formaldehyde, are present in the reaction mixture. This compound is known to be a yellow, fluorescent substance.

Q3: What are the physical properties of the main side products?

While detailed quantitative data is scarce in readily available literature, the properties of the main potential side product are:

  • 3-Acetyl-2,4,6-trimethylpyridine (3-acetyl-collidine): A colorless, hygroscopic liquid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem 1: Low yield of this compound and formation of a yellow, fluorescent precipitate.

  • Possible Cause: Presence of aldehyde impurities (e.g., formaldehyde) in the acetylacetone or solvent, leading to the formation of 2,6-Dimethyl-3,5-diacetyl-1,4-dihydropyridine.

  • Solution:

    • Use high-purity, freshly distilled acetylacetone.

    • Ensure solvents are free of aldehyde contaminants.

    • If the yellow precipitate forms, it can be partially removed by washing the crude product with water, as it has some solubility.

Problem 2: Formation of significant amounts of 3-Acetyl-2,4,6-trimethylpyridine.

  • Possible Cause: Reaction conditions (e.g., higher temperatures, prolonged reaction times, or specific catalysts) are favoring the Hantzsch pyridine synthesis pathway.

  • Solution:

    • Temperature Control: Maintain a lower reaction temperature. The formation of this compound is typically carried out at or below room temperature.

    • Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times which can promote the formation of the more thermodynamically stable pyridine ring.

    • Reactant Ratio: An excess of ammonia can favor the formation of the simple enamine over the more complex pyridine structure.

Problem 3: The reaction mixture solidifies unexpectedly.

  • Possible Cause: The initial reaction between concentrated ammonia and acetylacetone can form a solid ammonium (B1175870) salt, especially in the absence of a suitable solvent or with insufficient cooling.

  • Solution:

    • Add the ammonia solution slowly to the acetylacetone with efficient stirring and cooling.

    • Consider dissolving the acetylacetone in a suitable solvent (e.g., ethanol) before the addition of ammonia to maintain a more homogeneous reaction mixture.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is designed to maximize the yield of the desired product while minimizing the formation of pyridine side products.

Materials:

  • Acetylacetone (high purity)

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Ethanol (optional, as a solvent)

  • Ice bath

Procedure:

  • In a flask equipped with a magnetic stirrer, place the acetylacetone. If using a solvent, dissolve the acetylacetone in ethanol.

  • Cool the flask in an ice bath to maintain a low temperature.

  • Slowly add the concentrated aqueous ammonia to the cooled and stirred acetylacetone solution. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, the product can be isolated by removing the solvent under reduced pressure. Further purification can be achieved by recrystallization or distillation.

Data Presentation

ParameterConditionProduct DistributionReference
Impurity Presence of formaldehydeIncreased formation of 2,6-dimethyl-3,5-diacetyl-1,4-dihydropyridineForum discussions on similar syntheses
Temperature Elevated temperaturesMay favor the formation of 3-acetyl-2,4,6-trimethylpyridineGeneral principles of Hantzsch pyridine synthesis

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis issue Problem Encountered start->issue low_yield Low Yield / Yellow Precipitate issue->low_yield Yellow Precipitate? pyridine Significant Pyridine Formation issue->pyridine Pyridine Detected? solidification Reaction Mixture Solidifies issue->solidification Mixture Solidified? cause1 Aldehyde Impurities low_yield->cause1 cause2 Suboptimal Reaction Conditions pyridine->cause2 cause3 Ammonium Salt Formation solidification->cause3 solution1 Use Pure Reagents Wash with Water cause1->solution1 solution2 Control Temperature Optimize Reaction Time Adjust Reactant Ratio cause2->solution2 solution3 Slow Addition with Cooling Use a Solvent cause3->solution3 end Successful Synthesis solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for the synthesis of this compound.

Reaction_Pathways Reaction Pathways in the Synthesis of this compound cluster_reactants Reactants cluster_products Products acetylacetone Acetylacetone side_product2 2,6-Dimethyl-3,5-diacetyl-1,4-dihydropyridine acetylacetone->side_product2 + Ammonia + Formaldehyde intermediate Intermediate acetylacetone->intermediate + Ammonia ammonia Ammonia ammonia->side_product2 ammonia->intermediate main_product This compound (Desired Product) side_product1 3-Acetyl-2,4,6-trimethylpyridine intermediate->main_product Dehydration (Favored Pathway) intermediate->side_product1 Hantzsch Condensation (Side Reaction) formaldehyde Formaldehyde (Impurity) formaldehyde->side_product2

Caption: Reaction pathways leading to the desired product and common side products.

Storage and handling guidelines for air and heat-sensitive 4-Amino-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance on the storage, handling, and use of 4-Amino-3-penten-2-one, a reagent sensitive to both air and heat. The information is tailored for researchers, scientists, and drug development professionals to ensure experimental success and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also known as Fluoral-P or Acetylacetonamine, is a fluorimetric reagent.[1] Its principal application is in the sensitive detection and quantification of aldehydes, most notably formaldehyde (B43269). The reaction between this compound and formaldehyde produces a yellow, fluorescent compound called 3,5-diacetyl-1,4-dihydrolutidine (B86936) (DDL), which can be measured spectrophotometrically or fluorometrically.

Q2: Why is this compound classified as air and heat-sensitive?

A2: this compound is an enamine, a class of compounds known for their reactivity. Its sensitivity to air is likely due to oxidation of the electron-rich double bond and amino group. Heat can accelerate this degradation and may also promote self-condensation or polymerization reactions. Multiple safety data sheets explicitly state to avoid air and heat.[2]

Q3: What are the optimal storage conditions for this compound?

A3: To ensure the stability and purity of this compound, it should be stored at 2-8°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q4: How should I prepare solutions of this compound, and what is their stability?

A4: Due to its sensitivity, solutions of this compound should be prepared fresh for optimal performance. If a stock solution is required, it should be prepared in a high-purity, anhydrous solvent and stored at 2-8°C, protected from light and air. The stability of the solution will depend on the solvent and storage conditions, but it is recommended to use it as soon as possible after preparation.

Q5: What are the typical degradation products of this compound?

A5: While specific degradation products from air and heat exposure are not extensively documented in readily available literature, the enamine structure suggests susceptibility to hydrolysis (which would yield acetylacetone (B45752) and ammonia) and oxidation at the double bond. These degradation products would be unreactive towards formaldehyde in the desired manner and would lead to a loss of assay sensitivity.

Quantitative Data Summary

ParameterValueSource(s)
Chemical Formula C₅H₉NO[3]
Molecular Weight 99.13 g/mol [3]
Appearance White to light yellow solid[2]
Melting Point 38-41°C[1]
Storage Temperature 2-8°C
Primary Application Fluorimetric detection of aldehydes[1]
Reaction Product (with HCHO) 3,5-diacetyl-1,4-dihydrolutidine (DDL)
DDL Absorbance Max ~412 nm

Experimental Protocols

Protocol: Quantification of Formaldehyde using this compound

This protocol outlines the spectrophotometric quantification of formaldehyde in an aqueous sample.

Materials:

Procedure:

  • Reagent Preparation (prepare fresh):

    • Dissolve 15.4 g of ammonium acetate in 50 mL of deionized water.

    • Add 0.2 mL of glacial acetic acid.

    • Add 0.2 g of this compound.

    • Adjust the final volume to 100 mL with deionized water.

    • Protect the reagent from light.

  • Standard Curve Preparation:

    • Prepare a series of formaldehyde standards (e.g., 0, 1, 2, 5, 10 µg/mL) by diluting a stock solution in deionized water.

  • Sample Reaction:

    • In separate test tubes, mix 2 mL of each standard or unknown sample with 2 mL of the freshly prepared this compound reagent.

    • Vortex the tubes to ensure thorough mixing.

  • Incubation:

    • Incubate the tubes at room temperature (approximately 25°C) for 10-15 minutes, or at 37°C for 5-10 minutes, protected from light.

  • Measurement:

    • Measure the absorbance of the resulting yellow solution at approximately 412 nm using a spectrophotometer. Use the "0 µg/mL" standard as the blank.

  • Quantification:

    • Plot the absorbance values of the standards against their concentrations to generate a standard curve.

    • Determine the concentration of formaldehyde in the unknown samples by interpolating their absorbance values on the standard curve.

Troubleshooting Guides

Issue 1: No or Low Signal (Low Absorbance/Fluorescence)

dot

Troubleshooting_Low_Signal Troubleshooting: No or Low Signal Start Low or No Signal Detected CheckReagent Check this compound Reagent Start->CheckReagent CheckReactionCond Review Reaction Conditions Start->CheckReactionCond CheckSample Investigate Sample Integrity Start->CheckSample CheckStorage Improper Storage? (Not 2-8°C, exposed to air/light) CheckReagent->CheckStorage Solid Reagent CheckAge Reagent Solution Too Old? CheckReagent->CheckAge Reagent Solution CheckStorage->CheckAge No Degradation High Likelihood of Reagent Degradation CheckStorage->Degradation Yes CheckAge->Degradation Yes CheckAge->CheckReactionCond No PrepareFresh Solution: Prepare Fresh Reagent from Solid Degradation->PrepareFresh CheckpH Incorrect pH? CheckReactionCond->CheckpH AdjustpH Solution: Adjust pH of Reagent Solution (typically slightly acidic to neutral) CheckpH->AdjustpH Yes CheckTemp Incorrect Incubation Temperature/Time? CheckpH->CheckTemp No OptimizeTemp Solution: Optimize Incubation (e.g., 25°C for 15 min or 37°C for 10 min) CheckTemp->OptimizeTemp Yes CheckTemp->CheckSample No LowConcentration Formaldehyde Concentration Below Limit of Detection? CheckSample->LowConcentration ConcentrateSample Solution: Concentrate Sample or Use More Sensitive Detection (Fluorescence) LowConcentration->ConcentrateSample Yes Interference Presence of Interfering Substances? LowConcentration->Interference No CleanupSample Solution: Implement Sample Cleanup Steps (e.g., SPE, filtration) Interference->CleanupSample Yes

Caption: Troubleshooting guide for low or no signal in formaldehyde detection assays.

Issue 2: High Background Signal in Blank Samples

dot

Troubleshooting_High_Background Troubleshooting: High Background Signal Start High Background Signal in Blank CheckReagents Check for Contamination in Reagents Start->CheckReagents CheckGlassware Check for Glassware Contamination Start->CheckGlassware CheckReagentDegradation Consider Reagent Degradation Start->CheckReagentDegradation ContaminatedWater Water Source Contaminated with Aldehydes? CheckReagents->ContaminatedWater UseFreshWater Solution: Use High-Purity, Aldehyde-Free Water ContaminatedWater->UseFreshWater Yes ContaminatedReagent Other Reagents (e.g., Buffer) Contaminated? ContaminatedWater->ContaminatedReagent No UsePureReagents Solution: Use High-Purity Reagents ContaminatedReagent->UsePureReagents Yes ContaminatedReagent->CheckGlassware No ImproperCleaning Glassware Improperly Cleaned? CheckGlassware->ImproperCleaning CleanGlassware Solution: Thoroughly Clean Glassware, Consider Acid Wash and Rinse with High-Purity Water ImproperCleaning->CleanGlassware Yes ImproperCleaning->CheckReagentDegradation No DegradedReagent Degraded this compound Causing Side Reactions? CheckReagentDegradation->DegradedReagent PrepareFreshReagent Solution: Prepare Fresh Reagent Solution DegradedReagent->PrepareFreshReagent Yes

Caption: Troubleshooting guide for high background signal in blank samples.

Signaling Pathways and Experimental Workflows

The primary use of this compound is as an analytical reagent rather than a modulator of signaling pathways. Its utility in drug development and research is often indirect, for example, by quantifying formaldehyde levels which may be altered in disease states or as a result of drug metabolism.

The experimental workflow for formaldehyde quantification is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PrepareReagent Prepare Fresh This compound Reagent Solution Mix Mix Reagent with Standards and Samples PrepareReagent->Mix PrepareStandards Prepare Formaldehyde Standard Curve Solutions PrepareStandards->Mix PrepareSamples Prepare Unknown (and Blank) Samples PrepareSamples->Mix Incubate Incubate at Controlled Temperature and Time Mix->Incubate Measure Measure Absorbance (or Fluorescence) Incubate->Measure Plot Plot Standard Curve Measure->Plot Calculate Calculate Concentration of Unknowns Measure->Calculate Plot->Calculate

References

Troubleshooting low yield in reactions involving 4-Amino-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Amino-3-penten-2-one. The information is designed to help overcome common challenges and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in reactions with this compound?

A1: Low yields in reactions involving this compound can often be attributed to several factors. The purity of the starting material is crucial; impurities can interfere with the reaction.[1] Reaction conditions such as temperature, reaction time, and solvent choice are also critical and may require optimization.[2][3] The stability of this compound itself can be a factor, as it can be susceptible to hydrolysis, especially under acidic conditions.[4]

Q2: What are the typical side reactions observed when using this compound?

A2: Common side reactions include self-condensation of starting materials, especially if other ketones are present.[5] Michael addition of the enaminone to α,β-unsaturated carbonyl compounds that may be present as reactants or formed in situ can also lead to byproducts.[5] In reactions with primary amines, imine formation can sometimes compete with the desired enaminone reaction.[5] Under strongly acidic conditions (pH < 3), reactions that could form pyrroles, such as the Paal-Knorr synthesis, may favor the formation of furan (B31954) byproducts.[6]

Q3: How can I improve the regioselectivity in reactions where this compound is a nucleophile?

A3: Achieving high regioselectivity in the alkylation of enaminones can be challenging.[3] The formation of either the kinetic or thermodynamic product is influenced by factors such as the base used, reaction temperature, and solvent. To favor the kinetic product (attack at the less substituted carbon), a strong, non-nucleophilic base at low temperatures is often effective. For the thermodynamic product, a weaker base at a higher temperature may be more suitable.[3]

Q4: What are the best practices for handling and storing this compound to ensure its stability?

A4: To maintain the stability of this compound, it should be stored in a cool, dry place, protected from moisture and light.[4] As it is susceptible to hydrolysis, ensuring all glassware is thoroughly dried and using anhydrous solvents for reactions is recommended.[4]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low Product Yield

Question: I am consistently getting a low yield of my desired product. What steps can I take to improve it?

Answer: A systematic approach to troubleshooting low yields is recommended:

  • Verify Starting Material Purity: Ensure your this compound and other reactants are of high purity. Consider purification of starting materials if necessary.[1]

  • Optimize Reaction Conditions:

    • Temperature: Systematically vary the reaction temperature. Some reactions require heating to proceed at an appreciable rate, while others may benefit from lower temperatures to minimize side reactions.[6]

    • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.[1]

    • Solvent: The choice of solvent can significantly impact yield. For condensation reactions, a solvent that allows for the removal of water (e.g., using a Dean-Stark apparatus with toluene) can drive the reaction to completion. In other cases, polar aprotic solvents might be more suitable than protic solvents.[2]

  • Catalyst Selection: The type and loading of the catalyst can be critical. For acid-catalyzed reactions, screen different Brønsted or Lewis acids. For base-catalyzed reactions, the strength and steric bulk of the base can influence the outcome.[7]

Issue 2: Formation of Multiple Products/Side Reactions

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. How can I suppress these?

Answer: The formation of multiple products often points to a lack of selectivity or competing reaction pathways.

  • To Minimize Furan Byproducts in Paal-Knorr Synthesis: Maintain a reaction pH above 3 and consider using an excess of the amine to favor pyrrole (B145914) formation over the competing furan synthesis.[6]

  • To Reduce Self-Condensation: If other ketones are present as starting materials, their self-condensation can be a significant side reaction. Adding a water scavenger like titanium tetrachloride (TiCl₄) can help by removing water as it forms, thus favoring the desired enaminone reaction.[5]

  • To Control Michael Addition: If your reaction involves α,β-unsaturated systems, Michael addition can be a competing pathway. To minimize this, carefully control the stoichiometry of your reactants and consider running the reaction at a lower temperature to favor the kinetic product.[5]

Experimental Protocols

While specific protocols should be optimized for each unique reaction, the following provides a general methodology for a common reaction type involving this compound.

General Protocol for Paal-Knorr Pyrrole Synthesis

This protocol describes the synthesis of a substituted pyrrole from a 1,4-dicarbonyl compound and this compound.

Materials:

  • 1,4-dicarbonyl compound (e.g., acetonylacetone)

  • This compound

  • Solvent (e.g., Ethanol, Acetic Acid)

  • Catalyst (optional, e.g., a weak acid like acetic acid)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,4-dicarbonyl compound (1.0 equivalent) in the chosen solvent.

  • Add this compound (1.1 to 1.5 equivalents).

  • If a catalyst is used, add it to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform an appropriate workup, which may include quenching the reaction, extraction with an organic solvent, and washing with brine.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization.[8]

Quantitative Data

The yield of reactions involving this compound is highly dependent on the specific reactants and conditions. The following table provides a general overview of how different parameters can influence the outcome of a hypothetical Paal-Knorr type reaction.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Acetic AcidEthanolReflux460-80[7][8]
NoneAcetic Acid100270-85[7]
p-TSATolueneReflux650-75[9]
ZrOCl₂·8H₂OSolvent-freeRoom Temp1>90[7]
Ionic Liquid[BMIm]IRoom Temp170-91[7]

Visualizations

Reaction Workflow

experimental_workflow Reactants Reactants (this compound, etc.) Solvent_Catalyst Add Solvent & Catalyst Reactants->Solvent_Catalyst Reaction Reaction (Heating/Stirring) Solvent_Catalyst->Reaction Workup Workup (Quenching, Extraction) Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Final Product Purification->Product

Caption: A general experimental workflow for reactions involving this compound.

Troubleshooting Logic

troubleshooting_low_yield Start Low Yield Observed CheckPurity Check Starting Material Purity? Start->CheckPurity Purify Purify Reactants CheckPurity->Purify No OptimizeConditions Optimize Reaction Conditions? CheckPurity->OptimizeConditions Yes Purify->OptimizeConditions VaryTemp Vary Temperature OptimizeConditions->VaryTemp Yes CheckCatalyst Review Catalyst Choice/Loading? OptimizeConditions->CheckCatalyst No VaryTime Vary Reaction Time VaryTemp->VaryTime VaryTemp->CheckCatalyst VarySolvent Change Solvent VaryTime->VarySolvent VaryTime->CheckCatalyst VarySolvent->CheckCatalyst ScreenCatalysts Screen Different Catalysts CheckCatalyst->ScreenCatalysts Yes NoImprovement Still Low Yield (Consult further literature) CheckCatalyst->NoImprovement No Improved Yield Improved ScreenCatalysts->Improved AdjustLoading Adjust Catalyst Loading AdjustLoading->Improved

Caption: A decision tree for troubleshooting low reaction yields.

References

Preventing polymerization of 4-Amino-3-penten-2-one during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the polymerization of 4-Amino-3-penten-2-one during storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound to ensure its stability?

A1: To maximize stability, this compound should be stored as a solid in a cool, dark, and dry environment.[1] The recommended storage temperature is between 2-8°C.[2] It is crucial to keep the container tightly sealed to protect it from moisture and air.[3]

Q2: My this compound appears to be darkening in color during storage. What could be the cause?

A2: Discoloration of aromatic amines can be an indication of oxidation or degradation.[4] Exposure to light, air (oxygen), and elevated temperatures can promote these reactions. It is essential to store the compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light.

Q3: Can I store this compound in solution?

A3: While storing it as a solid is preferred for long-term stability, if a solution is necessary, it is best to use aprotic solvents and prepare it fresh.[1] Protic solvents, particularly water, can facilitate the hydrolysis of the enaminone.[5][6]

Q4: What are the potential degradation pathways for this compound?

A4: this compound has two reactive functional groups: an enamine and an α,β-unsaturated ketone. The primary degradation pathways include:

  • Hydrolysis: The enamine functionality is susceptible to acid-catalyzed hydrolysis, which would break down the molecule.[5][6]

  • Oxidation: The amine group can be prone to oxidation, especially when exposed to air and light.[4][7]

  • Polymerization: The vinyl group of the α,β-unsaturated ketone can undergo free-radical polymerization.

Q5: What signs indicate that my this compound may have started to polymerize?

A5: Signs of polymerization can include a change in the physical state from a crystalline solid to a more viscous or gummy substance, a noticeable increase in viscosity if in solution, or the formation of an insoluble solid.

Troubleshooting Guide: Preventing Polymerization

This guide provides solutions to common issues related to the polymerization of this compound.

Issue Possible Cause Troubleshooting Action
Compound solidifies or becomes viscous during storage. Polymerization initiated by heat, light, or oxygen.Store at 2-8°C in a tightly sealed, amber vial under an inert atmosphere. Consider adding a polymerization inhibitor.
Discoloration and change in consistency. Oxidation and potential initiation of polymerization.Purge the container with an inert gas before sealing. Store away from light sources.
Reduced purity or presence of high molecular weight species in analysis (e.g., LC-MS, NMR). Slow polymerization or degradation over time.Re-purify the material if necessary. For future storage, add a recommended inhibitor at an appropriate concentration.

Experimental Protocols

Protocol 1: General Storage of this compound

  • Ensure the this compound is a dry, crystalline solid.

  • Place the solid in a clean, dry amber glass vial.

  • Purge the vial with a gentle stream of an inert gas (e.g., argon or nitrogen) for 1-2 minutes to displace air.

  • Tightly seal the vial with a cap containing a chemically resistant liner.

  • Wrap the cap-vial interface with parafilm for an extra seal.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a refrigerator at 2-8°C, away from any light sources.

Protocol 2: Inhibition of Polymerization During Long-Term Storage

For extended storage periods, the addition of a polymerization inhibitor is recommended. The choice of inhibitor should target potential free-radical polymerization of the vinyl ketone moiety.

  • Inhibitor Selection: A common class of inhibitors for vinyl monomers includes hindered phenols such as butylated hydroxytoluene (BHT) or hydroquinone.

  • Preparation of Inhibitor Stock Solution: Prepare a dilute stock solution of the chosen inhibitor in a compatible, dry, aprotic solvent (e.g., anhydrous dichloromethane (B109758) or toluene). A typical concentration might be 1 mg/mL.

  • Addition of Inhibitor:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add a minimal volume of the inhibitor stock solution to achieve the target inhibitor concentration (typically 100-500 ppm).

    • Carefully evaporate the solvent under a gentle stream of inert gas, ensuring the inhibitor is evenly distributed amongst the crystals of this compound.

  • Storage: Proceed with the general storage protocol as described in Protocol 1.

Note: The optimal inhibitor and its concentration may need to be determined empirically. It is advisable to test the chosen inhibitor on a small scale first to ensure compatibility and effectiveness.

Potential Polymerization and Inhibition Pathways

Below are diagrams illustrating the potential polymerization pathway of this compound and the mechanism of inhibition.

G Potential Free-Radical Polymerization of this compound Initiator Initiator Radical_Monomer Radical Monomer Initiator->Radical_Monomer Initiation Monomer This compound Polymer_Chain Growing Polymer Chain Radical_Monomer->Polymer_Chain Propagation Polymer_Chain->Polymer_Chain Propagation Termination Termination Polymer_Chain->Termination

Caption: Free-radical polymerization of this compound.

G Inhibition of Polymerization by a Free-Radical Scavenger Growing_Polymer_Radical Growing Polymer Radical Stable_Radical Stable, Non-reactive Radical Growing_Polymer_Radical->Stable_Radical Reaction with Inhibitor Inhibitor Inhibitor (e.g., BHT) Inhibitor->Stable_Radical

Caption: Mechanism of polymerization inhibition.

References

Technical Support Center: Optimizing Reactions with 4-Amino-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent choice for reactions involving 4-Amino-3-penten-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a polar molecule. While some sources describe it as insoluble, this likely refers to its low solubility in water.[1] In practice, its solubility varies across different organic solvents. It is expected to have better solubility in polar protic and polar aprotic solvents compared to nonpolar solvents. See the solubility table below for a more detailed, qualitative guide.

Q2: How does the choice of a protic versus aprotic solvent affect reactions with this compound?

A2: The choice between a protic and an aprotic solvent can significantly impact the reactivity of this compound.[2]

  • Protic Solvents (e.g., methanol (B129727), ethanol (B145695), water): These solvents can hydrogen bond with the amino group of the enaminone. This can stabilize the ground state of the molecule but may also decrease the nucleophilicity of the nitrogen atom by "caging" it through solvation.[2] However, for reactions requiring proton transfer, such as certain condensations, protic solvents can be beneficial.

  • Aprotic Solvents (e.g., THF, DCM, acetonitrile, DMSO, DMF): These solvents do not engage in hydrogen bonding with the nucleophile, leaving it more "free" and potentially more reactive.[2] For many reactions where the nucleophilic character of the enamine is crucial, aprotic solvents can lead to faster reaction rates.

Q3: What are the most common types of reactions where this compound is used?

A3: this compound is a versatile building block, often used in the synthesis of heterocyclic compounds. A prime example is the Paal-Knorr synthesis of substituted pyrroles, where it reacts with a 1,4-dicarbonyl compound.[3][4] It can also participate in various condensation and cycloaddition reactions.

Q4: Can reactions with this compound be performed without a solvent?

A4: Yes, some reactions involving enaminones, including variations of the Paal-Knorr synthesis, can be carried out under solvent-free conditions.[5] This approach is often promoted as a "green" chemistry alternative and can sometimes lead to improved reaction rates and yields.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Poor Solubility of Reactants Consult the qualitative solubility table to select a solvent in which all reactants are at least partially soluble at the reaction temperature. Consider using a co-solvent system if a single solvent is inadequate.
Inappropriate Solvent Polarity If the reaction is sluggish in a polar protic solvent, the nucleophilicity of the enaminone may be suppressed. Try switching to a polar aprotic solvent like THF or acetonitrile. Conversely, if the reaction mechanism benefits from proton transfer, a protic solvent like ethanol or acetic acid may be necessary.[6]
Reaction Temperature is Too Low Gently heat the reaction mixture. Monitor the reaction by TLC to avoid decomposition of starting materials or products.
Catalyst Inefficiency For acid-catalyzed reactions like the Paal-Knorr synthesis, ensure the appropriate acid (e.g., acetic acid, p-toluenesulfonic acid) is used. The choice of solvent can influence the effectiveness of the catalyst.[6]
Issue 2: Formation of Multiple Products or Side Reactions
Possible Cause Troubleshooting Step
Side Reactions Favored by Solvent In some cases, the solvent can participate in or promote side reactions. For instance, in the Paal-Knorr synthesis, highly acidic conditions in protic solvents can favor the formation of furan (B31954) byproducts over the desired pyrrole.[6] Consider using a less acidic catalyst or switching to an aprotic solvent.
Decomposition of Starting Material or Product If the reaction mixture turns dark or tarry, decomposition may be occurring. This can be exacerbated by high temperatures or an inappropriate solvent. Try running the reaction at a lower temperature or in a different solvent.
Reaction with Solvent Ensure the chosen solvent is inert under the reaction conditions. For example, avoid using a nucleophilic solvent if you are reacting the enaminone with a strong electrophile.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

Disclaimer: The following data is an estimation based on the chemical structure and general behavior of similar compounds. Experimental verification is recommended.

Solvent Type Predicted Solubility Notes
WaterPolar ProticSparingly Soluble to InsolubleAs a small molecule with polar functional groups, some solubility is expected, but it is generally reported as insoluble.[1]
MethanolPolar ProticSolubleOften used as a solvent for Paal-Knorr synthesis.[7]
EthanolPolar ProticSolubleSimilar to methanol, a good general-purpose solvent for this compound.
Tetrahydrofuran (THF)Polar AproticSolubleA good choice for reactions where a non-protic environment is desired.
Dichloromethane (DCM)Polar AproticSolubleA common solvent for a wide range of organic reactions.
AcetonitrilePolar AproticSolubleIts polarity makes it a suitable choice for dissolving polar reactants.
Dimethyl Sulfoxide (DMSO)Polar AproticVery SolubleA highly polar solvent capable of dissolving a wide range of compounds.
Dimethylformamide (DMF)Polar AproticVery SolubleAnother highly polar aprotic solvent.
HexaneNonpolarInsolubleThe polarity mismatch makes solubility unlikely.
TolueneNonpolarSparingly SolubleMay show some solubility due to the presence of the hydrocarbon backbone.

Experimental Protocols

Representative Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole

This protocol describes the synthesis of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde using this compound and 1-(4-methoxyphenyl)-2,5-hexanedione as a representative example.

Materials:

  • This compound

  • 1-(4-methoxyphenyl)-2,5-hexanedione

  • Methanol (or Ethanol)

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 1-(4-methoxyphenyl)-2,5-hexanedione and 1.1 equivalents of this compound in a minimal amount of methanol (e.g., 5-10 mL per gram of the diketone).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure substituted pyrrole.

Mandatory Visualizations

Solvent_Selection_Workflow Solvent Selection Workflow for Reactions with this compound start Start: Define Reaction Type solubility_check Check Solubility of All Reactants in Potential Solvents start->solubility_check solubility_check->start Insoluble, Re-evaluate protic_vs_aprotic Consider Protic vs. Aprotic Nature of Solvent solubility_check->protic_vs_aprotic Reactants Soluble protic Protic Solvent (e.g., MeOH, EtOH) - H-bonding can stabilize intermediates - May decrease nucleophilicity protic_vs_aprotic->protic Proton transfer needed? aprotic Aprotic Solvent (e.g., THF, ACN, DMF) - Enhances nucleophilicity - Good for SN2-type reactions protic_vs_aprotic->aprotic High nucleophilicity needed? run_reaction Run Small-Scale Test Reaction protic->run_reaction aprotic->run_reaction troubleshoot Troubleshoot Based on Outcome (Low Yield, Side Products) run_reaction->troubleshoot optimize Optimize Conditions (Temperature, Concentration, Catalyst) troubleshoot->optimize Problem Identified end Scale-Up Reaction troubleshoot->end Successful optimize->run_reaction optimize->end Optimized Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low or No Yield Observed check_solubility Are all reactants soluble? start->check_solubility change_solvent Change to a better solvent or use a co-solvent check_solubility->change_solvent No check_reactivity Is the reaction sluggish? check_solubility->check_reactivity Yes change_solvent->start check_solvent_type Consider solvent type (protic vs. aprotic) check_reactivity->check_solvent_type Yes end Problem Resolved check_reactivity->end No, other issue increase_temp Increase temperature moderately switch_to_aprotic Switch to a polar aprotic solvent (e.g., THF, ACN) check_solvent_type->switch_to_aprotic Nucleophilicity likely suppressed switch_to_protic Switch to a polar protic solvent (e.g., EtOH, AcOH) check_solvent_type->switch_to_protic Proton transfer may be required switch_to_aprotic->start switch_to_protic->start

References

Navigating Pilot Plant Production of 4-Amino-3-penten-2-one: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 4-Amino-3-penten-2-one for pilot plant production. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory-scale synthesis method for this compound?

A1: The most prevalent method involves the condensation reaction of acetylacetone (B45752) with ammonia (B1221849). This reaction is typically carried out in an aqueous or alcoholic medium and can achieve high yields.

Q2: What are the key safety concerns associated with the synthesis of this compound?

A2: this compound is classified as a warning-level hazard. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn. The synthesis should be conducted in a well-ventilated area.

Q3: What are the major challenges when scaling up the synthesis of this compound to a pilot plant?

A3: Key challenges include ensuring efficient heat transfer and temperature control in larger reactors, achieving uniform mixing of reactants, and managing potential side reactions that may become more significant at scale. The physical properties of the product, such as its low melting point, also present challenges for isolation and purification.

Q4: What are the expected byproducts in the synthesis of this compound from acetylacetone and ammonia?

A4: Potential byproducts can arise from self-condensation of acetylacetone or further reaction of the product. One identified side product is 3-acetyl-2,4,6-trimethyl pyridine, which can form under certain conditions.

Q5: How is this compound typically purified at a laboratory scale?

A5: At the lab scale, purification is often achieved by extraction with a solvent like ether, followed by drying and removal of the solvent to yield the crystalline product. Recrystallization from cold ether can be used for further purification.

Experimental Protocol: Laboratory Synthesis

This protocol describes a common laboratory-scale synthesis of this compound from acetylacetone and aqueous ammonia.

ParameterValue/Description
Reactants Acetylacetone, Concentrated Ammonia Solution
Solvent Water (from ammonia solution)
Reaction Temperature Room temperature or gentle heating (e.g., steam bath)
Reaction Time 15 minutes (with heating) to 24 hours (at room temperature)
Work-up Saturation with NaCl, extraction with ether, drying of organic phase, solvent removal
Purification Recrystallization from cold ether
Reported Yield 85-90%

Troubleshooting Guide for Pilot Plant Scale-Up

This guide addresses common issues encountered during the pilot plant production of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction due to poor mixing or insufficient reaction time.- Suboptimal reaction temperature.- Formation of byproducts.- Optimize agitation speed and reactor baffle design to ensure homogenous mixing.- Monitor reaction progress and adjust reaction time accordingly.- Carefully control the reaction temperature profile; consider a jacketed reactor with precise temperature control.- Analyze for byproducts and adjust reaction conditions (e.g., stoichiometry, temperature) to minimize their formation.
Product Purity Issues - Presence of unreacted starting materials.- Formation of side-products.- Inefficient purification.- Ensure complete reaction by monitoring with appropriate analytical techniques (e.g., GC, HPLC).- Identify byproducts and optimize reaction conditions to minimize them.- For pilot-scale purification, consider vacuum distillation to separate the product from less volatile impurities. For crystallization, perform solubility studies to identify a suitable solvent system for large-scale use.
Poor Heat Transfer - Inadequate surface area-to-volume ratio in the larger reactor.- Fouling of the reactor surface.- Utilize a jacketed reactor with a suitable heat transfer fluid.- Optimize the flow rate of the heat transfer fluid.- Ensure the reactor surface is clean before starting the synthesis.
Difficult Product Isolation - The product is a low-melting solid, which can make handling difficult.- Oiling out during crystallization.- Cool the product mixture sufficiently to ensure complete solidification before filtration.- For crystallization, carefully select the solvent system and control the cooling rate to promote crystal growth over oiling out. Seeding the solution may be beneficial.

Visualizing the Process

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Reactants Acetylacetone & Ammonia Solution Reactor Pilot Plant Reactor Reactants->Reactor Mixing Controlled Mixing Reactor->Mixing TempControl Temperature Control Mixing->TempControl ReactionMonitoring Reaction Monitoring TempControl->ReactionMonitoring Extraction Extraction ReactionMonitoring->Extraction Drying Drying Extraction->Drying Purification Purification (Crystallization/Distillation) Drying->Purification FinalProduct This compound Purification->FinalProduct QC Quality Control FinalProduct->QC

Caption: Experimental workflow for the pilot plant synthesis of this compound.

troubleshooting_logic Start Problem Identified CheckYield Is the yield low? Start->CheckYield CheckPurity Is the purity low? CheckYield->CheckPurity No CheckMixing Review Mixing Parameters CheckYield->CheckMixing Yes CheckByproducts Analyze for Byproducts CheckPurity->CheckByproducts Yes Solution Implement Corrective Actions CheckPurity->Solution No CheckTemp Review Temperature Profile CheckMixing->CheckTemp CheckTemp->Solution OptimizePurification Optimize Purification Method CheckByproducts->OptimizePurification OptimizePurification->Solution

Caption: Troubleshooting decision tree for scaling up the synthesis.

References

Validation & Comparative

A Comparative Guide to 4-Amino-3-penten-2-one and Other β-Enaminones in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

β-Enaminones are a versatile class of organic compounds characterized by an amine group conjugated to a carbonyl group through a carbon-carbon double bond. This "push-pull" electronic system imparts a unique reactivity, allowing them to act as both nucleophiles and electrophiles.[1][2] Their stability and ease of preparation make them highly valuable building blocks in organic synthesis, particularly for the construction of nitrogen-containing heterocycles.[3][4] Many of these resulting heterocyclic structures form the core of pharmacologically active agents, including antibacterial, anticonvulsant, anti-inflammatory, and antitumor compounds.[3][5][6] This guide provides a comparative analysis of 4-Amino-3-penten-2-one against other common β-enaminones, focusing on their synthesis, reactivity, and performance with supporting experimental data.

Profile of this compound

This compound (also known as acetylacetonamine) is one of the simplest acyclic β-enaminones.[4][7] Its straightforward structure, derived from the condensation of acetylacetone (B45752) and ammonia (B1221849), makes it a fundamental starting material for exploring β-enaminone chemistry.

Key Properties:

  • CAS Number: 1118-66-7[7][8]

  • Molecular Formula: C₅H₉NO[7][8]

  • Molecular Weight: 99.13 g/mol [8]

  • Appearance: Low-melting solid[4][9]

  • Reactivity: The primary amine and the enone system provide multiple reactive sites for electrophilic and nucleophilic attack, making it a versatile precursor for various annulation and condensation reactions.

Synthesis of β-Enaminones: A Comparative Overview

The most common method for synthesizing β-enaminones is the direct condensation of a 1,3-dicarbonyl compound with a primary or secondary amine. The efficiency of this reaction is often enhanced by the use of catalysts and varying reaction conditions. This compound is typically synthesized from acetylacetone and an ammonia source. The performance of various synthetic strategies for β-enaminones is summarized below.

Data Presentation: Comparison of Synthetic Methods for β-Enaminones
Method/CatalystSubstratesConditionsYield (%)AdvantagesDisadvantages
No Catalyst 1,3-Diketones, AminesReflux in aromatic hydrocarbonVariableSimple, traditional method.Often requires high temperatures and long reaction times.
Lewis Acids (Sc(OTf)₃) β-Keto esters, AminesSolvent-free, 5 mol% catalyst70-95High yields, catalyst can be recovered and reused.[3]Catalyst can be sensitive to moisture.
Gold(I)/Silver(I) 1,3-Dicarbonyls, AminesSolvent-free, 1 mol% catalyst, RT85-98Excellent yields, mild room temperature conditions.[5]High cost of noble metal catalysts.
Ceric Ammonium Nitrate (CAN) 1,3-Dicarbonyls, AminesRoom Temperature70-93Good yields, mild conditions.[3]Stoichiometric amounts of oxidant may be needed.
Bismuth(III) Trifluoroacetate Carbonyl Compounds, AminesWater63-98High regio- and chemo-selectivity, uses water as a solvent.[3]Bismuth salts can be toxic.
Microwave Irradiation β-Diketones, AminesSolvent-free, no catalyst>90Extremely rapid reactions, high yields, green chemistry approach.[3]Requires specialized microwave equipment.

Comparative Reactivity in Heterocyclic Synthesis

β-Enaminones are key intermediates for synthesizing a wide array of five- and six-membered heterocycles.[1][10] The choice of the β-enaminone precursor (e.g., a simple enaminone like this compound vs. a β-enamino ester) can influence the final heterocyclic system and its substitution pattern.

  • This compound: Its acetyl group is a common building block. It readily participates in reactions to form substituted pyridines, pyrimidines, and pyrazoles. For example, condensation with another active methylene (B1212753) compound can lead to substituted pyridines.

  • β-Enamino Esters: These are another major class of β-enaminone derivatives.[11][12] The ester group provides a different point of reactivity compared to the ketone in this compound. They are extensively used in the synthesis of pyridinones and pyrazolones.[11][13]

  • Cyclic β-Enaminones: Derived from cyclic 1,3-diones like cyclohexane-1,3-dione, these precursors are crucial for synthesizing fused heterocyclic systems such as acridinediones and quinolines, which have significant biological activities.

Data Presentation: Yields in Heterocyclic Synthesis
β-Enaminone PrecursorReagent(s)Product TypeYield (%)Reference
Ethyl 3-(dimethylamino)-2-(4-nitrophenyl)acrylateSubstituted HydrazinesPyrazolone (B3327878)Not specified[11]
3-(3-(dimethylamino)acryloyl)-2H-chromen-2-oneThioureaPyrimidine-2-thione derivative65[14]
3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one2-Cyano-N-phenylacetamidePyridin-2-one derivative65[14]
Functionalized EnaminesTriethyl orthoformate, NH₄OAc4,5-Disubstituted PyrimidinesGood to Excellent[15]
β-Dicarbonyl CompoundsAromatic/Aliphatic Amines (using CAN catalyst)β-Enaminones70-93[3]

Experimental Protocols

Protocol 1: General Synthesis of a β-Enaminone using Gold(I)/Silver(I) Catalysis[6]
  • To a reaction vial, add the 1,3-dicarbonyl compound (1.0 mmol) and the primary amine (1.0 mmol).

  • Add [(PPh₃)AuCl] (0.01 mmol, 1 mol%) and AgOTf (0.01 mmol, 1 mol%) as co-catalysts.

  • Stir the mixture vigorously at room temperature under solvent-free conditions for the time specified by reaction monitoring (typically 1-2 hours).

  • Upon completion (as determined by TLC), dilute the reaction mixture with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the pure β-enaminone.

Protocol 2: Synthesis of Pyridinone Derivatives from a β-Enamino Ester[14]
  • A mixture of the β-enamino ester (e.g., Ethyl 3-(dimethylamino)-2-phenylacrylate, 10 mmol) and acetylacetone (12 mmol) in glacial acetic acid (30 mL) is prepared.

  • Ammonium acetate (15 mmol) is added to the mixture.

  • The reaction mixture is heated at reflux for 6-8 hours.

  • After cooling to room temperature, the mixture is poured into cold water.

  • The resulting solid precipitate is collected by filtration, washed with water, and dried.

  • The crude product is recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure pyridinone derivative.

Mandatory Visualizations

Diagram 1: General Synthesis of β-Enaminones

G cluster_reactants Reactants cluster_products Products dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) conditions Catalyst (e.g., Au(I), Lewis Acid) Solvent-free or Solvent Room Temp or Heat dicarbonyl->conditions amine Amine (e.g., R-NH2) amine->conditions enaminone β-Enaminone water H2O conditions->enaminone Condensation conditions->water

Caption: General workflow for the synthesis of β-enaminones.

Diagram 2: Synthesis of Pyridinones from β-Enamino Esters

G start β-Enamino Ester conditions Acetic Acid (Solvent) Reflux start->conditions reagent1 Acetylacetone reagent1->conditions reagent2 Ammonium Acetate (NH4OAc) reagent2->conditions intermediate Cyclization/ Dehydration Intermediate conditions->intermediate Reaction product Substituted Pyridinone intermediate->product Aromatization

Caption: Reaction pathway for pyridinone synthesis.

Diagram 3: Comparative Synthetic Logic

G enaminone This compound pyridine Substituted Pyridines enaminone->pyridine [A] pyrimidine Substituted Pyrimidines enaminone->pyrimidine [B] enamino_ester β-Enamino Ester pyridinone Substituted Pyridinones enamino_ester->pyridinone [C] pyrazolone Substituted Pyrazolones enamino_ester->pyrazolone [D]

Caption: Divergent synthesis from different β-enaminones.

References

Alternative reagents to 4-Amino-3-penten-2-one for aldehyde detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of aldehydes is a critical analytical challenge. While 4-Amino-3-penten-2-one, a key component of the Nash reagent, is a well-established method, a variety of alternative reagents offer distinct advantages in terms of sensitivity, selectivity, and applicability to different experimental contexts. This guide provides an objective comparison of prominent alternative reagents for aldehyde detection, supported by experimental data and detailed protocols to assist in selecting the most appropriate method for your research needs.

Comparison of Performance Metrics

The selection of a suitable reagent for aldehyde detection is often dictated by the specific requirements of the assay, including the desired sensitivity, the chemical nature of the aldehyde, and the sample matrix. The following table summarizes key performance metrics for several widely used alternative reagents.

Reagent/MethodPrincipleWavelength (λmax)Limit of Detection (LOD)Linearity RangeKey AdvantagesLimitations
Purpald (AHMT) Colorimetric550 nm~0.1 mg/L (Formaldehyde)[1][2]VariesHigh specificity for aldehydes over ketones; reaction at room temperature under alkaline conditions.[3]Very hindered aldehydes may require longer reaction times.
MBTH Colorimetric~628 nm[3]~3 µg/m³ (Formaldehyde in air)[4]0.3 - 6.0 µg/mL (Aliphatic aldehydes)[3]High sensitivity for aliphatic aldehydes.[5][6]Can be subject to interference from other compounds like aromatic amines and sulfites.
DNPH HPLC-UV~360 nm0.005 µg/mL (Muscone); 0.1 ppm (Formaldehyde)[7]0.04 - 30.00 µg/mL (Muscone); 0.33 - 333 ppm (Formaldehyde)[7]Well-established for a wide range of aldehydes and ketones; suitable for chromatographic separation of mixtures.[8]Can underestimate concentrations of some aldehydes.
Acetoacetanilide (B1666496) (AAA) FluorometricEx: 370 nm, Em: 470 nm[9][10]2.0 x 10⁻⁸ M (Formaldehyde)[10][11]1 x 10⁻⁷ - 1 x 10⁻⁶ M (Formaldehyde)[11]High sensitivity; reaction proceeds at room temperature.[9][10]Primarily validated for formaldehyde (B43269).
2-Aminothiophenol (B119425) Probes FluorometricTunable (Visible to NIR)Wide dynamic range (1–100 µM) in cells.[12]25–100 µM in cells.[12]High selectivity for aldehydes; suitable for live-cell imaging and detection in complex biological systems.[12][13]Newer method, may require synthesis of the probe.

Reaction Mechanisms and Signaling Pathways

The detection of aldehydes by these alternative reagents is based on specific chemical reactions that result in a measurable signal. Understanding these mechanisms is crucial for troubleshooting and optimizing assays.

Reaction_Mechanisms cluster_Purpald Purpald Reaction cluster_MBTH MBTH Reaction cluster_DNPH DNPH Reaction cluster_AAA Acetoacetanilide (Hantzsch) Reaction cluster_2Aminothiophenol 2-Aminothiophenol Probe Reaction Aldehyde1 Aldehyde (R-CHO) Intermediate1 Condensation Intermediate Aldehyde1->Intermediate1 + Purpald (alkaline) Purpald Purpald Purple_Product Purple Product (λmax ~550 nm) Intermediate1->Purple_Product + O2 Oxidation1 Air Oxidation Aldehyde2 Aliphatic Aldehyde Azine Azine Intermediate Aldehyde2->Azine + MBTH MBTH1 MBTH Blue_Product Blue Formazan (B1609692) Dye (λmax ~628 nm) Azine->Blue_Product + Oxidized MBTH MBTH2 MBTH Oxidized_MBTH Oxidized MBTH MBTH2->Oxidized_MBTH + Oxidizing Agent (e.g., FeCl3) Aldehyde3 Aldehyde/Ketone Hydrazone Hydrazone Precipitate (λmax ~360 nm) Aldehyde3->Hydrazone + DNPH (acidic) DNPH 2,4-DNPH Formaldehyde Formaldehyde Dihydropyridine (B1217469) Fluorescent Dihydropyridine (Ex: 370 nm, Em: 470 nm) Formaldehyde->Dihydropyridine + AAA + Ammonia AAA Acetoacetanilide (2 eq.) AAA->Dihydropyridine Ammonia Ammonia Ammonia->Dihydropyridine Aldehyde4 Aldehyde Dihydrobenzothiazole Dihydrobenzothiazole Product (Fluorescent) Aldehyde4->Dihydrobenzothiazole + Probe Probe 2-Aminothiophenol Probe (Non-fluorescent) Probe->Dihydrobenzothiazole

Caption: Reaction mechanisms for various aldehyde detection reagents.

Experimental Protocols

Detailed methodologies are essential for the successful implementation of these assays. Below are generalized protocols for key alternative reagents. Researchers should optimize these protocols for their specific applications.

Purpald Assay Protocol

This protocol is adapted for the general colorimetric detection of aldehydes.

  • Reagent Preparation: Prepare a solution of Purpald reagent in a strong base (e.g., 10-20 mg of Purpald in 2 mL of 1 N sodium hydroxide). This solution should be freshly prepared.

  • Sample Reaction: Add one drop of the aldehyde-containing sample to the alkaline Purpald solution.

  • Color Development: Aerate the mixture by vigorous shaking or bubbling air through the solution. A purple color will develop within a few minutes for most aldehydes.

  • Measurement: Measure the absorbance of the solution at approximately 550 nm using a spectrophotometer.

  • Quantification: Determine the aldehyde concentration by comparing the absorbance to a calibration curve prepared with aldehyde standards.

MBTH Assay Protocol

This protocol is suitable for the determination of total aliphatic aldehydes.

  • Reagent Preparation:

    • MBTH Solution: Prepare a fresh 0.05% (w/v) aqueous solution of 3-methyl-2-benzothiazolinone hydrazone hydrochloride.[3]

    • Oxidizing Solution: Prepare a 0.2% (w/v) solution of ferric chloride in an acidic medium.[3]

  • Sample Reaction: Mix the sample containing the aldehyde with the MBTH solution. Allow the reaction to proceed for a specified time (e.g., at least 1 hour) to form the azine intermediate.

  • Color Development: Add the ferric chloride oxidizing solution to the mixture. A blue color will develop.[3]

  • Measurement: After a set time (e.g., 60 ± 5 minutes), measure the absorbance of the blue formazan dye at approximately 628 nm.

  • Quantification: Calculate the aldehyde concentration using a standard calibration curve.

DNPH Derivatization Protocol for HPLC Analysis

This protocol is for the derivatization of aldehydes for subsequent analysis by HPLC.

  • Reagent Preparation: Prepare a saturated solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) in an acidic solvent such as acetonitrile (B52724) containing phosphoric acid or 2 N HCl.[8]

  • Derivatization:

    • For aqueous samples, adjust the pH to approximately 3.[14]

    • Add an excess of the DNPH reagent to the sample.

    • Incubate the mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 1 hour) to form the hydrazone derivatives.[14]

  • Extraction (if necessary): The DNPH derivatives can be extracted from aqueous samples using a solid-phase extraction (SPE) cartridge (e.g., C18).[14] Elute the derivatives with a suitable solvent like acetonitrile.

  • Analysis: Analyze the derivatized sample by HPLC with UV detection at approximately 360 nm.[8]

  • Quantification: Quantify the aldehydes by comparing the peak areas to those of known standards.

Hantzsch Reaction Protocol for Formaldehyde with Acetoacetanilide (AAA)

This fluorometric method is highly sensitive for formaldehyde.

  • Reagent Preparation:

    • AAA Stock Solution: Prepare a 0.2 M solution of acetoacetanilide in 50% ethanol.[9]

    • Ammonium (B1175870) Acetate (B1210297) Stock Solution: Prepare a concentrated solution of ammonium acetate in purified water (e.g., 10 M).[9]

  • Reaction Mixture: In a suitable reaction vessel, mix the sample containing formaldehyde with the AAA solution and the ammonium acetate solution. The reaction is typically carried out at room temperature.[9][10]

  • Incubation: Allow the reaction to proceed for a set time, which should be optimized for the specific conditions.

  • Measurement: Measure the fluorescence of the resulting dihydropyridine derivative with an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 470 nm.[9][10]

  • Quantification: Determine the formaldehyde concentration from a calibration curve prepared with formaldehyde standards.

Experimental Workflow

The general workflow for aldehyde detection using these reagents involves a series of common steps from sample preparation to data analysis.

Experimental_Workflow Sample_Prep 1. Sample Preparation (e.g., extraction, dilution) Derivatization 2. Derivatization Reaction (Mix sample with reagent) Sample_Prep->Derivatization Incubation 3. Incubation (Allow color/fluorescence to develop) Derivatization->Incubation Measurement 4. Signal Measurement (Spectrophotometry or Fluorometry) Incubation->Measurement Data_Analysis 5. Data Analysis (Quantification using calibration curve) Measurement->Data_Analysis

Caption: A generalized experimental workflow for aldehyde detection.

References

Spectroscopic confirmation of synthesized 4-Amino-3-penten-2-one structure

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Confirmation of 4-Amino-3-penten-2-one: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data used to confirm the structure of synthesized this compound. By comparing experimental data with values from known structural analogs, this document serves as a valuable resource for researchers working with enaminone compounds.

Structural Confirmation Workflow

The structural elucidation of a synthesized compound is a multi-step process that relies on the convergence of data from various analytical techniques. Each method provides unique insights into the molecular structure, and together they offer a comprehensive picture, confirming the presence of functional groups, the connectivity of atoms, and the overall molecular formula.

Spectroscopic_Confirmation_Workflow Synthesis Synthesis of this compound Purification Purification Synthesis->Purification IR Infrared (IR) Spectroscopy (Functional Group Identification) Purification->IR NMR Nuclear Magnetic Resonance (NMR) (¹H & ¹³C Connectivity) Purification->NMR MS Mass Spectrometry (MS) (Molecular Weight & Fragmentation) Purification->MS Structure_Confirmation Structure Confirmation IR->Structure_Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic confirmation of this compound.

Experimental Data and Spectroscopic Analysis

The synthesized this compound was subjected to a suite of spectroscopic analyses to confirm its molecular structure. The data obtained are presented below and compared with those of a structurally similar enone, 4-Methyl-3-penten-2-one, to highlight key spectral features.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the enaminone moiety.

Functional Group 4-Amino-3-penten-2-oneObserved Wavenumber (cm⁻¹) (Gas Phase) 4-Methyl-3-penten-2-oneReference Wavenumber (cm⁻¹) Interpretation
N-H Stretch~3400-3200 (broad)N/AThe broad absorption in this region is indicative of the N-H stretching vibrations of the primary amine, likely broadened due to hydrogen bonding.
C=O Stretch~1650~1685The strong absorption is characteristic of a conjugated ketone. The lower frequency compared to a simple ketone is due to the electron-donating effect of the amino group through resonance.
C=C Stretch~1600~1620This absorption corresponds to the carbon-carbon double bond of the enone system.
N-H Bend~1560N/AThis band is attributed to the bending vibration of the N-H bond in the primary amine.
C-N Stretch~1300N/AThis absorption is indicative of the carbon-nitrogen single bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

Proton This compound(Predicted Chemical Shift, δ ppm) 4-Methyl-3-penten-2-one(Observed Chemical Shift, δ ppm) Multiplicity Integration
-CH₃ (at C2)~2.0-2.22.14s3H
-CH=~5.0-5.56.09s1H
-NH₂~5.0-7.0 (broad)N/Abr s2H
-CH₃ (at C4)~1.9-2.11.89s3H

¹³C NMR Spectroscopy

Carbon This compound(Predicted Chemical Shift, δ ppm) 4-Methyl-3-penten-2-one(Observed Chemical Shift, δ ppm)
C1 (-C H₃)~20-2520.7
C2 (>C =O)~195-200198.2
C3 (-C H=)~95-105124.7
C4 (=C <)~160-165158.4
C5 (-C H₃)~25-3027.2

Note: Predicted values for this compound are based on typical chemical shifts for enaminones and comparison with related structures.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound is consistent with its proposed structure.

Analysis Result for this compound Interpretation
Molecular Ion (M⁺) m/z = 99Corresponds to the molecular weight of C₅H₉NO.
Key Fragment Ions m/z = 84, 56, 42The fragmentation pattern is consistent with the loss of key functional groups from the parent molecule. For example, the peak at m/z 84 likely corresponds to the loss of a methyl group (-CH₃).

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of acetylacetone (B45752) with ammonia (B1221849).

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Concentrated aqueous ammonia (28-30%)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, cool acetylacetone in an ice bath.

  • Slowly add an equimolar amount of concentrated aqueous ammonia to the cooled acetylacetone with constant stirring. The reaction is exothermic, and the temperature should be maintained below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) or by vacuum distillation to yield pure this compound as a crystalline solid.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

  • Instrument: Fourier Transform Infrared (FTIR) Spectrometer

  • Sample Preparation: A thin film of the neat compound was placed between two NaCl or KBr plates.

  • Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Sample Preparation: Approximately 10-20 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: ¹H and ¹³C NMR spectra were acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Mass Spectrometry (MS):

  • Instrument: Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

  • Sample Introduction: The sample was introduced directly or via a gas chromatograph (GC).

  • Data Acquisition: The mass spectrum was recorded over a mass-to-charge (m/z) range of approximately 10-200.

Conclusion

The collective evidence from IR, NMR, and Mass Spectrometry provides a robust confirmation of the successful synthesis of this compound. The experimental data align well with the expected spectroscopic characteristics of an enaminone structure and are further supported by comparison with closely related analogs. This guide serves as a foundational reference for the characterization of this and similar molecules, aiding researchers in their synthetic and drug development endeavors.

A Comparative Analysis of Primary vs. Secondary Enaminone Reactivity in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enaminones are versatile building blocks in organic synthesis, prized for their dual reactivity as both nucleophiles and electrophiles. Their utility in the construction of complex heterocyclic scaffolds has made them invaluable in medicinal chemistry and materials science. A critical distinction in their application lies in the substitution at the nitrogen atom, leading to primary (N-H) and secondary (N-R) enaminones. This guide provides a comparative analysis of their reactivity, supported by experimental insights, to aid researchers in selecting the appropriate substrate for their synthetic endeavors.

Fundamental Reactivity Differences

The presence of a proton on the nitrogen atom of primary enaminones is the principal determinant of their distinct reactivity compared to their secondary counterparts. This N-H bond can participate in tautomerism, act as a proton donor, and serve as a site for further functionalization, leading to divergent reaction pathways.

Comparative Reactivity in Key Transformations

The differential reactivity of primary and secondary enaminones is most pronounced in reactions involving the nitrogen atom, such as N-alkylation and cyclization reactions that form N-heterocycles.

Reaction TypePrimary Enaminones (R-NH-C=C-C=O)Secondary Enaminones (R₂N-C=C-C=O)Key Reactivity Differences & Supporting Evidence
N-Alkylation Readily undergo N-alkylation to form secondary and potentially tertiary amines.[1][2][3]Generally unreactive towards N-alkylation under standard conditions due to the absence of an N-H proton.Primary amines are nucleophilic and can be alkylated, though overalkylation to tertiary amines can be a competing reaction.[1][3] Secondary enamines, lacking an N-H proton, do not undergo this reaction.[4][5]
Michael Addition (Aza-Michael) Can act as nitrogen nucleophiles in aza-Michael additions. The N-H proton can be lost.[6]The nitrogen atom is less nucleophilic for aza-Michael additions due to steric hindrance and the absence of a proton to be readily lost.[4]In the synthesis of morphan derivatives, the amino group of a cyclic enaminone was noted to be more reactive than the α-carbon in an aza-Michael reaction.[6]
Cycloaddition Reactions Can participate in cycloaddition reactions where the N-H bond is involved, for example, in the formation of five-membered heterocycles like pyrazoles.[7][8][9][10][11]Participate in cycloadditions, but the reaction pathway may differ. For instance, in reactions with ketenes, the initial adduct can undergo different rearrangements.[12][13][14][15][16]The reaction of enaminones with hydrazine (B178648) to form pyrazoles proceeds via initial addition to the double bond followed by elimination of the amine and water.[7] This pathway is directly influenced by the nature of the amine substituent.
Reaction with Electrophiles at Carbon The α-carbon is nucleophilic and reacts with various electrophiles.[4]The α-carbon is also nucleophilic. The reactivity can be influenced by the steric bulk of the N-substituents.Both primary and secondary enamines exhibit nucleophilicity at the α-carbon due to resonance.[4]

Experimental Protocols

General Protocol for the Synthesis of Pyrazoles from Enaminones

This protocol outlines a general method for the synthesis of pyrazole (B372694) derivatives from enaminones and hydrazine, a common transformation highlighting the utility of enaminones in heterocyclic synthesis.[7][11]

Materials:

  • Enaminone (primary or secondary) (1.0 mmol)

  • Hydrazine hydrate (B1144303) or substituted hydrazine (1.0 mmol)

  • Glacial acetic acid (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the enaminone (1.0 mmol) in glacial acetic acid (5 mL).

  • Add hydrazine hydrate or the substituted hydrazine (1.0 mmol) to the solution.

  • The reaction mixture is then refluxed for a period of 2-6 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Modifications for Primary vs. Secondary Enaminones:

  • Primary Enaminones: The reaction proceeds via the initial addition of the hydrazine to the enaminone double bond, followed by the elimination of ammonia (B1221849) and water to yield the final pyrazole product.[7]

  • Secondary Enaminones (e.g., N,N-dimethyl): The reaction mechanism involves the same initial nucleophilic attack by hydrazine, but is followed by the elimination of a secondary amine (e.g., dimethylamine) and water.[7][11] Reaction times may vary depending on the leaving group ability of the secondary amine.

Visualizing Reactivity Differences

The fundamental structural difference between primary and secondary enaminones dictates their divergent reactivity pathways, particularly in reactions involving the nitrogen atom.

G Reaction Pathways of Primary vs. Secondary Enaminones cluster_shared Shared Reactivity p_enaminone R-NH-CH=CH-C(O)R' p_alkylation N-Alkylation (R₂N-CH=CH-C(O)R') p_enaminone->p_alkylation + R''-X p_cyclization N-Heterocycle Formation (e.g., Pyrazole) p_enaminone->p_cyclization + Hydrazine c_electrophile Reaction at α-Carbon (+ Electrophile) p_enaminone->c_electrophile s_enaminone R₂N-CH=CH-C(O)R' s_no_alkylation No N-Alkylation s_enaminone->s_no_alkylation + R''-X s_cyclization N-Heterocycle Formation (e.g., Pyrazole) s_enaminone->s_cyclization + Hydrazine s_enaminone->c_electrophile

Caption: Divergent reactivity of primary vs. secondary enaminones.

References

A Comparative Guide to the Synthesis of 4-Amino-3-penten-2-one Derivatives: A Modern Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of innovation. This guide provides a comparative analysis of a new, efficient synthetic route for 4-Amino-3-penten-2-one derivatives against a traditional methodology, supported by experimental data and detailed protocols.

The enaminone scaffold, a key pharmacophore in many biologically active molecules, is central to the development of new therapeutic agents. Consequently, the optimization of synthetic routes to access derivatives of compounds like this compound is of significant interest. This guide outlines a modern, microwave-assisted, solvent-free approach and contrasts it with a conventional thermal method, highlighting the advantages in terms of reaction time, yield, and environmental impact.

Comparative Performance of Synthetic Routes

The following table summarizes the key performance indicators for the synthesis of a representative this compound derivative, 4-(p-tolylamino)-3-penten-2-one, via a traditional and a modern synthetic route.

ParameterTraditional Route (Thermal, Solvent-based)New Route (Microwave-assisted, Solvent-free)
Reaction Time 24 hours4 - 10 minutes
Yield ~89%80 - 95%
Solvent Benzene (B151609)None
Catalyst Sulfuric Acid (conc.)None or Lewis acids (optional)
Energy Source Oil Bath (Reflux)Microwave Irradiation
Environmental Impact High (use of hazardous solvent)Low (solvent-free)

Experimental Protocols

Traditional Synthesis: Thermal, Solvent-Based Method

This method relies on the classical Dean-Stark apparatus to remove water and drive the condensation reaction to completion.

Materials:

Procedure:

  • A solution of acetylacetone (0.1101 mol), 4-methylaniline (0.1010 mol), and 2 drops of concentrated sulfuric acid in 150 ml of benzene is prepared in a round-bottom flask.

  • The flask is fitted with a Dean-Stark trap and a reflux condenser.

  • The reaction mixture is refluxed for 24 hours.[1]

  • After cooling, the solution is filtered.

  • The filtrate is left to crystallize to obtain the product, 4-(p-tolylamino)-3-penten-2-one.

  • The resulting crystals are collected by filtration. The reported yield for a similar derivative is 88.67%.[1]

New Synthetic Route: Microwave-Assisted, Solvent-Free Synthesis

This modern approach leverages the efficiency of microwave irradiation to dramatically reduce reaction times and eliminate the need for hazardous solvents.

Materials:

  • A β-dicarbonyl compound (e.g., acetylacetone)

  • A primary amine (e.g., aniline (B41778) or its derivatives)

Procedure:

  • In a microwave-safe vessel, equimolar amounts of the β-dicarbonyl compound (1 mmol) and the primary amine (1 mmol) are mixed.

  • The vessel is sealed and placed in a microwave reactor.

  • The mixture is irradiated at a controlled temperature (e.g., 100-150 °C) for a short duration (e.g., 4-10 minutes).[2]

  • The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, yielding the crude product.

  • Purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) if necessary. Reported yields for similar β-enaminones are in the range of 80-95%.[2]

Workflow and Pathway Diagrams

To visually represent the described synthetic processes, the following diagrams have been generated using the DOT language.

Traditional_Synthesis Reactants Acetylacetone + 4-Methylaniline in Benzene Addition Add conc. H2SO4 (catalyst) Reactants->Addition Reflux Reflux for 24h (Dean-Stark) Addition->Reflux Filtration1 Filter Reflux->Filtration1 Crystallization Crystallize Filtration1->Crystallization Filtration2 Collect Crystals Crystallization->Filtration2 Product 4-(p-tolylamino)-3-penten-2-one Filtration2->Product

Caption: Workflow for the traditional synthesis of 4-(p-tolylamino)-3-penten-2-one.

New_Synthesis Reactants β-Dicarbonyl + Primary Amine (Solvent-free) Microwave Microwave Irradiation (100-150 °C, 4-10 min) Reactants->Microwave Cooling Cool to RT Microwave->Cooling Purification Recrystallization (optional) Cooling->Purification Product This compound Derivative Purification->Product Comparison T_Time Time: 24 hours T_Yield Yield: ~89% T_Solvent Solvent: Benzene T_Energy Energy: High N_Time Time: 4-10 mins N_Yield Yield: 80-95% N_Solvent Solvent: None N_Energy Energy: Low

References

A Comparative Analysis of Catalysts for the Synthesis of 4-Amino-3-penten-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Catalyst Performance in β-Enaminone Synthesis

The synthesis of 4-amino-3-penten-2-one (B74499), a key building block in the preparation of a wide array of pharmaceuticals and heterocyclic compounds, is a reaction of significant interest in organic chemistry. The efficiency of this condensation reaction between a β-dicarbonyl compound (acetylacetone) and an amine is critically dependent on the choice of catalyst. This guide provides a comprehensive comparative analysis of various catalytic systems, presenting quantitative performance data, detailed experimental protocols, and mechanistic insights to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the synthesis of this compound and related β-enaminones is a trade-off between reaction efficiency, cost, and environmental impact. A wide range of catalysts, from simple Brønsted and Lewis acids to more complex organocatalysts and metal complexes, have been employed. Below is a summary of the performance of representative catalysts.

Catalyst SystemCatalyst Loading (mol%)Amine/Ammonia SourceSolventTemperature (°C)Reaction TimeYield (%)Reference
Catalyst-Free -4-MethoxyanilineSolvent-freeRoom Temp.2 h25[1]
Catalyst-Free -Aromatic aminesSolvent-free120ShortHigh to Excellent[2]
[(PPh₃)AuCl]/AgOTf 14-MethoxyanilineSolvent-freeRoom Temp.2 h98[1]
[(PPh₃)AuCl]/AgOTf 1Various aminesSolvent-freeRoom Temp.5 min - 5 h85-98[1]
PPA-SiO₂ 110 mg/mmol1,2-Diaminomethane-phenyleneSolvent-free70-80-up to 90[3]
H₂SO₄ Catalytic (2 drops)4-MethylanilineBenzeneReflux24 h88.67[4]
Ammonia (conc.) -Ammonia-Steam-bath15 min85-90[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for catalyst-free, Lewis acid-catalyzed, and organocatalyst-catalyzed synthesis of β-enaminones.

Catalyst-Free Synthesis of 4-Aryl-amino-3-penten-2-ones

This protocol is adapted from a general procedure for the solvent-free synthesis of β-enaminones at elevated temperatures.[2]

Materials:

Procedure:

  • In a round-bottom flask, mix acetylacetone and the aromatic amine in a 1:1 molar ratio.

  • Heat the mixture at 120 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be purified by recrystallization or column chromatography.

Gold(I)/Silver(I)-Catalyzed Synthesis of β-Enaminones

This procedure is based on the efficient synthesis of β-enaminones under solvent-free conditions at room temperature.[1]

Materials:

  • (PPh₃)AuCl (0.01 eq)

  • AgOTf (0.01 eq)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

  • Amine (1.0 eq)

  • Ethyl acetate

  • Water

Procedure:

  • In a reaction vessel, stir a mixture of (PPh₃)AuCl (1 mol%) and AgOTf (1 mol%) with the 1,3-dicarbonyl compound (1.0 eq) at room temperature for 5 minutes.

  • Add the amine (1.0 eq) to the stirring solution.

  • Monitor the reaction by TLC.

  • After the reaction is complete, dilute the residue with water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Sulfuric Acid-Catalyzed Synthesis of 4-(4-Methylphenyl)amino-pent-3-en-2-one

This protocol describes a classic acid-catalyzed condensation with azeotropic water removal.[4]

Materials:

  • Acetylacetone (1.1 eq)

  • 4-Methylaniline (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄) (2 drops)

  • Benzene

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add a solution of acetylacetone (1.1 eq), 4-methylaniline (1.0 eq), and 2 drops of concentrated H₂SO₄ in benzene.

  • Reflux the solution for 24 hours, collecting the water in the Dean-Stark trap.

  • After cooling, filter the solution.

  • Allow the filtrate to crystallize to obtain the product.

Reaction Mechanisms and Visualizations

The synthesis of this compound proceeds through a condensation reaction, the mechanism of which is influenced by the presence and nature of the catalyst.

Uncatalyzed and Acid-Catalyzed Reaction Pathway

In the absence of a catalyst, the reaction is slow. The presence of an acid catalyst protonates the carbonyl oxygen of acetylacetone, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the amine. This is followed by the formation of a carbinolamine intermediate and subsequent dehydration to yield the enaminone.

Uncatalyzed_Acid_Catalyzed_Mechanism Reactants Acetylacetone + Amine Protonation Protonation of Carbonyl (Acid-Catalyzed) Reactants->Protonation H⁺ Nucleophilic_Attack Nucleophilic Attack by Amine Reactants->Nucleophilic_Attack (Uncatalyzed) Activated_Carbonyl Activated Acetylacetone Protonation->Activated_Carbonyl Activated_Carbonyl->Nucleophilic_Attack Carbinolamine Carbinolamine Intermediate Nucleophilic_Attack->Carbinolamine Dehydration Dehydration Carbinolamine->Dehydration -H₂O Product This compound Dehydration->Product

Caption: General reaction pathway for uncatalyzed and acid-catalyzed synthesis.

Organocatalyzed Reaction Pathway (Proline)

Organocatalysts like proline can act as bifunctional catalysts. The secondary amine of proline reacts with the carbonyl group of acetylacetone to form an enamine intermediate. The carboxylic acid group of proline can then act as a proton shuttle to facilitate the reaction.

Proline_Catalyzed_Mechanism cluster_0 Catalytic Cycle Proline Proline Catalyst Enamine Enamine Intermediate Proline->Enamine + Acetylacetone - H₂O Acetylacetone Acetylacetone Iminium Iminium Intermediate Enamine->Iminium + Amine Amine Amine Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Proline Regenerates Catalyst Product This compound Hydrolysis->Product Product->Proline Regenerates Catalyst

Caption: Catalytic cycle for proline-catalyzed enamine formation.

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound can be visualized to provide a clear overview of the experimental process.

Experimental_Workflow Start Start Mixing Mix Reactants (Acetylacetone, Amine, Catalyst) Start->Mixing Reaction Reaction (Stirring, Heating) Mixing->Reaction Monitoring Monitor Reaction (TLC) Reaction->Monitoring Workup Aqueous Workup (Extraction) Monitoring->Workup Reaction Complete Drying Drying of Organic Layer Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography/Recrystallization) Concentration->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for synthesis and purification.

References

Comparative Analysis of the X-ray Crystal Structures of 4-Amino-3-penten-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural nuances of 4-Amino-3-penten-2-one (B74499) derivatives as revealed by X-ray crystallography.

This guide provides an objective comparison of the molecular geometries and crystal packing of several this compound derivatives. The information presented is crucial for understanding structure-activity relationships, which is vital in the field of drug design and materials science. The quantitative data, detailed experimental protocols, and visual representations of workflows and molecular conformations offer a foundational resource for researchers in this area.

Crystallographic Data Comparison

The following table summarizes key crystallographic and structural parameters for a selection of this compound derivatives. These derivatives showcase the impact of varying the substituent at the amino group on the overall molecular structure and crystal lattice.

DerivativeFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZDihedral Angle (°)
This compound C₅H₉NOOrthorhombicPccn16.53(1)10.93(1)5.86(1)901058(2)8-
4-(Methylamino)-3-penten-2-one C₆H₁₁NOMonoclinicP2₁/n7.64(1)11.23(1)8.88(1)108.3(1)724(2)4-
4-(Dimethylamino)-3-penten-2-one C₇H₁₃NOMonoclinicP2₁/c7.94(1)6.13(1)16.14(1)100.2(1)772(2)4-
4-(Phenylamino)-3-penten-2-one C₁₁H₁₃NOMonoclinicP2₁/c9.0532(3)10.9311(3)10.1107(3)107.171(1)956.0(1)431.18(5)
4-[(4-Methylphenyl)amino]pent-3-en-2-one [1]C₁₂H₁₅NOMonoclinicP2₁/c10.0736(2)10.8800(2)10.0723(2)110.291(1)1035.43(3)429.90(4)
(3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate [2]C₁₅H₁₅NO·0.5H₂OMonoclinicC2/c23.68(2)8.01(1)14.51(1)108.0(1)2618(4)876.91(19)

Note: The dihedral angle refers to the angle between the plane of the pentenone backbone and the plane of the aryl substituent on the nitrogen atom.

Experimental Protocols

The determination of the crystal structures of this compound derivatives involves a standardized workflow, from synthesis and crystallization to data collection and structure refinement.

Synthesis and Crystallization

The synthesis of N-substituted this compound derivatives is typically achieved through the condensation reaction of a primary amine with acetylacetone (B45752) (2,4-pentanedione).

General Synthetic Procedure: A solution of acetylacetone and the desired primary amine (in a 1:1 molar ratio) in a suitable solvent such as ethanol (B145695) or benzene (B151609) is refluxed, often in the presence of an acid catalyst like sulfuric acid.[1] The reaction progress is monitored, and upon completion, the solvent is removed. The resulting crude product can then be purified by recrystallization from an appropriate solvent system (e.g., ethanol, or dichloromethane/hexane) to yield single crystals suitable for X-ray diffraction. For instance, crystals of 4-[(4-Methylphenyl)amino]pent-3-en-2-one were obtained by refluxing acetylacetone and 4-methylaniline in benzene, followed by filtration and crystallization.[1] Similarly, crystals of (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one were grown by slow evaporation of an ethanol solution of the compound.[2]

X-ray Diffraction Data Collection and Structure Refinement

The following protocol outlines the key steps for single-crystal X-ray diffraction analysis of small molecules like the this compound derivatives.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, typically using a cryoloop and cryoprotectant at a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

  • Data Collection: The crystal is placed in a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector (e.g., CCD or CMOS).[1] A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the diffraction spots.[3]

  • Structure Solution: The initial positions of the atoms in the crystal structure are determined using direct methods or Patterson methods. This step solves the "phase problem" inherent in X-ray diffraction data.[3]

  • Structure Refinement: The atomic coordinates and thermal parameters are refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors. This is typically done using full-matrix least-squares refinement.

  • Structure Validation and Deposition: The final refined structure is validated for geometric reasonability and deposited in a crystallographic database such as the Cambridge Structural Database (CSD).

Visualizing Experimental Workflows and Structural Relationships

Workflow for X-ray Crystal Structure Analysis

The following diagram illustrates the general workflow from a synthesized compound to a refined crystal structure.

XRay_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection & Processing cluster_structure_solution Structure Solution & Refinement Synthesis Chemical Synthesis Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Data_Processing Data Processing Diffraction->Data_Processing Phase_Problem Phase Problem Solution Data_Processing->Phase_Problem Model_Building Initial Model Building Phase_Problem->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Validation & Deposition Refinement->Validation

Caption: General workflow for X-ray crystal structure analysis.

Comparison of N-Aryl Substituent Orientation

The orientation of the N-aryl substituent relative to the plane of the this compound backbone is a key structural feature that can influence intermolecular interactions and crystal packing. The following diagram illustrates the variation in the dihedral angle for different aryl substituents.

Caption: Comparison of N-aryl substituent dihedral angles.

References

Efficacy comparison of 4-Amino-3-penten-2-one in different synthetic protocols

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic protocols for 4-Amino-3-penten-2-one reveals variations in efficacy based on the chosen amine reactant and reaction conditions. This guide provides a detailed comparison of two primary synthetic routes: the reaction of acetylacetone (B45752) with ammonia (B1221849) and its reaction with substituted anilines, supported by experimental data from scientific literature.

Efficacy Comparison of Synthetic Protocols

The synthesis of this compound and its derivatives is most commonly achieved through the condensation reaction of acetylacetone with an amine. The efficiency of this transformation is significantly influenced by the nature of the amine and the specific reaction parameters employed. Below is a summary of quantitative data from different synthetic approaches.

ProtocolAmine ReactantSolventCatalystReaction TimeTemperatureYield (%)PurityReference
1Ammonia (conc. aq.)NoneNoneNot SpecifiedNot Specified85-90%Not Specified[1]
24-MethylanilineBenzene (B151609)H₂SO₄ (conc.)24 hReflux88.67%Crystalline solid[2]
3Aniline (B41778)Methanol (B129727)Formic AcidNot SpecifiedHot98%Not Specified[3]
43-Methyl-2,4-pentanedioneAmmonia (25% aq.)None0.5 h20°C82%Not Specified[4]

Experimental Protocols

Protocol 1: Synthesis of this compound using Ammonia

This method describes a straightforward synthesis using concentrated aqueous ammonia.

Procedure: Concentrated aqueous ammonia is added directly to acetylacetone. The reaction is typically exothermic and results in the formation of this compound as a precipitate.[1] One specific example involved the slow addition of 3 ml of concentrated ammonia (d 0.880) to 2.0 g (20 mmol) of acetylacetone, which resulted in a white precipitate of the ammonium (B1175870) salt with the evolution of heat.[5]

Protocol 2: Synthesis of 4-[(4-Methylphenyl)amino]pent-3-en-2-one using 4-Methylaniline

This protocol is an example of the synthesis of an N-substituted derivative.

Procedure: A solution of acetylacetone (11.02 g, 0.1101 mol), 4-methylaniline (10.83 g, 0.1010 mol), and 2 drops of concentrated H₂SO₄ in 150 ml of benzene is refluxed for 24 hours using a Dean-Stark trap to remove the water formed during the reaction.[2] After filtration and crystallization, the product is obtained.[2]

Protocol 3: Synthesis of 4-(Phenylamino)pent-3-en-2-one using Aniline and Formic Acid Catalyst

This protocol highlights the use of an acid catalyst and a polar solvent to improve yields.

Procedure: To a hot methanolic solution (20 mL) of an aniline derivative (10 mmol), a hot methanolic solution (10 mL) of acetylacetone (10 mmol) is added dropwise with constant stirring. Five drops of formic acid are then added to the mixture.[3] The use of methanol as a solvent has been shown to provide a 98% yield for the condensation of acetylacetone with aniline.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations described in the protocols.

Synthesis_Protocols cluster_protocol1 Protocol 1: Reaction with Ammonia cluster_protocol2 Protocol 2: Reaction with Substituted Aniline acetylacetone1 Acetylacetone product1 This compound acetylacetone1->product1 + NH₃ ammonia Ammonia (aq) acetylacetone2 Acetylacetone catalyst H₂SO₄ (cat.) Benzene, Reflux acetylacetone2->catalyst aniline 4-Methylaniline aniline->catalyst product2 4-[(4-Methylphenyl)amino]pent-3-en-2-one catalyst->product2

Caption: Synthetic routes to this compound and its N-phenyl derivative.

The provided protocols demonstrate that the choice of amine and catalytic conditions significantly impacts the yield of the desired enaminone. While the reaction with aqueous ammonia is a simple and high-yielding method for the parent compound, the use of specific anilines in the presence of an acid catalyst can also lead to excellent yields of N-substituted derivatives. The selection of an appropriate solvent, such as methanol, can further enhance the reaction's efficiency.[3]

References

Characterization of 4-Amino-3-penten-2-one Reaction Intermediates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reaction intermediates formed during the synthesis of 4-Amino-3-penten-2-one and its alternatives. It includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding of the reaction mechanisms and intermediate species involved.

Introduction

This compound, a vinylogous amide, is a crucial intermediate in various chemical syntheses, most notably as a precursor in the Hantzsch dihydropyridine (B1217469) synthesis, which has significant applications in medicinal chemistry.[1][2][3] It is also widely known by the trivial name Fluoral-P and utilized as a highly sensitive and selective reagent for the detection of formaldehyde.[4] Understanding the reaction intermediates in its synthesis is paramount for optimizing reaction conditions, increasing yields, and controlling product selectivity. This guide delves into the characterization of these transient species and compares them with intermediates from alternative synthetic routes.

The primary synthesis of this compound involves the condensation reaction between acetylacetone (B45752) (a β-diketone) and ammonia (B1221849). The reaction proceeds through a series of intermediates, the characterization of which provides valuable insights into the reaction mechanism.

Reaction Intermediates in the Synthesis of this compound

The reaction between a β-dicarbonyl compound and an amine to form a β-enaminone, such as this compound, is believed to proceed through two primary intermediates: a hemiaminal and a subsequent iminium ion .[5][6][7]

  • Hemiaminal Intermediate: The initial step involves the nucleophilic attack of the amine (ammonia) on one of the carbonyl carbons of acetylacetone. This forms an unstable tetrahedral intermediate known as a hemiaminal. These intermediates are often transient and difficult to isolate.

  • Iminium Ion Intermediate: The hemiaminal can then dehydrate to form a protonated imine, or iminium ion. This intermediate is more electrophilic and is a key step toward the final enamine product. Deprotonation of a carbon alpha to the iminium ion leads to the formation of the stable enaminone.

The overall reaction pathway can be visualized as follows:

G acetylacetone Acetylacetone hemiaminal Hemiaminal Intermediate acetylacetone->hemiaminal + NH3 ammonia Ammonia ammonia->hemiaminal iminium Iminium Ion hemiaminal->iminium - H2O enaminone This compound iminium->enaminone - H+

Figure 1: Proposed reaction pathway for the synthesis of this compound, highlighting the key hemiaminal and iminium ion intermediates.

Spectroscopic Characterization of Intermediates

Direct observation of these intermediates is challenging due to their transient nature. In-situ monitoring techniques are often required to obtain spectroscopic data.

IntermediateExpected ¹H NMR SignalsExpected ¹³C NMR SignalsExpected IR Absorption (cm⁻¹)
Hemiaminal Broad singlet for -OH and -NH₂ protons. Shift in methyl and methylene (B1212753) proton signals compared to starting material.Appearance of a signal for the sp³ carbon bonded to both -OH and -NH₂ (approx. 90-100 ppm).Broad O-H and N-H stretching bands (3200-3500 cm⁻¹). Absence of one C=O stretch and appearance of C-N and C-O stretches.
Iminium Ion Downfield shift of protons adjacent to the C=N⁺ bond.Signal for the sp² carbon of the C=N⁺ bond at a downfield chemical shift (approx. 170-180 ppm).Strong C=N⁺ stretching band (1650-1690 cm⁻¹).

Comparison with Alternative Synthesis Methods

Several alternative methods exist for the synthesis of β-enaminones, each with its own set of reaction intermediates. A comparison provides a broader context for understanding enaminone formation.

Paal-Knorr Pyrrole (B145914) Synthesis

While the Paal-Knorr synthesis primarily yields pyrroles from 1,4-dicarbonyl compounds, the initial steps involving amine condensation are mechanistically relevant to enaminone formation.[8][9] The mechanism is debated, with evidence for both a pathway involving a hemiaminal cyclization and one proceeding through an enamine intermediate.[1][2] Computational studies suggest the hemiaminal pathway is generally preferred.[2]

G dicarbonyl 1,4-Dicarbonyl hemiaminal_pk Hemiaminal Intermediate dicarbonyl->hemiaminal_pk + R-NH2 amine Primary Amine amine->hemiaminal_pk dihydroxytetrahydropyrrole 2,5-Dihydroxytetrahydropyrrole Intermediate hemiaminal_pk->dihydroxytetrahydropyrrole Intramolecular Attack pyrrole Pyrrole dihydroxytetrahydropyrrole->pyrrole - 2H2O

Figure 2: Simplified Paal-Knorr pyrrole synthesis pathway, highlighting the proposed hemiaminal intermediate.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that produces dihydropyridines.[1][2][3] this compound (an enamine) is a key isolable intermediate in this synthesis.[1] The reaction also involves a Knoevenagel condensation product as another crucial intermediate.[2]

Synthesis MethodKey IntermediatesAdvantages of MethodDisadvantages of Method
Direct Condensation Hemiaminal, Iminium IonSimple, atom-economical.Can require harsh conditions, intermediates are transient.
Paal-Knorr Synthesis Hemiaminal, DihydroxytetrahydropyrroleWell-established for heterocycle synthesis.Primarily for 1,4-dicarbonyls, leads to pyrroles.
Hantzsch Synthesis Enamine (isolable), Knoevenagel condensation productOne-pot, multi-component reaction, produces medicinally relevant compounds.Can be complex with multiple competing pathways.

Experimental Protocols

In-situ ¹H NMR Monitoring of this compound Synthesis

Objective: To observe the formation of intermediates and the final product during the reaction of acetylacetone with ammonia.

Materials:

Procedure:

  • Prepare a solution of acetylacetone in CDCl₃ in an NMR tube.

  • Acquire a ¹H NMR spectrum of the starting material.

  • Add a molar equivalent of ammonium acetate to the NMR tube.

  • Immediately begin acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes).

  • Monitor the disappearance of the acetylacetone signals and the appearance of new signals corresponding to the intermediates and the final this compound product.

Expected Observations:

  • A decrease in the intensity of the acetylacetone peaks.

  • The transient appearance of broad signals in the 3-5 ppm and 9-10 ppm regions, potentially corresponding to the hemiaminal -OH and -NH₂ protons.

  • The gradual appearance and sharpening of signals for this compound: a singlet for the vinyl proton (around 5.0 ppm), a singlet for the methyl protons adjacent to the carbonyl (around 2.0 ppm), and a singlet for the methyl protons adjacent to the amino group (around 1.9 ppm).

Synthesis and Isolation of a β-Enaminone (for characterization)

Objective: To synthesize a stable β-enaminone for spectroscopic analysis, which can serve as a model for understanding the spectral features of this compound.

Materials:

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve dimedone (1 equivalent) and benzylamine (1 equivalent) in toluene.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization (e.g., from ethanol) to yield the pure β-enaminone.

Characterization:

  • ¹H NMR: Acquire a spectrum to identify the characteristic signals of the enaminone structure.

  • ¹³C NMR: Acquire a spectrum to confirm the carbon framework.

  • IR Spectroscopy: Acquire a spectrum to identify the characteristic vibrational frequencies of the functional groups (C=O, C=C, N-H).

Conclusion

The characterization of reaction intermediates in the synthesis of this compound provides fundamental insights into the mechanism of enaminone formation. While direct observation of the primary hemiaminal and iminium ion intermediates is challenging, their existence is supported by mechanistic studies of related reactions and can be inferred through in-situ monitoring techniques. A comparative analysis with alternative synthetic routes, such as the Paal-Knorr and Hantzsch syntheses, reveals common mechanistic features and highlights the versatility of β-dicarbonyl compounds in the synthesis of nitrogen-containing heterocycles and other valuable organic molecules. The experimental protocols provided in this guide offer a starting point for researchers to further investigate these fascinating and important reaction intermediates.

References

Safety Operating Guide

Proper Disposal of 4-Amino-3-penten-2-one: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

This guide provides crucial safety and logistical information for the proper disposal of 4-Amino-3-penten-2-one (CAS No. 1118-66-7). Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and environmental compliance. This document outlines operational plans for waste handling, culminating in approved disposal methods.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure all necessary personal protective equipment (PPE) is worn and that you are operating in a well-ventilated area, preferably a chemical fume hood.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or neoprene gloves.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Respiratory Protection: A dust mask (type N95 or equivalent) is recommended for handling the solid form to prevent inhalation.[1]

  • Lab Coat: A standard laboratory coat to protect from spills.

Hazard Summary: this compound is a combustible solid that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4]

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[2][3][4][5]
Eye IrritationH319Causes serious eye irritation.[2][3][4][5]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2][3][4][5]

Disposal Workflow

The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility. This method ensures the complete destruction of the organic compound.

DisposalWorkflow cluster_onsite On-Site Laboratory Procedures cluster_offsite Off-Site Disposal Start Waste this compound Collect Collect in a labeled, compatible waste container. Start->Collect Store Store in a designated, well-ventilated, and secure area. Collect->Store Transfer Transfer to a licensed hazardous waste contractor. Store->Transfer Incinerate Incineration at a permitted facility. Transfer->Incinerate End Complete Destruction Incinerate->End

Disposal workflow for this compound.

Step-by-Step Disposal Protocol

Step 1: Waste Collection

  • Carefully transfer the waste this compound into a designated waste container.

  • The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, tight-fitting lid.

  • Label the container clearly with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Irritant, Combustible Solid).

Step 2: Temporary Storage

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be well-ventilated, secure, and away from incompatible materials, heat, and sources of ignition.[1]

  • The recommended storage temperature for the pure chemical is 2-8°C; follow your institution's guidelines for the temporary storage of this waste type.[1]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Do not attempt to dispose of this chemical down the drain or in regular solid waste.

Step 4: Incineration (Preferred Method)

  • The licensed contractor will transport the waste to a permitted incineration facility.

  • Incineration of nitrogen-containing organic compounds like this compound is an effective disposal method. However, it can produce nitrogen oxides (NOx), which are regulated pollutants.[2][5]

  • Professional incineration facilities are equipped with flue-gas treatment systems to control and minimize the emission of NOx and other hazardous byproducts, ensuring compliance with environmental regulations.[6][7]

Spill and Emergency Procedures

In Case of a Spill:

  • Evacuate the immediate area and ensure adequate ventilation.

  • Wearing appropriate PPE, contain the spill using a non-combustible absorbent material (e.g., sand or vermiculite).

  • Carefully sweep or vacuum the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with soap and water.

  • Dispose of the contaminated absorbent material and cleaning supplies as hazardous waste following the procedures outlined above.

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation persists.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

By following these detailed procedures, laboratory personnel can safely manage and dispose of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-3-penten-2-one
Reactant of Route 2
4-Amino-3-penten-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.